molecular formula C3H9O4P B155059 Propyl dihydrogen phosphate CAS No. 1623-06-9

Propyl dihydrogen phosphate

Cat. No.: B155059
CAS No.: 1623-06-9
M. Wt: 140.07 g/mol
InChI Key: MHZDONKZSXBOGL-UHFFFAOYSA-N
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Description

Propyl dihydrogen phosphate, a monoalkyl phosphate ester, serves as a versatile reagent and synthetic intermediate in advanced chemical and pharmaceutical research. A significant application is in the synthesis of alkoxyalkyl prodrugs of antiviral nucleoside phosphonates, such as Cidofovir and Adefovir. In this context, this compound derivatives are utilized to create conjugates that enhance cellular uptake of the drugs by bypassing the rate-limiting first phosphorylation step, thereby increasing the intracellular concentration of the active metabolites and improving antiviral efficacy . Furthermore, its properties are leveraged in analytical chemistry, where the dihydrogenphosphate ion (H₂PO₄⁻) is recognized for its utility as a pH-buffering component in the mobile phase for ion-pair liquid chromatography. This is particularly valuable for the separation and analysis of hydrophobic ammonium compounds and is applicable in LC-MS due to the volatility of the system . These specific research applications underscore the compound's value in developing therapeutic agents and sophisticated analytical methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl dihydrogen phosphate
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InChI

InChI=1S/C3H9O4P/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)
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InChI Key

MHZDONKZSXBOGL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9O4P
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DSSTOX Substance ID

DTXSID10862717
Record name Phosphoric acid, monopropyl ester
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Molecular Weight

140.07 g/mol
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CAS No.

1623-06-9
Record name Propyl dihydrogen phosphate
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Record name Propyl dihydrogen phosphate
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Foundational & Exploratory

The Synthesis of Propyl Dihydrogen Phosphate: A Primer for Emerging Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Propyl dihydrogen phosphate (C₃H₉O₄P) is a monoalkyl phosphate ester that serves as a valuable building block and reagent in various chemical and biological applications.[1][2] Its utility is noted in the synthesis of nucleotide prodrugs, where it can enhance the bioavailability of therapeutic agents, and it also finds use as a catalyst in resin formation and as a polymerizing agent.[3][4]

The synthesis of monoalkyl phosphates like this compound presents a common challenge for chemists: controlling the reaction to favor the desired mono-ester over the formation of di- and tri-alkylated byproducts.[5][6] The nature of many phosphorylating agents can lead to a mixture of products, complicating purification and reducing the yield of the target molecule.[7][8]

This guide, designed for researchers and scientists with a foundational understanding of organic synthesis, provides a detailed examination of two core methods for synthesizing this compound. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying chemical principles and the rationale behind experimental choices, ensuring a safe, reproducible, and well-understood synthesis. We will explore a classical approach using phosphorus pentoxide and a more reactive, yet hazardous, method involving phosphorus oxychloride, with a strong emphasis on the safety protocols required for the latter.

Method 1: Phosphorylation via Phosphorus Pentoxide (P₂O₅)

This method is a cornerstone of phosphate ester synthesis, relying on the potent dehydrating and phosphorylating power of phosphorus pentoxide (P₂O₅). It is often favored for its operational simplicity, though careful control is required to optimize the yield of the desired monoalkyl phosphate.

Scientific Principles & Rationale

The reaction between an alcohol, such as n-propanol, and P₂O₅ is complex and typically results in a mixture of monoalkyl phosphate, dialkyl phosphate, and residual phosphoric acid.[7][8] The P₄O₁₀ cage structure of phosphorus pentoxide reacts with the alcohol's nucleophilic hydroxyl group, leading to the formation of pyrophosphate intermediates. These intermediates are subsequently hydrolyzed in a dedicated step to yield the final orthophosphate product.

The key to maximizing the monoalkyl phosphate yield lies in controlling the stoichiometry and reaction conditions.[5] Using an excess of the phosphorylating agent and carefully managing the temperature can steer the reaction towards the desired product. The process described in several patents involves using a "heel" of the final product mixture to suspend the P₂O₅, which helps to moderate the reaction and improve consistency.[7]

Experimental Workflow: P₂O₅ Method

G cluster_prep Reaction Setup cluster_reaction Phosphorylation cluster_workup Hydrolysis & Workup A Suspend P₂O₅ in a heel of product mixture or solvent in a reaction vessel. B Equip vessel with stirrer, thermometer, and addition funnel. A->B C Slowly add n-propanol to the P₂O₅ suspension with vigorous stirring. (e.g., 0.3-1.5 moles alcohol per mole P₂O₅) B->C Begin Reagent Addition D Control temperature (e.g., start at 50°C). C->D E Heat the reaction mixture to a higher temperature (e.g., 85-110°C) and hold for several hours. D->E F Cool the reaction mixture (e.g., to 65°C). E->F Reaction Complete G Carefully add water to hydrolyze pyrophosphate intermediates. F->G H Isolate the product via extraction or other purification methods. G->H

Caption: Workflow for this compound Synthesis via P₂O₅.

Detailed Protocol

This protocol is a representative synthesis; reagent quantities and conditions may require optimization.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend phosphorus pentoxide (P₂O₅) in a small amount of a pre-existing batch of the product mixture (the "heel").[7]

  • Alcohol Addition: With vigorous stirring, slowly add n-propanol to the suspension. The molar ratio of alcohol to P₂O₅ is critical and typically ranges from 0.3 to 1.5 moles of alcohol per mole of P₂O₅ equivalent.[5] The addition should be exothermic; maintain the temperature around 50-60°C.

  • Reaction: After the addition is complete, heat the mixture to between 85°C and 110°C and maintain this temperature for 1 to 11 hours, depending on the scale and specific procedure.[5]

  • Hydrolysis: Cool the reaction mixture to approximately 65°C. Carefully and slowly add water to the mixture to hydrolyze the pyrophosphate intermediates into the desired monoalkyl orthophosphate.[8] This step is crucial for converting intermediates to the final product.

  • Workup: The resulting mixture will contain mono- and di-propyl phosphates, as well as phosphoric acid. The this compound can be isolated through techniques such as solvent extraction, followed by removal of the solvent under reduced pressure. Further purification may be achieved by forming a salt and recrystallizing.

Data Summary: P₂O₅ Method
ParameterValue / RangeRationale / Source
Alcohol:P₂O₅ Molar Ratio0.3:1 to 1.5:1To control the ratio of mono- to di-ester formation.[5]
Initial Temperature50-60°CTo manage the initial exothermic reaction during alcohol addition.[5]
Reaction Temperature85-110°CTo drive the phosphorylation reaction to completion.[5]
Reaction Time1-11 hoursDependent on reaction scale and temperature.[5]
Key OutcomeMixture of productsThis method is known to be non-discreet, yielding a mix of mono-, di-esters and free acid.[7][8]

Method 2: Phosphorylation via Phosphorus Oxychloride (POCl₃)

This approach utilizes the highly reactive phosphorus oxychloride (POCl₃) as the phosphorylating agent. While this P(V)-based strategy can offer a more direct route to the desired product, it demands rigorous adherence to safety protocols due to the hazardous nature of the reagent.[6][9]

Scientific Principles & Rationale

Phosphorus oxychloride is a powerful electrophile. The reaction proceeds via a nucleophilic attack from the n-propanol's hydroxyl group on the phosphorus atom, displacing a chloride ion. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct that is formed, and it can act as a nucleophilic catalyst.

The initial product is propyl phosphorodichloridate (C₃H₇OPOCl₂). To obtain the final this compound, this intermediate must be carefully hydrolyzed with water. The high reactivity of POCl₃ and all intermediates necessitates that the reaction be run under anhydrous conditions and at low temperatures (e.g., 0°C) to prevent uncontrolled reactions and the formation of undesired byproducts.

Critical Safety Directive: Handling Phosphorus Oxychloride (POCl₃)

Trustworthiness in science begins with safety. POCl₃ is a highly toxic, corrosive, and water-reactive chemical.[10][11] Inhalation, ingestion, or skin contact can cause severe burns and can be fatal.[10][12] It reacts violently with water and alcohols, releasing toxic and corrosive gases like HCl.[10][13]

  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood with adequate ventilation.[12][13] An eyewash station and safety shower must be immediately accessible.[12]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles and a full-face shield, permeation-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and suitable foot protection.[11][13] For some operations, a NIOSH-approved respirator may be required.[11][13]

  • Reaction Conditions: Reactions must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. Reagents and solvents must be strictly anhydrous.

  • Emergency Response: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] For any exposure, seek immediate medical attention.[14]

Reaction Mechanism & Workflow: POCl₃ Method

G cluster_mech Simplified Reaction Mechanism cluster_flow Experimental Workflow Propanol CH₃CH₂CH₂OH (n-Propanol) Intermediate CH₃CH₂CH₂OP(=O)Cl₂ (Propyl Phosphorodichloridate) Propanol->Intermediate + POCl₃ - HCl POCl3 P(=O)Cl₃ (Phosphorus Oxychloride) HCl 3 HCl (Byproduct) POCl3->HCl Product CH₃CH₂CH₂OP(=O)(OH)₂ (this compound) Intermediate->Product + 2 H₂O - 2 HCl H2O 2 H₂O (Hydrolysis) A 1. Dissolve n-propanol and base (e.g., triethylamine) in anhydrous solvent under inert atmosphere (N₂). B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add POCl₃ dropwise via syringe with vigorous stirring. Maintain 0°C. B->C D 4. Allow reaction to stir at 0°C, then warm to room temperature. C->D E 5. Carefully quench reaction by slowly adding water or ice. D->E F 6. Separate organic and aqueous layers. Extract aqueous layer. E->F G 7. Acidify the aqueous layer and isolate the product. F->G

Caption: Reaction and workflow for POCl₃-mediated phosphorylation.

Detailed Protocol

This protocol is a representative synthesis and must be performed with strict adherence to all safety measures.

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve n-propanol (1.0 eq) and anhydrous triethylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • POCl₃ Addition: While stirring vigorously, add phosphorus oxychloride (1.05 eq) dropwise via a syringe. Ensure the internal temperature does not rise above 5-10°C. A precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis (Quenching): Cool the mixture back to 0°C and very carefully add water or crushed ice dropwise to hydrolyze the intermediate. This step is highly exothermic and will release HCl gas, which will be neutralized by the excess base.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. The product will primarily be in the aqueous layer as its triethylammonium salt. Wash the aqueous layer with the organic solvent (e.g., DCM) to remove unreacted starting material.

  • Purification: Acidify the aqueous layer with a strong acid (e.g., HCl) and extract the this compound into a suitable organic solvent like diethyl ether. Dry the organic extracts, filter, and concentrate under reduced pressure to yield the final product.

Data Summary: POCl₃ Method
ParameterValue / RangeRationale / Source
Stoichiometry~1:1.1:1.05 (Alcohol:Base:POCl₃)Base neutralizes HCl; slight excess of POCl₃ ensures full conversion.
SolventAnhydrous (e.g., DCM, Ether)Prevents premature reaction of POCl₃ with water.
Temperature0°C to Room TempTo control the high reactivity of POCl₃ and minimize side reactions.
Key ReagentPhosphorus Oxychloride (POCl₃)A highly reactive P(V) phosphorylating agent.[6][9]
SafetyCRITICAL Reagent is highly toxic, corrosive, and water-reactive.[10][11][12]

Conclusion

For the synthesis of this compound, beginners and drug development professionals have two primary, mechanistically distinct options. The phosphorus pentoxide method is operationally simpler and avoids the use of highly toxic reagents like POCl₃. However, it often provides a mixture of products, necessitating more rigorous purification.[5][7] This can be a suitable starting point for understanding the fundamentals of phosphorylation.

Conversely, the phosphorus oxychloride method offers a more controlled, stepwise approach that can lead to a purer product. Its major drawback is the extreme hazard associated with the primary reagent.[10][13] This method should only be undertaken by researchers with the proper training and in a laboratory equipped with the necessary engineering controls and safety equipment. The choice of method ultimately depends on the desired product purity, scale, and, most importantly, the available safety infrastructure and expertise of the scientist.

References

  • Commercial synthesis of monoalkyl phosph
  • The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content.
  • A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. Journal of Chemical Technology and Metallurgy.
  • US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color.
  • Catalytic Chemoselective O-Phosphoryl
  • Catalytic Chemoselective O-Phosphorylation of Alcohols. PubMed Central (PMC), NIH.
  • phosphorus oxychloride (POCl3). GazFinder.
  • Phosphorus oxychloride. Lanxess.
  • propyl dihydrogen phosph
  • PROPYL DIHYDROGEN PHOSPH
  • Phosphorus(V)
  • Phosphorus oxychloride - SAFETY D
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.
  • CAS 1623-06-9 Propyl dihydrogen phosph
  • propyl dihydrogen phosph
  • 1623-06-9 | Propyl dihydrogen phosph
  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PubMed Central (PMC), NIH.
  • The Art of Phosphityl
  • Propyl Dihydrogen Phosph

Sources

Propyl Dihydrogen Phosphate: A Multifaceted Tool in Modern Biochemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Alkyl Phosphate

Propyl dihydrogen phosphate, a seemingly unassuming monoalkyl phosphate ester, represents a class of molecules with significant, albeit often indirect, utility in the landscape of biochemistry and pharmaceutical sciences. While not a central metabolite in core biological pathways, its structural simplicity and the chemical reactivity of its phosphate group position it as a valuable entity in three key domains: as a foundational element in sophisticated prodrug design, as a model compound for understanding the metabolism and toxicology of organophosphates, and as a versatile substrate for the enzymatic characterization of phosphatases.

This guide provides an in-depth exploration of the biochemical applications of this compound and its related alkyl phosphates. We will delve into the mechanistic underpinnings of its use, provide field-proven experimental insights, and offer detailed protocols for its practical application in the laboratory. The content herein is structured to provide not just a list of applications, but a causal understanding of why and how this molecule is leveraged in advanced biochemical research.

I. The Alkyl Phosphate Moiety in Prodrug Design: Enhancing Cellular Delivery of Antivirals

One of the most impactful applications of the alkyl phosphate concept is in the design of prodrugs for nucleoside phosphonate antivirals.[1] Drugs like cidofovir and tenofovir are potent inhibitors of viral DNA polymerases but are limited by poor cell permeability and low oral bioavailability due to the negative charge of their phosphonate group.[2] The alkoxyalkyl ester prodrug strategy masterfully circumvents this limitation.

Mechanism of Action: The Lysophospholipid Masquerade

The core principle involves esterifying the phosphonate group with an alkoxyalkyl moiety, such as a hexadecyloxypropyl group.[2][3] This modification effectively neutralizes the negative charge and "disguises" the drug as a lysophospholipid, a natural component of cell membranes.[4] This structural mimicry facilitates gastrointestinal uptake and enhanced penetration into target cells.[2]

Once inside the cell, the prodrug is subjected to enzymatic cleavage, releasing the active nucleoside phosphonate. This intracellular activation is a critical step, ensuring that the potent, charged drug is liberated at its site of action.[5] The multi-step enzymatic release can involve esterases and other hydrolases.[6] This strategy not only improves bioavailability but can also reduce systemic toxicity, such as the nephrotoxicity associated with some nucleoside phosphonates, by altering the drug's transport and accumulation in renal tubular cells.[2][3]

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug Alkoxyalkyl Ester Prodrug (e.g., Hexadecyloxypropyl-Cidofovir) Enzymatic_Cleavage Intracellular Enzymes (e.g., Esterases, Phospholipases) Prodrug->Enzymatic_Cleavage Cellular Uptake (Lipid-like transport) Active_Drug Active Nucleoside Phosphonate (e.g., Cidofovir) Enzymatic_Cleavage->Active_Drug Hydrolysis of alkoxyalkyl group

Figure 1: Intracellular activation pathway of an alkoxyalkyl phosphonate prodrug.

II. A Model for Organophosphate Metabolism and Toxicology

This compound serves as a simple structural analog for the metabolites of a major class of environmental and agricultural chemicals: organophosphate (OP) pesticides.[7] The toxicity of many OPs is mediated by their ability to inhibit acetylcholinesterase, a critical enzyme in nerve function.[8] Understanding their metabolic fate is crucial for assessing exposure and developing toxicological models.

Metabolic Pathway of Organophosphates

Many organophosphate pesticides are administered as thions (P=S), which are less toxic. In the body, they undergo metabolic activation to their highly toxic oxon (P=O) forms, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[8][9] The activated oxons are then subject to detoxification through hydrolysis by enzymes such as paraoxonase-1 (PON1) and carboxylesterases.[8] This hydrolysis cleaves the ester linkages, resulting in the formation of dialkyl or diaryl phosphates and a leaving group.[10][11] These dialkyl phosphates can be further metabolized to monoalkyl phosphates.

Thus, simple alkyl phosphates like this compound are relevant urinary biomarkers of organophosphate exposure.[12][13] Studying the stability, excretion, and potential cellular effects of this compound can provide valuable insights into the broader toxicology of this important class of compounds.[14]

G OP_Pesticide Organophosphate Pesticide (Thion, P=S) Activated_OP Activated Oxon (P=O) OP_Pesticide->Activated_OP Phase I: Cytochrome P450 (Oxidative Desulfuration) Dialkyl_Phosphate Dialkyl Phosphate Activated_OP->Dialkyl_Phosphate Phase I: Hydrolysis (PON1, Carboxylesterases) Monoalkyl_Phosphate Monoalkyl Phosphate (e.g., this compound) Dialkyl_Phosphate->Monoalkyl_Phosphate Further Hydrolysis

Figure 2: Generalized metabolic pathway of organophosphate pesticides.

III. A Versatile Substrate for Phosphatase Characterization

While chromogenic and fluorogenic substrates like p-nitrophenyl phosphate (pNPP) and 4-methylumbelliferyl phosphate (MUP) are widely used in phosphatase assays, simple alkyl phosphates like this compound offer a valuable alternative for detailed mechanistic studies.[15][16][17] Their use avoids potential artifacts arising from the bulky, non-physiological leaving groups of synthetic substrates and allows for the investigation of the enzyme's intrinsic activity towards a fundamental phosphate monoester.

Challenges and Solutions in Assay Design

A major challenge with using non-chromogenic substrates is the detection of the reaction products. The hydrolysis of this compound yields propanol and inorganic phosphate (Pi). The released Pi can be quantified using several methods. However, a significant drawback of many phosphatase assays is product inhibition; many phosphatases, including E. coli alkaline phosphatase, bind Pi with high affinity (Ki ≈ 1 μM), which can obscure the true kinetic parameters.[15][18]

To overcome this, highly sensitive detection methods are required that can accurately measure low concentrations of released Pi.

Experimental Workflow: Phosphatase Assay Using this compound

The following outlines two robust approaches for quantifying phosphatase activity using a simple alkyl phosphate substrate.

This method, adapted from the principles described for studying E. coli alkaline phosphatase, offers exceptional sensitivity and avoids the issue of product inhibition by allowing for the detection of very small amounts of product.[15][19]

G Start Prepare [32P]-Propyl Dihydrogen Phosphate Substrate Reaction Incubate Enzyme with [32P]-Substrate at 37°C Start->Reaction Quench Quench Reaction (e.g., with acid) Reaction->Quench Separate Separate [32P]-Pi from [32P]-Substrate (e.g., charcoal binding) Quench->Separate Detect Quantify [32P]-Pi via Scintillation Counting Separate->Detect Analyze Calculate Reaction Rate and Kinetic Parameters Detect->Analyze

Figure 3: Workflow for a high-sensitivity phosphatase assay using a radiolabeled alkyl phosphate.

Detailed Protocol (Method A):

  • Synthesis of [³²P]-Propyl Dihydrogen Phosphate: Synthesize the radiolabeled substrate using [γ-³²P]ATP and an appropriate kinase, followed by purification.

  • Reaction Setup: Prepare reaction mixtures in a suitable buffer (e.g., Tris-HCl, pH 8.0 for alkaline phosphatase) containing a known concentration of the phosphatase to be assayed.

  • Initiation: Initiate the reaction by adding the [³²P]-propyl dihydrogen phosphate substrate to the reaction mixture. Final substrate concentrations should be varied to determine kinetic parameters.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period. Time points should be chosen to ensure initial velocity conditions (typically <10% substrate turnover).

  • Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid).

  • Separation of Product: Separate the released [³²P]-inorganic phosphate from the unreacted [³²P]-propyl dihydrogen phosphate. A common method is to add activated charcoal, which binds the organic phosphate ester, followed by centrifugation.

  • Quantification: Measure the radioactivity of the [³²P]-inorganic phosphate in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the initial reaction velocity. Plot the velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

For laboratories not equipped for radiochemical work, a colorimetric method based on the formation of a malachite green-molybdate-phosphate complex offers a sensitive, non-radioactive alternative.[20]

Detailed Protocol (Method B):

  • Reaction Setup: Prepare reaction mixtures as described in Method A, using non-labeled this compound.

  • Initiation and Incubation: Initiate and incubate the reactions as described above.

  • Phosphate Detection: At the end of the incubation period, add a working reagent containing ammonium molybdate in an acidic solution, followed by a solution of malachite green. The inorganic phosphate released from the enzymatic reaction will form a colored complex with the molybdate and dye.

  • Quantification: Measure the absorbance of the complex at a wavelength of ~620-660 nm using a spectrophotometer or plate reader.

  • Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in the enzymatic reactions.

  • Data Analysis: Calculate reaction velocities and kinetic parameters as described in Method A.

Quantitative Data: Kinetic Parameters

The kinetic parameters for the hydrolysis of alkyl phosphates by phosphatases are influenced by factors such as the length and structure of the alkyl chain and the presence of electron-withdrawing groups.[21]

SubstrateEnzymeKm (mM)kcat/Km (M⁻¹s⁻¹)Source
Hexyl phosphateBovine Intestinal Alkaline Phosphatase4.0 - 13.0 (relative to pNPP)3.8 x 10⁵[21]
Polyfluorinated Alkyl Phosphate (monoPAPs)Bovine Intestinal Alkaline Phosphatase0.9 - 2.1 (relative to pNPP)1.1 x 10⁷[21]
p-Nitrophenyl Phosphate (pNPP)Various Alkaline PhosphatasesVariableVariable[22][23]

Note: The data for hexyl phosphate and monoPAPs are presented relative to pNPP in the original study, indicating their binding affinities. The apparent bimolecular rate constants (kcat/Km) show a significant increase for the fluorinated substrate, highlighting the influence of the leaving group's pKa.

IV. Conclusion and Future Perspectives

This compound, while simple in structure, provides a conceptual and practical foundation for addressing complex biochemical challenges. Its role as a building block in prodrug design has led to significant advances in antiviral therapies by improving drug delivery and reducing toxicity.[2][3] As a model metabolite, it aids in our understanding of the environmental and toxicological impact of organophosphate pesticides.[8][10] Finally, in the realm of enzymology, it and other simple alkyl phosphates serve as fundamental tools for dissecting the catalytic mechanisms of phosphatases, free from the complexities of synthetic chromogenic substrates.[15]

For researchers, scientists, and drug development professionals, an appreciation of the multifaceted utility of this class of molecules is essential. Future work may see the principles of alkoxyalkyl ester prodrugs extended to other classes of charged therapeutics, and the continued use of simple alkyl phosphates in high-throughput screening and mechanistic studies will further our understanding of enzyme function and inhibition. The insights gained from this seemingly basic compound continue to have a broad and significant impact on biochemical and pharmaceutical science.

References

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328–2345. [Link]

  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84–A98. [Link]

  • Heng, M. H., & O'Brien, P. J. (2005). Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. Biochemistry, 44(33), 11045–11053. [Link]

  • Heng, M. H., & O'Brien, P. J. (2005). Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates. Request PDF.[Link]

  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. PMC.[Link]

  • Ribeiro, F., et al. (2021). General metabolic pathway of organophosphate pesticides with the neurotoxic mechanism of action. ResearchGate.[Link]

  • Various Authors. Synthesis of alkoxyalkyl ester prodrugs of cidofovir. ResearchGate.[Link]

  • Heng, M. H., & O'Brien, P. J. (2005). Alkaline phosphatase revisited: hydrolysis of alkyl phosphates. Semantic Scholar.[Link]

  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity. Ovid.[Link]

  • Janeba, Z. (2015). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 3, 7. [Link]

  • Lee, H., & Mabury, S. A. (2012). Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase. Environmental Toxicology and Chemistry, 31(11), 2465–2471. [Link]

  • Mehellou, Y., & De Clercq, E. (2010). Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery, 7(8), 935–950. [Link]

  • Koncki, R., & Lenarczuk, T. (2019). Photometric and fluorometric alkaline phosphatase assays using the simplest enzyme substrates. Talanta, 194, 674–680. [Link]

  • BioAssay Systems. Alkaline Phosphatase. Product Information.[Link]

  • Sudakin, D. L. (2012). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. Clinical Toxicology, 50(1), 7–15. [Link]

  • Tiedje, J. M. (1966). Metabolism of Organophosphorus Insecticides and Alkyl Phosphorus Esters by Soil Microorganisms. Cornell University.
  • Kumar, S., et al. (2023). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology, 22(4), 1869-1880. [Link]

  • Syracuse Research Corporation. (1984). Chemical Hazard Information Profile: Draft Report: Tri (Alkyl/Alkoxy) Phosphates. Environmental Protection Agency.[Link]

  • Sudakin, D. L. (2012). Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology. PubMed.[Link]

  • Miller, D. J., & Stanforth, R. J. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 269–281. [Link]

  • Mackman, R. L., & Cihlar, T. (2020). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters, 11(11), 2167–2173. [Link]

  • Tantra, T., et al. (2022). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry, 29(31), 5267-5287. [Link]

  • Aldern, K. A., et al. (2007). Alkylglycerol Prodrugs of Phosphonoformate Are Potent In Vitro Inhibitors of Nucleoside-Resistant Human Immunodeficiency Virus Type 1 and Select for Resistance Mutations That Suppress Zidovudine Resistance. Antimicrobial Agents and Chemotherapy, 51(6), 2051–2058. [Link]

  • Bowers, G. N., Jr., & McComb, R. B. (1975). Measurement of Alkaline Phosphatase Activity. In Standard Methods of Clinical Chemistry (Vol. 8, pp. 79-99). Academic Press. [Link]

  • Becker, D. A., et al. (2018). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Cosmetic Ingredient Review.[Link]

  • Koncki, R., & Lenarczuk, T. (2005). Potentiometric assay for acid and alkaline phosphatase. Analytica Chimica Acta, 539(1-2), 147-152. [Link]

  • Mehellou, Y., Balzarini, J., & McGuigan, C. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Mini reviews in medicinal chemistry, 9(10), 1171–1181. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(11), 12835–12863. [Link]

  • Wikipedia. Alkyl phosphate. Online Encyclopedia.[Link]

  • Rudrabhatla, S., & Raj, G. V. (2013). A high-throughput assay for phosphoprotein-specific phosphatase activity in cellular extracts. Analytical biochemistry, 433(1), 41–48. [Link]

  • Dills, R. L., et al. (1994). Rapid and Sensitive Quantitative Analysis of Alkyl Phosphates in Urine after Organophosphate Poisoning. Journal of Analytical Toxicology, 18(5), 283-288. [Link]

  • Celi, L., et al. (2012). Enzymatic hydrolysis of organic phosphates adsorbed on mineral surfaces. Biogeosciences, 9(1), 221-228. [Link]

  • Dills, R. L., et al. (1994). Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning. PubMed.[Link]

  • Al-Fahdawi, A. S. (2020). Influence of substrate concentration on kinetic parameters of alkaline phosphatase enzyme. IOP Conference Series: Earth and Environmental Science, 553, 012011. [Link]

  • Stinson, R. A. (1993). Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis. Clinical Chemistry, 39(11 Pt 1), 2177–2182. [Link]

  • Jain, A., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5127. [Link]

  • Butterworth, P. J. (1968). Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity. Biochemical Journal, 107(4), 467–472. [Link]

  • Laitaoja, M., et al. (2013). Kinetic studies with alkaline phosphatase in the presence and absence of inhibitors and divalent cations. FEBS Open Bio, 3, 417–425. [Link]

  • LibreTexts. 9.7: Hydrolysis of Organic Phosphates. Chemistry LibreTexts.[Link]

  • Li, Q., et al. (2007). Metabolic engineering of Pseudomonas putida for the utilization of parathion as a carbon and energy source. Metabolic Engineering, 9(4), 369–376. [Link]

Sources

Propyl dihydrogen phosphate CAS number 1623-06-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Propyl Dihydrogen Phosphate (CAS 1623-06-9)

Authored by a Senior Application Scientist

Foreword: Unveiling the Versatility of a Key Phosphate Ester

This compound, a seemingly simple monoalkyl phosphate ester, represents a cornerstone reagent in a multitude of advanced chemical and pharmaceutical applications. Its unique structural attributes, combining a hydrophobic propyl chain with a hydrophilic and acidic dihydrogen phosphate head, bestow upon it a versatile reactivity profile. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core properties, synthesis, applications, and analytical characterization. We will delve into the causality behind its utility, from enhancing drug delivery to facilitating complex chemical separations and catalytic processes.

Core Physicochemical & Structural Properties

This compound is identified by the CAS number 1623-06-9.[1][2][3][4] A thorough understanding of its fundamental properties is critical for its effective application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₃H₉O₄P[1][2][5][6]
Molecular Weight 140.07 g/mol [2][5][6]
Boiling Point 260.9°C at 760 mmHg[1]
Density 1.352 g/cm³[1]
Flash Point 111.6°C[1]
IUPAC Name This compound[1][7]
InChI Key MHZDONKZSXBOGL-UHFFFAOYSA-N[1][5][6][7]
Canonical SMILES CCCOP(=O)(O)O[1][5][6]

The molecule's structure is characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a propyloxy group (-OCH₂CH₂CH₃) and two hydroxyl groups (-OH). The presence of these hydroxyl groups on the phosphate moiety makes the compound acidic and capable of acting as a proton donor.[7]

Synthesis and Purification Strategies

The synthesis of alkyl dihydrogen phosphates like the propyl variant can be challenging due to the potential for the formation of di- and tri-ester byproducts. A valuable method to circumvent this involves the use of phosphate triesters with two easily cleavable protecting groups. This strategy ensures that after the introduction of the propyl group, the protecting groups can be selectively removed to yield the desired monoester with high purity.[7]

Another innovative approach involves H-phosphonate chemistry, where H-phosphonate intermediates are oxidized to form the phosphate ester. While more complex, this method has been successfully applied in contexts like oligonucleotide synthesis on polymer supports.[7] A patent for a related compound, 1-propylphosphoric cyclic anhydride, describes a synthesis starting from 1-propyl diethyl phosphate, which is chlorinated and then cyclized, indicating the versatility of propyl phosphate derivatives as starting materials.[8]

Purification typically involves chromatographic techniques, leveraging the polarity of the phosphate group to separate the desired product from unreacted starting materials and non-polar byproducts.

Key Applications in Scientific Research

The utility of this compound spans several key areas in drug development, analytical chemistry, and materials science.

Prodrug Synthesis: Enhancing Antiviral Efficacy

A significant application of this compound and its derivatives is in the synthesis of alkoxyalkyl prodrugs of antiviral nucleoside phosphonates, such as Cidofovir and Adefovir.[7]

The Rationale: Many antiviral drugs are nucleoside analogues that must be phosphorylated within the cell to become active. This initial phosphorylation step is often slow and rate-limiting. By masking the phosphonate with groups like alkoxyalkyl esters derived from this compound, the drug's lipophilicity is increased. This enhancement allows the prodrug to more easily cross the cell membrane. Once inside the cell, cellular enzymes cleave the ester linkage, releasing the active, phosphorylated form of the drug. This strategy effectively bypasses the problematic first phosphorylation step, leading to higher intracellular concentrations of the active metabolite and improved antiviral efficacy.[7]

Prodrug_Activation cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug Antiviral Prodrug (with Propyl Phosphate Moiety) Prodrug_in Prodrug crosses cell membrane Prodrug->Prodrug_in Enhanced Lipophilicity Cleavage Enzymatic Cleavage Prodrug_in->Cleavage Active_Drug Active Antiviral (Phosphorylated) Cleavage->Active_Drug Release of active drug

Caption: Prodrug activation pathway facilitated by a propyl phosphate moiety.

Analytical Chemistry: A Tool for Separation Science

The dihydrogen phosphate ion (H₂PO₄⁻) is a well-established component in analytical chemistry, particularly in liquid chromatography.[7]

  • pH Buffering: In ion-pair liquid chromatography, this compound can serve as a component of the mobile phase to maintain a stable pH. This is crucial for the consistent retention and separation of ionizable analytes, such as hydrophobic ammonium compounds.[7][9] The pKa of the second dissociation of phosphoric acid is approximately 7.2, making the dihydrogen phosphate/monohydrogen phosphate system an excellent buffer for maintaining a near-neutral pH.[9]

  • LC-MS Compatibility: The volatility of the phosphate buffer system makes it suitable for use with mass spectrometry (LC-MS) detectors, a critical consideration in modern analytical workflows.[7]

Catalysis and Materials Science

The acidic nature of the dihydrogen phosphate group allows it to function as a Brønsted acid catalyst. While not typically used as a standalone catalyst in general organic synthesis, this functionality is a key component in more complex catalytic systems.[7]

  • Inorganic-Organic Hybrid Catalysts: this compound functionalities can be incorporated into inorganic-organic hybrid materials.[7] For instance, it can be grafted onto a nano-silica support to create a heterogeneous catalyst with accessible acidic sites.[7] These materials combine the high stability of the inorganic support with the catalytic activity of the phosphate group, facilitating various organic transformations.[7]

  • Other Uses: It has also been cited for use as a catalyst in urea resin formation and as a polymerizing agent for oils and resins.[5]

Analytical Characterization Techniques

A suite of analytical methods is employed to confirm the identity, purity, and structure of this compound and materials derived from it.[10][11]

TechniqueInformation Provided
¹H-NMR Confirms the presence and connectivity of the propyl group's protons (CH₃, CH₂, CH₂O).[12]
³¹P-NMR Provides a characteristic signal for the phosphorus atom, confirming the phosphate environment and is highly effective for purity assessment via qNMR.[12]
FT-IR Spectroscopy Shows characteristic absorption bands for P=O, P-O, O-H, and C-H bonds, confirming the key functional groups.[13][14]
Mass Spectrometry Determines the molecular weight of the compound, confirming the molecular formula.[12]
X-ray Diffraction (XRD) Used to analyze the crystalline structure of hybrid catalysts or salts containing the this compound moiety.[7]
SEM/EDX Used to study the morphology and elemental composition of hybrid materials incorporating the compound.[7]
Example Experimental Protocol: Buffer Preparation for HPLC

This protocol outlines the preparation of a buffered mobile phase using this compound for reverse-phase HPLC analysis of basic analytes.

Objective: To prepare 1 L of a 20 mM phosphate buffer at pH 7.0.

Materials:

  • This compound (CAS 1623-06-9)

  • A suitable base (e.g., Sodium Hydroxide, Dipotassium Hydrogen Phosphate)

  • HPLC-grade water

  • pH meter

  • Volumetric flask (1 L)

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Calculate Mass: Determine the mass of this compound needed for a 20 mM solution (140.07 g/mol * 0.020 mol/L * 1 L = 2.80 g).

  • Dissolution: Weigh out 2.80 g of this compound and add it to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water.

  • Mixing: Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved.

  • pH Adjustment: Place the pH electrode in the solution. Slowly add the chosen base dropwise while stirring, continuously monitoring the pH. Continue until the pH of the solution stabilizes at 7.0. The dihydrogen phosphate (H₂PO₄⁻) will be partially converted to monohydrogen phosphate (HPO₄²⁻).

  • Final Volume: Once the target pH is reached and stable, remove the pH electrode and rinse it with deionized water. Add HPLC-grade water to the flask until the solution reaches the 1 L mark.

  • Filtration and Degassing: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates. Degas the solution using sonication or vacuum filtration before use in the HPLC system to prevent bubble formation.

HPLC_Buffer_Prep start Start weigh 1. Weigh Propyl Dihydrogen Phosphate start->weigh dissolve 2. Dissolve in ~800mL HPLC Water weigh->dissolve adjust_ph 3. Adjust pH to 7.0 with Base dissolve->adjust_ph final_volume 4. Add Water to Final Volume (1L) adjust_ph->final_volume filter_degas 5. Filter and Degas Buffer final_volume->filter_degas end Ready for HPLC filter_degas->end

Caption: Workflow for preparing an HPLC mobile phase buffer.

Reactivity, Stability, and Safe Handling

Chemical Reactivity

The primary reactive site is the acidic dihydrogen phosphate group. It can act as a Brønsted acid, donating a proton in chemical reactions.[7] It is stable under standard ambient conditions and room temperature.[15] However, violent reactions are possible with strong acids.[15]

Toxicological Information and Safety

The toxicological properties of this compound have not been thoroughly investigated. However, data for analogous substances like sodium dihydrogen phosphate suggest low acute toxicity.[15] It is not classified as a hazardous substance or mixture.[15]

Safe Handling Practices:

  • Handle in accordance with good industrial hygiene and safety practices.[16]

  • Use in a well-ventilated area and avoid breathing dust or vapors.[16]

  • Wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[16]

  • In case of skin contact, wash off with soap and plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[16]

  • Store in a dry, well-ventilated place with the container tightly closed.

Conclusion

This compound (CAS 1623-06-9) is a versatile and valuable reagent for professionals in drug discovery and chemical analysis. Its utility as a precursor for lipophilic prodrugs demonstrates a sophisticated approach to overcoming biological barriers, directly enhancing therapeutic efficacy. In the analytical realm, its properties as a buffering agent are fundamental to achieving reproducible and accurate separations in liquid chromatography. As research into hybrid materials and novel catalytic systems continues to grow, the incorporation of the propyl phosphate moiety offers a promising avenue for developing new functional materials. A firm grasp of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in both routine applications and innovative research endeavors.

References

  • 1623-06-9 | this compound - Capot Chemical. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound - Stenutz. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound - ChemBK. (2024-04-10). Retrieved January 14, 2026, from [Link]

  • 1623-06-9 | Phosphate de propyle dihydrogéné - Capot Chemical. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound - precisionFDA. (n.d.). Retrieved January 14, 2026, from [Link]

  • Yang, H., et al. (2024). Introducing Phosphate Ester into DAPhen by Propyl Enhanced the Selectivity for UO22+ over Th4. Inorganic Chemistry, 63(43), 20762–20773. [Link]

  • Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. (2025-08-06). Retrieved January 14, 2026, from [Link]

  • Dihydrogenphosphate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis method of 1-propylphosphoric cyclic anhydride - Google Patents. (2020-09-08).
  • FT-IR spectrum of [H2-TMDP][HPO4] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets - Fritz Haber Institute. (2024-05-21). Retrieved January 14, 2026, from [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs - PMC. (2020-08-25). Retrieved January 14, 2026, from [Link]

  • 3-((2-CHLOROETHYL)AMINO)this compound - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]

  • Showing Compound Dihydrogen phosphate (FDB022848) - FooDB. (2011-09-21). Retrieved January 14, 2026, from [Link]

  • HKG CLD Potassium Dihydrogen Phosphate and Dipotassium Hydrogen Phosphate Concentrated Injection. (n.d.). Retrieved January 14, 2026, from [Link]

  • Dihydrogen phosphate Definition - General Chemistry II Key Term - Fiveable. (n.d.). Retrieved January 14, 2026, from [Link]

  • Analytical Tools for Process and Product Characterization - BioPharm International. (n.d.). Retrieved January 14, 2026, from [Link]

  • Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Physical and chemical characteristics of propyl dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Propyl Dihydrogen Phosphate: Properties, Synthesis, and Applications

Introduction

This compound is a monoalkyl phosphate ester, a class of organophosphorus compounds that plays a central role in numerous biological and synthetic pathways.[1][2] While seemingly a simple molecule, its unique combination of a nonpolar propyl group and a highly polar, ionizable phosphate head confers upon it a set of properties that are leveraged in diverse fields, from industrial processes to advanced pharmaceutical design.[1][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind its behavior, the rationale for its synthetic routes, and the mechanisms that underpin its applications. We will explore its fundamental physicochemical characteristics, established synthetic methodologies, key applications—particularly its pivotal role in prodrug strategies—and the analytical techniques required for its characterization.

Part 1: Core Physicochemical Identity

The foundational properties of this compound dictate its behavior in both chemical and biological systems. Its identity is established by a unique set of identifiers and physical constants.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [1]
Synonyms Propyl phosphate, Monopropyl phosphate, n-propylphosphoric acid [3][4]
CAS Number 1623-06-9 [4][5]
Molecular Formula C₃H₉O₄P [4][5][6][7]
Molecular Weight 140.07 g/mol [5][6]
Canonical SMILES CCCOP(=O)(O)O [3][4][7]

| InChI Key | MHZDONKZSXBOGL-UHFFFAOYSA-N |[1][3][4][7] |

Table 2: Physical Properties of this compound

Property Value Source(s)
Appearance White to off-white solid (Inferred from typical monoalkyl phosphates)
Density 1.352 g/cm³ / 1.240 g/mL [3][4]
Boiling Point 260.9 °C at 760 mmHg [4]
Flash Point 111.6 °C [4]

| Molar Volume | 113.0 mL/mol |[3] |

The structure, defined by the CCOP(=O)(O)O SMILES string, consists of a three-carbon alkyl chain (propyl) linked via an ester bond to a phosphoric acid molecule.[3][4][7] This amphipathic nature is central to its utility.

Part 2: Chemical Characteristics and Reactivity

This compound's reactivity is dominated by the phosphate group. As a phosphate monoester, it is an acidic compound, capable of donating one or two protons, making it an effective buffering agent in aqueous solutions.[1][8] This behavior is crucial for its application in analytical chemistry, particularly in maintaining a stable pH for chromatographic separations.[1]

The molecule is generally stable under standard ambient conditions.[9] However, its ester linkage and acidic protons make it reactive with certain chemical classes.

  • Incompatibilities : It is incompatible with strong acids and strong bases, which can catalyze the hydrolysis of the ester bond.[9]

  • Stability : The product is chemically stable under standard room temperature conditions. Hazardous polymerization is not known to occur.[9]

Caption: Acid-base equilibrium of this compound in solution.

Part 3: Synthesis and Manufacturing

The synthesis of monoalkyl phosphates like this compound requires careful control to prevent the formation of di- and tri-substituted phosphate byproducts.[2] While multiple methods exist, a common strategy involves the activation of phosphoric acid followed by reaction with the desired alcohol (n-propanol).

One established method utilizes trichloroacetonitrile to activate tetrabutylammonium dihydrogen phosphate, which then reacts with the alcohol.[2]

Representative Synthesis Protocol: Trichloroacetonitrile Activation

This protocol is a representative example for the synthesis of alkyl dihydrogen phosphates and is based on established methodologies.[2]

Step 1: Formation of the Activated Phosphate Intermediate

  • In a dry, inert atmosphere (e.g., argon or nitrogen), suspend tetrabutylammonium dihydrogen phosphate (1.3 equivalents) in anhydrous acetonitrile.

  • Add trichloroacetonitrile (1.3 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the activated intermediate occurs during this step.

Step 2: Phosphorylation of n-Propanol

  • Add n-propanol (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Step 3: Quenching and Workup

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • The crude product can then be purified.

Step 4: Purification

  • Purification is typically achieved using column chromatography on silica gel.[2] An ammonia-based mobile phase or a gradient of methanol in dichloromethane is often effective for separating the desired monoalkyl phosphate from unreacted starting materials and byproducts.

Caption: General workflow for the synthesis of this compound.

Part 4: Applications in Research and Development

The applications of this compound are diverse, ranging from industrial catalysis to cutting-edge drug design.[3][10]

A. Drug Development: The Phosphate Prodrug Strategy

A primary application in the pharmaceutical sector is its use as a precursor for prodrugs.[1] Many potent antiviral drugs, such as the nucleoside phosphonates Cidofovir and Adefovir, require intracellular phosphorylation to become active. This first phosphorylation step is often slow and rate-limiting.

By masking the active drug with a lipophilic, enzyme-labile group (an alkoxyalkyl group derived from this compound), the resulting prodrug can more easily cross the cell membrane.[1] Once inside the cell, cellular enzymes cleave the prodrug, releasing the monophosphorylated drug and bypassing the inefficient initial phosphorylation step. This leads to a higher intracellular concentration of the active metabolite and enhanced therapeutic efficacy.[1]

Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Lipophilic Prodrug (e.g., Alkoxyalkyl Derivative) Prodrug_in Prodrug Prodrug->Prodrug_in Cell Membrane Permeation Enzymes Cellular Enzymes (e.g., Esterases) Prodrug_in->Enzymes Cleavage Active_MP Active Nucleoside Monophosphate Kinases Cellular Kinases Active_MP->Kinases Phosphorylation Active_DP Active Diphosphate (Antiviral Action) Enzymes->Active_MP Kinases->Active_DP

Caption: Mechanism of action for a phosphate prodrug.

B. Analytical Chemistry: HPLC Mobile Phase Buffer

The dihydrogen phosphate ion (H₂PO₄⁻) is an excellent pH-buffering component for reverse-phase high-performance liquid chromatography (RP-HPLC).[1][11] Its use is particularly valuable for the separation of hydrophobic ammonium compounds.[1] Preparing a potassium or sodium phosphate buffer at a specific pH (e.g., pH 3.0) helps maintain a consistent ionization state for analytes, leading to sharp, reproducible peaks.

This protocol is adapted from standard methods for preparing HPLC mobile phases.[11]

  • Reagents : Potassium dihydrogen phosphate (KH₂PO₄), phosphoric acid, HPLC-grade water, HPLC-grade acetonitrile.

  • Preparation of Buffer : Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to create a 20mM solution.[11]

  • pH Adjustment : While stirring, slowly add phosphoric acid dropwise to the solution until the pH meter reads 3.0 ± 0.05.[11]

  • Filtration : Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[11]

  • Mobile Phase Preparation : Mix the filtered phosphate buffer with acetonitrile in the desired ratio (e.g., 80:20 v/v buffer:acetonitrile).[11]

  • Degassing : Degas the final mobile phase using sonication or helium sparging to prevent air bubbles from interfering with the HPLC system.[11]

C. Industrial Applications

This compound also serves in various industrial roles, including:

  • As a catalyst in the formation of urea resins.[3]

  • A polymerizing agent for oils and resins.[3]

  • In textile and paper processing.[3]

Part 5: Safety, Handling, and Storage

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under standard regulations.[9] However, as with all laboratory chemicals, adherence to good industrial hygiene and safety practices is essential.

Table 3: Safety and Handling Guidelines

Aspect Recommendation Source(s)
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. [9][12]
Engineering Controls Use in a well-ventilated area. Ensure eyewash stations and safety showers are accessible. [9][12]
Handling Avoid contact with skin and eyes. Avoid formation and inhalation of dust. Wash hands thoroughly after handling. [9][12]
Storage Keep container tightly closed in a dry and well-ventilated place. [13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [12]
First Aid (Skin) Wash off with soap and plenty of water. [12]
First Aid (Inhalation) Move person into fresh air. [12]

| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains. |[12] |

It is crucial to note that while the final product may have a low hazard profile, the reagents used in its synthesis, such as chlorophosphates or other activating agents, can be highly toxic, corrosive, and moisture-sensitive.[2] All synthetic procedures must be conducted with appropriate precautions in a fume hood.

Conclusion

This compound is a molecule of significant utility, bridging the gap between basic industrial chemistry and sophisticated pharmaceutical science. Its value lies not in complexity, but in the versatile and predictable behavior of its constituent propyl and phosphate moieties. For the drug development scientist, it represents a key tool in the design of more effective prodrugs. For the analytical chemist, it is a reliable component for robust chromatographic methods. A thorough understanding of its physical properties, chemical reactivity, and synthesis provides the foundation for leveraging this versatile compound to its full potential in research and development.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Capot Chemical. (n.d.). 1623-06-9 | this compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. Retrieved from [Link]

  • Wang, D. S., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PMC. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Dihydrogen phosphate (FDB022848). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dihydrogenphosphate – Knowledge and References. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of Propyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative of Stability

Propyl dihydrogen phosphate (PDP), a monoalkyl phosphate ester, is a critical building block and reagent in modern pharmaceutical and chemical research. Its applications range from the synthesis of innovative alkoxyalkyl prodrugs of antiviral nucleoside phosphonates, designed to enhance cellular uptake and therapeutic efficacy, to its use as a pH-buffering component in advanced analytical techniques like ion-pair liquid chromatography.[1] The integrity of this molecule is paramount; its degradation can compromise experimental outcomes, invalidate analytical results, and impede drug development timelines. This guide provides an in-depth analysis of the chemical stability, degradation pathways, and optimal storage conditions for this compound, grounded in established chemical principles and field-proven methodologies.

Core Chemical Properties and Identification

Understanding the fundamental properties of this compound is the first step in ensuring its stability.

  • Systematic Name: this compound[2]

  • Synonyms: Phosphoric acid, monopropyl ester[2]

  • CAS Number: 1623-06-9[3][4]

  • Molecular Formula: C₃H₉O₄P[2][3]

  • Molecular Weight: 140.07 g/mol [3]

Principal Degradation Pathways: Mechanisms and Mitigation

The stability of this compound is primarily threatened by two chemical processes: hydrolysis and thermal decomposition. A mechanistic understanding of these pathways is crucial for developing effective handling and storage protocols.

Hydrolytic Degradation: The P-O Bond Under Attack

Hydrolysis is the most common degradation pathway for phosphate esters in the presence of water. The central mechanism involves a nucleophilic attack on the electron-deficient phosphorus atom, leading to the cleavage of the P-O ester bond.[5]

Mechanism: The reaction proceeds via the addition of a water molecule to the phosphate group, forming a transient pentavalent intermediate. This intermediate then collapses, breaking the ester bond and resulting in the formation of n-propanol and orthophosphoric acid. The rate of this reaction is significantly influenced by pH.[5][6]

Hydrolysis_Pathway cluster_conditions Catalyzing Factors PDP This compound (C₃H₉O₄P) Transition Pentavalent Intermediate PDP->Transition Nucleophilic Attack H2O Water (H₂O) (Moisture/Humidity) H2O->Transition Products Degradation Products: - n-Propanol - Orthophosphoric Acid Transition->Products P-O Bond Cleavage pH Extremes (Acid/Base) pH Extremes (Acid/Base) Elevated Temperature Elevated Temperature

Causality and Mitigation: The vulnerability to hydrolysis dictates the most critical storage requirement: strict moisture exclusion . The presence of water, even atmospheric humidity, can initiate this degradation cascade. Therefore, handling the compound in a dry environment and storing it in hermetically sealed containers is not merely a suggestion but a necessity to preserve its chemical identity.

Thermal Degradation: Instability at Elevated Temperatures

Alkyl phosphates, including this compound, are known to undergo degradation at elevated temperatures, often more readily than other organophosphorus counterparts like phosphonates or phosphinates.[7][8][9]

Mechanism: The primary thermal degradation route for alkyl phosphates is the elimination of a phosphorus acid, which for PDP would be orthophosphoric acid, and the corresponding alkene, propene.[7][8] This process can occur at relatively low temperatures compared to more stable organophosphorus compounds.[9] In the event of a fire, further decomposition can liberate hazardous vapors, including toxic oxides of phosphorus.[10]

Thermal_Degradation PDP This compound Products Primary Products: - Propene (gas) - Orthophosphoric Acid PDP->Products Heat Elevated Temperature (>150-200°C) Heat->PDP Secondary Further Decomposition (High Temp/Fire): - Phosphorus Oxides (PxOy) Products->Secondary Intense Heat

Causality and Mitigation: The propensity for thermal decomposition underscores the need for controlled temperature storage. Avoiding exposure to high heat sources during storage and handling prevents the initiation of these elimination reactions. While chemically stable at standard room temperature, long-term storage in a cool environment provides an additional margin of safety against gradual degradation.

Recommended Storage and Handling Protocols

Synthesizing the mechanistic insights from the degradation pathways leads to a clear, actionable set of protocols for storage and handling. These recommendations are designed to create a self-validating system where the integrity of the compound is actively preserved.

ParameterRecommendationRationale & Expert Insight
Temperature Store in a cool, well-ventilated place.[11][12] Recommended: 2°C to 25°C.Lower temperatures reduce the kinetic energy of molecules, slowing the rate of all potential degradation reactions, including slow hydrolysis and thermal elimination. While stable at ambient temperature, cool conditions provide maximum long-term stability.
Atmosphere Keep container tightly closed in a dry place.[11] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen) for high-purity or long-term archival samples.This is the most critical parameter. A hermetic seal prevents moisture ingress, directly inhibiting the primary hydrolytic degradation pathway.[10][11] An inert atmosphere displaces oxygen and residual moisture, offering the highest level of protection.
Container Use original, manufacturer-supplied containers. If repackaging, use clean, dry, non-reactive containers such as amber glass or fluorinated polyethylene.Prevents cross-contamination. Opaque or amber containers also protect against potential photolytic degradation, although this is a lesser concern for simple alkyl phosphates compared to more complex molecules.
Incompatibilities Avoid storage near strong acids, strong bases, and strong oxidizing agents.[10][11][12][13]These substances can act as potent catalysts for both hydrolysis and other decomposition reactions, severely compromising the stability of the phosphate ester.

Stability Verification: A Framework for Analysis

Trust in a chemical reagent is built upon verification. The development and validation of analytical methods are imperative for confirming the purity of this compound before use and for conducting formal stability studies.[14]

Key Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability assessment. An appropriate reversed-phase method can effectively separate the parent this compound from its key degradants (orthophosphoric acid) and process impurities. UV detection is commonly employed for phosphate-containing compounds.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for unambiguous structural confirmation of the starting material and for identifying unknown degradation products.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination provides both separation and mass identification, enabling the detection and characterization of trace-level impurities and degradants with high sensitivity and specificity.[1]

  • Acid-Base Titration: A classical and effective method for determining the overall purity (assay) of the dihydrogen phosphate acidic functional group, providing a quantitative measure of the bulk material's integrity.[15]

Protocol: Stability-Indicating HPLC Method

This protocol describes a self-validating system for assessing the purity of this compound and detecting potential degradation.

Objective: To quantify this compound and separate it from its primary hydrolytic degradant, phosphoric acid.

Methodology:

  • Column: C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using a buffered aqueous-organic mixture.

    • A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • B: Methanol or Acetonitrile.

    • Example Ratio: 95:5 (v/v) A:B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL.

  • System Suitability Testing (SST): Before sample analysis, perform replicate injections of a standard solution to validate system performance.

    • Tailing Factor: Must be between 0.8 and 1.5.

    • Theoretical Plates: Must be >2000.

    • Relative Standard Deviation (RSD) of Peak Area: Must be <2.0% for ≥5 replicate injections.

  • Analysis: Inject the sample and integrate the peak area for this compound. The presence of an early-eluting peak corresponding to phosphoric acid would indicate hydrolysis.

Stability_Workflow cluster_setup 1. Study Setup cluster_testing 2. Time-Point Testing cluster_analysis 3. Data Analysis & Conclusion Start Receive & Characterize Initial Sample (T=0) Aliquot Aliquot into Vials for Each Condition Place Place in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) Pull Pull Samples at Defined Intervals (1, 3, 6 months) Place->Pull Analyze Analyze via Validated Stability-Indicating Method (e.g., HPLC) Pull->Analyze Compare Compare Results to T=0: - Assay (%) - Degradants (%) Analyze->Compare Trend Perform Trend Analysis (Degradation Kinetics) Compare->Trend Conclude Determine Shelf-Life & Confirm Storage Conditions Trend->Conclude

Conclusion

The chemical stability of this compound is not an abstract concept but a tangible asset that directly impacts research quality and developmental success. Its primary vulnerabilities—hydrolysis and thermal decomposition—are well-understood and can be effectively mitigated through disciplined adherence to proper storage and handling protocols. By implementing the recommendations outlined in this guide—principally, storage in a cool, dry environment in tightly sealed containers away from chemical incompatibilities—researchers can ensure the integrity of this vital compound, thereby safeguarding the accuracy and validity of their scientific work.

References

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). PubMed.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022).
  • Evaporation and Thermal Decomposition of Organophosphorus Pesticides During Cooking of Rice. J-Stage.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.
  • Safety D
  • Organophosphorus Insecticide Production, Thermal Decomposition of Some Phosphorothioate Insecticides.
  • Preparation of monoalkyl phosphates.
  • Synthesis of mono-alkyl acid phosphates with high mono-content.
  • Process for preparing mono-alkyl acid phosphates having high mono-content and light color.
  • Safety Data Sheet. (2006). Avocado Research Chemicals Ltd.
  • Safety D
  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
  • Safety D
  • propyl dihydrogen phosph
  • PROPYL DIHYDROGEN PHOSHP
  • The Hydrolysis of Phosphinates and Phosphon
  • Safety D
  • Propyl Dihydrogen Phosph
  • GHS 11 (Rev.11) SDS. XiXisys.
  • Degradation of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) by ultraviolet activated hydrogen peroxide: Mechanisms, pathways and toxicity assessments. (2024).
  • CAS 1623-06-9 Propyl dihydrogen phosph
  • 1,3-hydroxy-2-propyl dihydrogen phosph
  • Degradation of 10-methacryloyloxydecyl dihydrogen phosph
  • Determination of Dipeptidyl Peptidase-4 Inhibitors by Spectrophotometric and Chromatographic Methods. (2025).
  • Sodium dihydrogen phosphate dihydr
  • Safety D
  • Degradation of 10-Methacryloyloxydecyl Dihydrogen Phosph
  • Safety Data Sheet: di-Sodium hydrogen phosphate dihydr
  • AMMONIUM DIHYDROGEN PHOSPH
  • High-temperature behaviour of ammonium dihydrogen phosphate.
  • 4500-P PHOSPHORUS. Edge Analytical.
  • Further insights on the Thermal degradation of aluminum metaphosphate prepared from aluminum dihydrogen phosphate solution.

Sources

Propyl Dihydrogen Phosphate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Propyl dihydrogen phosphate (CAS No. 1623-06-9) is a monoalkyl phosphate ester utilized in various research and synthetic applications. While current classifications indicate a low hazard profile, a thorough understanding of its safety and handling protocols is essential for professionals in drug development and chemical research. This guide provides an in-depth analysis of its known safety data, handling procedures, and emergency responses, grounded in available technical information.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a clear understanding of a substance's physical and chemical characteristics. These properties inform storage conditions, handling techniques, and appropriate emergency responses.

PropertyValueSource
Molecular Formula C₃H₉O₄P[1][2][3]
Molecular Weight 140.07 g/mol [1][3][4][5]
EINECS No. 216-601-8[2]
Boiling Point 260.9°C at 760 mmHg[2]
Flash Point 111.6°C[2]
Density 1.352 g/cm³[2]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200).[6]

  • GHS Pictograms: No hazard pictogram is required.[6]

  • Signal Word: No signal word is required.[6]

  • Hazard Statements: No hazard statements are required.[6]

  • Precautionary Statements: No precautionary statements are required.[6]

It is important to note that while it is not currently classified as hazardous, this is based on the available data, and the toxicological properties have not been thoroughly investigated.[7] Therefore, it should be handled with the care accorded to all laboratory chemicals.

First-Aid Measures: A Proactive Response Protocol

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with water or shower.[6]
Eye Contact Rinse eyes thoroughly with plenty of water. If contact lenses are present, remove them.[6]
Ingestion Have the individual drink water (up to two glasses). If they feel unwell, consult a physician.[6]

The following diagram outlines the logical flow of actions in an exposure event.

FirstAidProtocol cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First-Aid Actions cluster_followup Follow-Up Exposure Exposure Occurs AssessRoute Identify Exposure Route Exposure->AssessRoute Inhalation Move to Fresh Air AssessRoute->Inhalation Inhalation Skin Remove Contaminated Clothing Rinse with Water AssessRoute->Skin Skin Contact Eye Rinse Eyes with Water Remove Contact Lenses AssessRoute->Eye Eye Contact Ingestion Drink Water (2 glasses) Consult Doctor if Unwell AssessRoute->Ingestion Ingestion SeekMedical Seek Medical Attention (as needed) Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

First-Aid Response Workflow for this compound Exposure.

Handling, Storage, and Personal Protection

Adherence to proper handling and storage protocols is a cornerstone of laboratory safety. For this compound, the following practices are advised.

Handling:

  • Practice good industrial hygiene.[6]

  • Change contaminated clothing promptly.

  • Wash hands thoroughly after handling the substance.[6]

  • Avoid the formation of dusts if in solid form.[6]

Storage:

  • Keep containers tightly closed.[6]

  • Store in a dry place.[6]

Personal Protective Equipment (PPE): While not classified as hazardous, the use of standard laboratory PPE is recommended as a best practice.

  • Eye/Face Protection: Safety glasses with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator may be necessary.[6]

Accidental Release and Firefighting Measures

Accidental Release: In the event of a spill, the primary objectives are containment and safe cleanup.

  • Personnel Protection: Ensure responders wear appropriate PPE as outlined in Section 4. Avoid inhaling any dusts that may be generated.[6]

  • Containment: Cover drains to prevent the substance from entering them.[6]

  • Cleanup: Collect, bind, and pump off spills. For solid material, take it up dry.[6]

  • Disposal: Dispose of the collected material properly in accordance with local, state, and federal regulations.[6]

Firefighting: this compound is not combustible.[6]

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[6]

  • Specific Hazards: While not combustible, ambient fires may liberate hazardous vapors.[6]

  • Protective Equipment: In the event of a fire, firefighters should wear self-contained breathing apparatus.[6]

Stability and Reactivity

Understanding a chemical's stability and reactivity is critical for preventing hazardous reactions.

  • Chemical Stability: this compound is chemically stable under standard ambient conditions (room temperature).[6]

  • Possibility of Hazardous Reactions: No data is available, but violent reactions are possible with strong acids.[6]

  • Conditions to Avoid: No specific conditions to avoid are listed, though it is noted as hygroscopic.[6]

  • Incompatible Materials: No specific incompatible materials are listed.

Toxicological and Ecological Information

A significant caveat in the safety profile of this compound is the limited extent of its toxicological and ecological investigation. Much of the available data is extrapolated from analogous substances like sodium dihydrogen phosphate.

Toxicological Data (by analogy to sodium dihydrogen phosphate): [6]

  • Acute Oral Toxicity (Rat): LD50 > 2,000 mg/kg

  • Acute Inhalation Toxicity (Rat): LC50 > 0.83 mg/l (4 h)

  • Acute Dermal Toxicity (Rabbit): LD50 > 7,940 mg/kg

Carcinogenicity:

  • IARC, NTP, OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6]

Ecological Information:

  • Ecotoxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

Given the lack of specific data, it is imperative to prevent the release of this substance into the environment.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave the chemical in its original container and not mix it with other waste. Uncleaned containers should be handled in the same manner as the product itself.[6]

References

  • Capot Chemical. 1623-06-9 | this compound. [Link]

  • Cole-Parmer. Safety Data Sheet. [Link]

  • ChemBK. This compound. [Link]

  • precisionFDA. This compound. [Link]

Sources

A Comprehensive Technical Guide to Monoalkyl Phosphate Esters in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Monoalkyl phosphate esters, a pivotal class of organophosphorus compounds, are integral to a multitude of biological processes and hold immense potential in therapeutic and materials science applications. From their fundamental role in the backbone of nucleic acids to their application as versatile surfactants and sophisticated drug delivery vehicles, a deep understanding of their chemistry is paramount for innovation. This guide provides a comprehensive exploration of monoalkyl phosphate esters, delving into their synthesis, purification, characterization, and key applications, with a particular focus on the nuanced causality behind experimental choices to empower researchers in their practical endeavors.

The Chemical Landscape of Monoalkyl Phosphate Esters

Monoalkyl phosphate esters are characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two hydroxyl groups, and single-bonded to one alkoxy group (-OR). This structure imparts unique physicochemical properties that are foundational to their diverse applications.

Key Structural and Physicochemical Properties:

  • Amphiphilicity: The presence of a polar phosphate head group and a nonpolar alkyl tail confers amphiphilic character, driving their self-assembly into structures like micelles and vesicles and enabling their function as surfactants.[1]

  • Acidity: With two ionizable hydroxyl groups, monoalkyl phosphates are dibasic acids. Their pKa values are crucial for their behavior in different pH environments, influencing their solubility and interaction with biological membranes.

  • Hydrophilicity and Solubility: The phosphate moiety significantly enhances water solubility, a property extensively exploited in prodrug design to improve the bioavailability of poorly soluble parent drugs.[2][3]

  • Biocompatibility and Biodegradability: As naturally occurring motifs in biological systems (e.g., in phospholipids and nucleotides), phosphate esters are generally biocompatible and biodegradable.[4]

Strategic Synthesis of Monoalkyl Phosphate Esters

The synthesis of monoalkyl phosphate esters requires careful consideration of the phosphorylating agent and reaction conditions to selectively favor the formation of the monoester over the corresponding diester and triester byproducts. The choice of synthetic route is dictated by the nature of the alcohol substrate, desired purity, and scalability.

Phosphorylation using Phosphorus Pentoxide (P₂O₅)

Phosphorus pentoxide is a powerful dehydrating agent that readily reacts with alcohols to form a mixture of monoalkyl and dialkyl phosphates.[5]

  • Causality of Reagent Choice: P₂O₅ is a highly reactive and cost-effective phosphorylating agent suitable for large-scale production. The reaction typically yields a mixture of mono- and diesters, with the ratio being influenced by stoichiometry and reaction conditions.[5] This route is often preferred in industrial applications where a mixture of esters is acceptable or where subsequent purification is feasible.[6]

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 1-octanol (2 moles). The flask is cooled in an ice bath.

  • Reagent Addition: Phosphorus pentoxide (1 mole) is added portion-wise to the stirred alcohol, maintaining the temperature below 60-80°C due to the exothermic nature of the reaction.[7][8]

  • Reaction Progression: The mixture is stirred for 30 minutes until the P₂O₅ is completely dissolved.[7][8]

  • Hydrolysis: Water (1 mole) is slowly added to the reaction mixture.

  • Heating: The mixture is then heated for 8 hours to ensure complete reaction.[7]

  • Work-up: The resulting product is a mixture of mono-octyl phosphate, di-octyl phosphate, and residual phosphoric acid.

Phosphorylation using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a viscous liquid containing a mixture of phosphoric acid oligomers. It is a milder phosphorylating agent compared to P₂O₅.

  • Causality of Reagent Choice: PPA is often chosen when a higher proportion of the monoalkyl phosphate is desired.[6][9][10] The reaction with PPA typically results in lower levels of diester formation compared to P₂O₅.[5] This makes it a preferred reagent for applications requiring high-purity monoalkyl phosphates, such as in personal care products where diesters can be irritating.[6]

  • Reaction Setup: A reaction vessel is charged with dodecanol.

  • Reagent Addition: Polyphosphoric acid (115%) is added to the alcohol with vigorous stirring. A molar excess of PPA is often used.[11]

  • Heating: The reaction mixture is heated to 60-130°C.[11]

  • After-reaction: The temperature is maintained at 95-105°C for 2-5 hours to drive the reaction to completion.[11]

  • Hydrolysis: The reaction product is slowly hydrolyzed with water at 90-100°C.[11][12]

Phosphorylation using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly reactive phosphorylating agent that can be used to synthesize monoalkyl phosphates with high selectivity under controlled conditions.

  • Causality of Reagent Choice: POCl₃ offers a more controlled reaction, often leading to a higher yield of the monoalkyl dichlorophosphate intermediate.[13] The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction.[14][15] This method is particularly useful for sensitive or complex alcohol substrates where milder conditions are required. However, the formation of dialkyl and trialkyl phosphates can still occur if the stoichiometry is not carefully controlled.[16]

  • Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the alcohol substrate and an anhydrous solvent (e.g., dichloromethane or toluene).

  • Base Addition: A tertiary amine base, such as pyridine or triethylamine (at least 3 moles per mole of POCl₃), is added.[17]

  • Cooling: The reaction mixture is cooled to 0°C in an ice bath.

  • Reagent Addition: Phosphorus oxychloride is added dropwise via a syringe or dropping funnel.

  • Reaction: The reaction is stirred at 0°C and then allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of water or an aqueous acid solution to hydrolyze the intermediate chlorophosphates.

Purification Strategies: Isolating the Monoalkyl Phosphate

The crude product from phosphorylation reactions is typically a mixture of the desired monoalkyl phosphate, the corresponding dialkyl phosphate, unreacted alcohol, and residual phosphoric acid.[5][6] Effective purification is critical to obtain a product with the desired properties for a specific application.

Extraction-Based Purification

A common method for removing residual phosphoric acid and unreacted alcohol involves liquid-liquid extraction.

  • Causality of Method Choice: This method leverages the differential solubility of the components. The monoalkyl phosphate, being more polar than the dialkyl phosphate and unreacted alcohol, can be selectively separated. Orthophosphoric acid can be removed by washing with an acidic aqueous solution.[18]

  • Dissolution: The crude reaction mixture is dissolved in a suitable organic solvent (e.g., diethyl ether).

  • Acid Wash: The organic solution is washed with a dilute aqueous acid solution (e.g., 0.1 N HCl) to remove orthophosphoric acid.[12][18]

  • Water Wash: Subsequent washes with water remove any remaining acid and water-soluble impurities.[19][20]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified phosphate ester mixture.

Purification via Chelation

For applications where trace metal impurities are a concern, a wash with a chelating agent can be employed.

  • Causality of Method Choice: Chelating agents form stable complexes with metal ions, facilitating their removal into the aqueous phase. This is particularly important in applications where metal ions could catalyze degradation or interfere with downstream processes.[19]

  • Chelating Wash: The crude product is washed with a dilute aqueous solution of a chelating agent, such as oxalic acid or phosphoric acid.[19][20]

  • Water Wash: The organic layer is then washed with water to remove the excess chelating agent.[19][20]

  • Drying and Acid Scavenging: The product is dried under vacuum and may be further treated with an acid scavenger (e.g., an epoxy compound) to neutralize any remaining acidic species.[19][20]

Characterization and Analysis

Accurate characterization of the synthesized monoalkyl phosphate esters is essential to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: This is the most definitive technique for characterizing phosphate esters. The chemical shift (δ) provides information about the phosphorus environment.

    • Monoalkyl phosphates typically exhibit a resonance around 0 to +5 ppm.[12]

    • Dialkyl phosphates resonate slightly downfield.

    • Residual phosphoric acid appears as a distinct peak.

  • ¹H NMR: Provides information about the structure of the alkyl group and can be used to confirm the formation of the ester linkage. The disappearance of the alcohol's hydroxyl proton signal and the appearance of a P-OH signal are indicative of a successful reaction.[12]

Titration

Acid-base titration can be used to determine the relative amounts of monoalkyl phosphate, dialkyl phosphate, and free phosphoric acid in a mixture.[21] This method relies on the different number of acidic protons in each species.

Chromatography

Techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), can be used to separate and identify the components of the reaction mixture.[22] Ion-exchange chromatography is also a powerful tool for separating phosphate esters.[23]

Table 1: Typical ³¹P NMR Chemical Shifts for Phosphate Species

Compound TypeTypical ³¹P NMR Chemical Shift (ppm)
Monoalkyl Phosphate0 to +5
Dialkyl Phosphate-1 to +2
Trialkyl Phosphate-2 to -5
Phosphoric Acid0
Polyphosphoric Acid-10 to -45

Note: Chemical shifts can vary depending on the solvent, pH, and specific structure of the alkyl group.

Applications in Drug Development and Beyond

The unique properties of monoalkyl phosphate esters have led to their widespread use in various scientific and industrial fields.

The Phosphate Prodrug Strategy

A primary application in drug development is the use of monoalkyl phosphates as prodrugs to enhance the bioavailability of parent drugs with poor aqueous solubility.[2][3][24][25]

  • Mechanism of Action: A phosphate group is attached to a hydroxyl or other suitable functional group on the parent drug molecule. This significantly increases the water solubility of the compound. Once administered, endogenous enzymes, particularly alkaline phosphatases, cleave the phosphate ester bond, releasing the active parent drug at the site of action.[2]

G cluster_0 Prodrug Administration & Activation ParentDrug Poorly Soluble Parent Drug Prodrug Soluble Monoalkyl Phosphate Prodrug ParentDrug->Prodrug Phosphorylation Activation Enzymatic Cleavage (Alkaline Phosphatases) Prodrug->Activation Administration ActiveDrug Active Parent Drug (at target site) Activation->ActiveDrug Phosphate Inorganic Phosphate Activation->Phosphate

Sources

A Guide to the Theoretical Mass of Propyl Dihydrogen Phosphate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the fields of analytical chemistry, drug development, and metabolomics, the precise determination of a molecule's mass is a foundational requirement. This guide provides an in-depth examination of the theoretical mass of propyl dihydrogen phosphate (C₃H₉O₄P), a compound of interest in various biochemical and industrial contexts. We will dissect the concept of theoretical (monoisotopic) mass, detailing its calculation from fundamental principles and contrasting it with average molecular weight. This document serves as a technical resource, elucidating the causality behind the selection of isotopic masses and the practical application of this data in high-resolution mass spectrometry for compound identification and verification.

Introduction to this compound

This compound is an organophosphate ester with the chemical formula C₃H₉O₄P.[1][2] It consists of a propyl group attached to a phosphate group. This molecule and its derivatives are relevant in various applications, including as catalysts, polymerizing agents, and in the study of metabolic pathways where phosphate esters are key intermediates.[3] Accurate mass determination is critical for its unambiguous identification in complex matrices.

Theoretical Mass vs. Average Molecular Weight: A Critical Distinction

Before proceeding to the calculation, it is crucial to differentiate between two often-confused terms: theoretical mass and average molecular weight.

  • Average Molecular Weight (or Molar Mass): This value is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element. The value of 140.08 g/mol often cited for this compound is its average molecular weight.[1][3][4] This figure is indispensable for gravimetric analysis and preparing solutions of known molarity.

  • Theoretical Mass (Monoisotopic Mass): This is the sum of the masses of the most abundant, stable isotope of each constituent atom in a molecule.[5][6] High-resolution mass spectrometers have the capability to resolve ions differing by the mass of a single neutron, making the monoisotopic mass the most relevant value for accurate mass measurement experiments.[7][8] For drug development and metabolomics, where precise identification is paramount, theoretical monoisotopic mass is the gold standard.[7]

This guide will focus exclusively on the calculation of the theoretical monoisotopic mass .

Calculation Protocol for Theoretical Monoisotopic Mass

The determination of the theoretical mass is a systematic process grounded in the elemental composition of the molecule and the precise masses of the most abundant isotopes.

Step 1: Deconstruction of the Molecular Formula

The first step is to identify the elemental composition of this compound from its molecular formula: C₃H₉O₄P .[1][2]

  • Carbon (C): 3 atoms

  • Hydrogen (H): 9 atoms

  • Oxygen (O): 4 atoms

  • Phosphorus (P): 1 atom

Step 2: Sourcing Authoritative Isotopic Masses

The next step involves sourcing the exact mass of the most abundant, stable isotope for each element. These values are determined with high precision and are available from authoritative bodies like the National Institute of Standards and Technology (NIST) and the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon: The most abundant isotope is ¹²C, which is defined as having a mass of exactly 12.0000000 Da .[9]

  • Hydrogen: The most abundant isotope is ¹H, which has a mass of 1.0078250 Da .[10][11]

  • Oxygen: The most abundant isotope is ¹⁶O, with a mass of 15.9949146 Da .[12][13]

  • Phosphorus: Phosphorus is a monoisotopic element, meaning it has only one stable isotope, ³¹P.[14][15][16] Its mass is 30.9737620 Da .[17][18]

The workflow for this calculation can be visualized as follows:

G cluster_input Inputs cluster_process Calculation Process cluster_output Output formula Molecular Formula C₃H₉O₄P count_atoms Step 1: Count Atoms C=3, H=9, O=4, P=1 formula->count_atoms masses Isotopic Masses (¹²C, ¹H, ¹⁶O, ³¹P) multiply Step 2: Multiply Atom Count by Isotopic Mass masses->multiply count_atoms->multiply summation Step 3: Sum Products multiply->summation result Theoretical Mass (Da) summation->result

Caption: Workflow for calculating theoretical monoisotopic mass.

Step 3: Tabulation and Summation

The final step is to multiply the count of each atom by its respective monoisotopic mass and sum the results. This provides a clear and verifiable calculation.

ElementSymbolAtom CountMonoisotopic Mass (Da)Subtotal (Da)
CarbonC312.000000036.0000000
HydrogenH91.00782509.0704250
OxygenO415.994914663.9796584
PhosphorusP130.973762030.9737620
Total C₃H₉O₄P 140.0238454

Therefore, the theoretical monoisotopic mass of neutral this compound is 140.0238 Da . This calculated value is consistent with entries in chemical databases.[2]

Application in Drug Development and Analytical Science

The calculated theoretical mass is not merely an academic exercise; it is a critical parameter in modern analytical workflows.

  • Compound Confirmation: In drug synthesis or isolation, high-resolution mass spectrometry (HRMS) is used to measure the mass of the target compound. The experimentally measured mass is then compared to the calculated theoretical mass.[7] A match within a narrow mass tolerance (typically <5 ppm) provides strong evidence for the compound's elemental composition and, by extension, its identity.

  • Structural Elucidation: During tandem mass spectrometry (MS/MS), a molecule is fragmented, and the masses of the resulting fragments are measured.[19] By comparing these experimental fragment masses to the theoretical masses of predicted fragments, researchers can piece together the molecule's structure.

The relationship between the chemical structure and its mass spectrum is fundamental.

G structure This compound Structure CCCOP(=O)(O)O formula Molecular Formula C₃H₉O₄P structure->formula calculation Theoretical Mass Calculation 140.0238 Da formula->calculation hrms HRMS Analysis calculation->hrms Compare

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Propyl Dihydrogen Phosphate from Propanol and Phosphoric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of propyl dihydrogen phosphate, an important organophosphate ester. The primary method detailed is the direct esterification of propanol with phosphoric acid. This guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines essential safety precautions. Furthermore, it addresses the purification of the final product and the analytical techniques required for its characterization. The information is curated to support researchers in synthetic chemistry and drug development in the successful preparation and analysis of this and similar phosphate esters.

Introduction

Organophosphate esters are a critical class of organic compounds with wide-ranging applications, from their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals to their function as flame retardants and plasticizers.[1] this compound, a monoalkyl phosphate, serves as a valuable building block in various synthetic pathways. Its synthesis via the direct esterification of an alcohol with phosphoric acid is a foundational reaction in organophosphorus chemistry.[2]

The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of phosphoric acid, leading to the formation of a phosphoester bond and the elimination of a water molecule.[3][4] This process is typically acid-catalyzed to enhance the electrophilicity of the phosphoric acid.[5] While seemingly straightforward, the reaction can yield a mixture of mono-, di-, and trialkyl phosphates, making careful control of reaction conditions paramount for achieving a high yield of the desired monoalkyl product.[2][6]

Chemical Reaction and Mechanism

The synthesis of this compound from propanol and phosphoric acid is an equilibrium-driven esterification reaction.

Reaction: CH₃CH₂CH₂OH + H₃PO₄ ⇌ CH₃CH₂CH₂OPO(OH)₂ + H₂O (Propanol) + (Phosphoric Acid) ⇌ (this compound) + (Water)

Mechanism: The reaction mechanism, analogous to the Fischer esterification of carboxylic acids, involves the following key steps:[3][5]

  • Protonation of Phosphoric Acid: The phosphoric acid is protonated by a strong acid catalyst (often concentrated sulfuric acid or the phosphoric acid itself acting as a catalyst), which increases the electrophilicity of the phosphorus atom.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the propanol molecule attacks the activated phosphorus atom.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups on the phosphorus atom.

  • Elimination of Water: A molecule of water is eliminated as a leaving group, forming a protonated this compound.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
n-PropanolC₃H₈O60.1060.1 g (1.0 mol)≥99.5%
Orthophosphoric AcidH₃PO₄98.0098.0 g (1.0 mol)85% aqueous solution
TolueneC₇H₈92.14200 mLAnhydrous
Equipment
  • 500 mL three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Charge flask with propanol, phosphoric acid, and toluene B Assemble Dean-Stark apparatus and reflux condenser A->B C Heat mixture to reflux with vigorous stirring B->C D Cool reaction mixture to room temperature C->D Reaction Complete (water collection ceases) E Remove toluene via rotary evaporation D->E F Wash crude product with cold diethyl ether E->F G Dry under high vacuum F->G H Obtain ¹H NMR, ³¹P NMR, and mass spectrometry data G->H I Determine purity and yield H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, add 60.1 g (1.0 mol) of n-propanol, 98.0 g (1.0 mol) of 85% orthophosphoric acid, and 200 mL of toluene.

  • Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle with vigorous stirring. The toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap. Continue the reflux until no more water is collected (approximately 18 mL of water should be collected).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be a viscous oil.

  • Purification: To remove unreacted propanol and other nonpolar impurities, wash the crude product with cold diethyl ether (2 x 50 mL). Decant the ether layer. The remaining viscous oil is the this compound. For higher purity, column chromatography on silica gel can be performed, although this can be challenging due to the high polarity of the product. An alternative purification involves the formation and crystallization of a salt, such as the sodium or dicyclohexylammonium salt, followed by acidification to regenerate the free phosphoric acid ester.[7] A solvent extraction process can also be employed to separate mono- and di-alkyl phosphoric acids.[8]

  • Drying: Dry the purified product under high vacuum to remove any residual volatile impurities.

Safety Precautions

Working with phosphoric acid and organophosphates requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10] When handling concentrated phosphoric acid, a face shield is also recommended.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[12]

  • Handling Phosphoric Acid: Phosphoric acid is corrosive and can cause severe skin burns and eye damage.[10][13] Avoid direct contact. In case of skin contact, immediately wash the affected area with copious amounts of water.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Observations
³¹P NMR Spectroscopy To confirm the formation of the phosphate ester and identify the phosphorus environment.A characteristic signal for the monoalkyl phosphate should be observed.
¹H NMR Spectroscopy To confirm the presence of the propyl group and its attachment to the phosphate moiety.Signals corresponding to the methyl, methylene, and terminal methylene protons of the propyl group, with appropriate chemical shifts and coupling patterns.
Mass Spectrometry (MS) To determine the molecular weight of the product.The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.
Gas Chromatography (GC) To assess purity and quantify unreacted starting materials.GC can be used to detect and quantify volatile components like residual propanol.[14][15]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.HPLC is often preferred over GC for the analysis of thermally labile organophosphates.[16]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure complete removal of water by azeotropic distillation. Increase reaction time.
Formation of di- and tripropyl phosphate.Use an excess of phosphoric acid relative to propanol.
Product is a mixture of mono-, di-, and tri-esters Inappropriate stoichiometry or reaction conditions.Carefully control the molar ratio of reactants. Monitor the reaction progress using TLC or ³¹P NMR.
Difficulty in purification High polarity and non-volatile nature of the product.Consider converting the product to a salt for crystallization.[7] Employ solvent extraction techniques for separation.[8]

Conclusion

The synthesis of this compound via direct esterification of propanol and phosphoric acid is a fundamental and scalable method for producing this valuable organophosphate intermediate. By carefully controlling the reaction conditions, particularly through the efficient removal of water, a good yield of the desired monoalkyl phosphate can be achieved. Proper safety precautions are essential when handling the corrosive and potentially hazardous reagents involved. Thorough characterization using a combination of spectroscopic and chromatographic techniques is crucial to ensure the identity and purity of the final product. The protocols and insights provided in this document are intended to equip researchers with the necessary knowledge for the successful synthesis and analysis of this compound.

References

  • Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303.
  • ResearchGate. (n.d.). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates.
  • National Institutes of Health. (n.d.). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent.
  • Royal Society of Chemistry. (2021). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020).
  • SciSpace. (2015). Super phosphoric acid catalyzed esterification of Palm Fatty Acid Distillate for biodiesel production: physicochemical parameter.
  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • MDPI. (n.d.). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review.
  • Google Patents. (n.d.). EP0675076A2 - Phosphorylation agent, process and use.
  • VelocityEHS. (2015). Phosphoric Acid Safety Tips.
  • BenchChem. (n.d.). Optimizing reaction conditions for the phosphorylation of oleyl alcohol.
  • Oxford Academic. (n.d.). Phosphorylation of Alcohols and Phosphates by Oxidation-Reduction Condensation.
  • Environmental Protection Agency. (n.d.). Phosphoric Acid.
  • Google Patents. (n.d.). US2658909A - Process for separation and purification of alkyl phosphoric acids.
  • New Jersey Department of Health. (2004). Hazard Summary: Phosphoric Acid.
  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!
  • Carl ROTH. (n.d.). Safety Data Sheet: ortho-Phosphoric acid.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Phosphoric Acid (Solutions).
  • Chemistry LibreTexts. (2021). Esters of Phosphoric Acid.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Kurt Obermeier GmbH. (n.d.). Alkyl Phosphates.
  • Google Patents. (n.d.). CN1061603A - The preparation method of alkyl phosphate.
  • Chemguide. (n.d.). mechanism for the esterification reaction.
  • SciSpace. (n.d.). Alkyl-phosphates as New Substances for Disinfection and Decontamination "Bio-Chem".
  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.
  • Google Patents. (n.d.). CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride.
  • Google Patents. (n.d.). CN102850394B - Preparation method of PPOH.
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Ataman Kimya. (n.d.). POLYPHOSPHORIC ACID.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

Sources

Use of propyl dihydrogen phosphate in nucleotide prodrug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Application of Propyl Dihydrogen Phosphate in the Synthesis of Nucleotide Phosphoramidate Prodrugs

Introduction: Overcoming the Cellular Delivery Barrier of Nucleotide Therapeutics

Nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy.[1] To exert their therapeutic effect, they must be converted intracellularly to their active triphosphate form by a series of host or viral kinases.[1] However, this initial phosphorylation step is often inefficient and can be a significant rate-limiting factor in the drug's activation pathway, leading to suboptimal efficacy and the development of resistance.[2][3]

A direct administration of the charged nucleoside monophosphate is not a viable solution due to the polyanionic nature of the phosphate group, which severely restricts its ability to cross the lipophilic cell membrane.[3][4][5] To address this fundamental challenge, the "ProTide" (prodrug of a nucleotide) strategy was developed. This approach masks the charges of the phosphate group with lipophilic moieties that are designed to be cleaved by intracellular enzymes, releasing the active nucleotide monophosphate inside the target cell.[1][2][4]

Phosphoramidate prodrugs are a highly successful class of ProTides.[4][6] A common phosphoramidate motif involves masking the phosphate with an aryl group and an amino acid ester.[1][2] This design creates a neutral, membrane-permeant molecule.[4] Once inside the cell, esterases and phosphoramidases, such as HINT1 (Histidine Triad Nucleotide-Binding Protein 1), sequentially cleave the masking groups to liberate the desired nucleoside monophosphate.[7] This strategy has been famously applied in blockbuster drugs like Sofosbuvir and Remdesivir.[8][9] This document provides a detailed guide on the synthesis of such prodrugs, with a focus on leveraging alkyl dihydrogen phosphates, specifically this compound, as a key building block.

The Reagent: this compound

While many ProTide syntheses start with phosphorus oxychloride or related reagents to build the phosphoramidate moiety, an alternative and effective strategy involves the use of pre-formed alkyl or aryl dihydrogen phosphates. This compound serves as a model reagent in this context. Its use offers a streamlined approach to introducing the core phosphate group, which is then further elaborated.

Causality Behind Reagent Choice:

  • Structural Contribution: The propyl group, while not typically part of the final advanced ProTide structure (which often features an aryl group), serves as a stable, simple alkyl masking group during the initial phosphorylation step. In some contexts, simpler alkyl phosphoramidates have also been explored as prodrugs themselves.[7]

  • Reactivity: As a dihydrogen phosphate, it possesses two acidic protons, allowing for its conversion into a reactive phosphorylating agent. It can be readily activated in situ with coupling agents like dicyclohexylcarbodiimide (DCC) or converted into a more reactive intermediate, such as a phosphorochloridate.

  • Synthetic Versatility: It provides a stable, easy-to-handle solid precursor for the phosphate backbone, simplifying stoichiometry and handling compared to gaseous or highly reactive liquid reagents like POCl₃.

Synthetic Strategy: The Phosphorochloridate Approach

One of the most common and robust methods for synthesizing phosphoramidate ProTides involves coupling the nucleoside with a pre-formed aryloxy phosphoramidate chloride reagent.[10] This reagent is synthesized in a two-step process where this compound can be envisioned as a foundational starting material, conceptually replaced by the more common phenyl phosphorodichloridate for building the final prodrug.

The general workflow involves:

  • Activation of the Phosphate: The phosphate source is converted into a reactive phosphorochloridate.

  • Coupling with Amino Acid Ester: The phosphorochloridate is reacted with an amino acid ester (e.g., L-alanine isopropyl ester) to form the phosphoramidate P-N bond.

  • Coupling with Nucleoside: The resulting aryloxy(aminoacyl) phosphorochloridate is then coupled with the 5'-hydroxyl group of the target nucleoside to form the final ProTide.

This multi-step process introduces a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (SP and RP).[11] These diastereomers can exhibit significantly different biological activities and often require separation by chiral chromatography.[11][12]

Visualizing the Synthetic Workflow

The following diagram illustrates the generalized workflow for the synthesis of a nucleotide phosphoramidate prodrug.

G cluster_prep Reagent Preparation cluster_coupling Core Synthesis cluster_purification Purification & Final Product P_Source Phosphate Source (e.g., Phenyl phosphorodichloridate) P_Amino_Acid Aryloxy(aminoacyl) Phosphorochloridate P_Source->P_Amino_Acid  Step 1:  Amidation Amino_Acid Amino Acid Ester (e.g., L-Alanine Isopropyl Ester) Amino_Acid->P_Amino_Acid Prodrug Diastereomeric Mixture of ProTide P_Amino_Acid->Prodrug Nucleoside Protected Nucleoside (e.g., GS-441524) Nucleoside->Prodrug  Step 2: Coupling  (e.g., with tBuMgCl) Separation Chiral Chromatography (HPLC) Prodrug->Separation  Step 3:  Separation Deprotection Deprotection (if needed) Separation->Deprotection Final_Prodrug Isolated Diastereomer (e.g., Remdesivir) Deprotection->Final_Prodrug  Step 4:  Final Step

Caption: Generalized workflow for phosphoramidate prodrug synthesis.

Detailed Protocol: Synthesis of a Model Nucleoside Phosphoramidate

This protocol describes a representative synthesis of a phosphoramidate prodrug of a model nucleoside (Nuc-OH), adapted from established methodologies for compounds like Remdesivir.[9][13] This procedure is intended for experienced synthetic chemists in a controlled laboratory setting.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), and under the supervision of a qualified chemist.

Materials & Reagents
ReagentFormulaCAS No.Supplier (Example)Notes
Phenyl phosphorodichloridateC₆H₅Cl₂OP770-12-7Sigma-AldrichHighly reactive, moisture-sensitive. Handle under inert atmosphere.
L-Alanine Isopropyl Ester HydrochlorideC₆H₁₄ClNO₂62062-65-1TCI ChemicalsStore in a desiccator.
Model Nucleoside (Nuc-OH)VariesVariesN/AMust have a free 5'-hydroxyl group. Other hydroxyls must be protected.
Triethylamine (TEA)(C₂H₅)₃N121-44-8Fisher ScientificAnhydrous grade, freshly distilled.
Dichloromethane (DCM)CH₂Cl₂75-09-2VWRAnhydrous grade.
tert-Butylmagnesium chloride (tBuMgCl), 1M in THF(CH₃)₃CMgCl677-22-5Sigma-AldrichGrignard reagent, handle under inert atmosphere.
Tetrahydrofuran (THF)C₄H₈O109-99-9Sigma-AldrichAnhydrous grade.
Step-by-Step Methodology

Step 1: Synthesis of the Phosphorochloridate Reagent (Phenyl(isopropyl-L-alaninyl) phosphorochloridate)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to -10 °C in an ice-salt bath.

  • Addition of Phenyl Phosphorodichloridate: Slowly add phenyl phosphorodichloridate (1.0 eq) to the cold DCM.

  • Amine Addition: In a separate flask, suspend L-Alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous DCM (50 mL). Add freshly distilled triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Reaction: Cool the amino acid ester solution to 0 °C and add it dropwise to the solution of phenyl phosphorodichloridate over 30 minutes, maintaining the internal temperature below 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 2-3 hours. Monitor the reaction progress by ³¹P NMR spectroscopy until the starting dichloridate is consumed.

  • Workup: The resulting solution containing the crude phosphorochloridate reagent is typically used directly in the next step without purification due to its instability.

Step 2: Coupling with the Nucleoside

  • Setup: To a separate flame-dried flask under a nitrogen atmosphere, add the protected model nucleoside (Nuc-OH, 1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF, 75 mL).

  • Activation: Cool the solution to 0 °C and add tert-butylmagnesium chloride (1.0 M in THF, 1.1 eq) dropwise. This acts as a base to deprotonate the 5'-hydroxyl group.[10] Stir for 30 minutes at this temperature.

  • Coupling Reaction: Slowly add the crude phosphorochloridate solution from Step 1 to the activated nucleoside solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of the nucleoside starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Chromatography: The crude product is a mixture of two diastereomers. Purify the mixture by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Diastereomer Separation: The separated diastereomers may require further purification and separation using chiral HPLC to isolate the desired stereoisomer. The specific activity of each isomer must be determined biologically.[11]

Characterization
  • NMR Spectroscopy: Confirm the structure of the final product using ¹H, ¹³C, and ³¹P NMR. The ³¹P NMR will show distinct signals for the two diastereomers.

  • Mass Spectrometry: Verify the molecular weight of the product using high-resolution mass spectrometry (HRMS).

  • Chiral HPLC: Confirm the diastereomeric ratio and enantiomeric purity of the isolated products.

Intracellular Activation Pathway

The success of the ProTide strategy hinges on its predictable intracellular activation cascade.

G cluster_cell Inside the Cell Prodrug Phosphoramidate Prodrug (Membrane Permeable) Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Carboxyesterase (e.g., Cathepsin A) Intermediate2 Aryl Phosphoramidate Nucleoside Intermediate1->Intermediate2 Intramolecular Cyclization & Aryl Group Loss Active_NMP Active Nucleoside Monophosphate (NMP) Intermediate2->Active_NMP Phosphoramidase (e.g., HINT1)

Caption: Intracellular activation cascade of a phosphoramidate ProTide.

This pathway begins with the hydrolysis of the amino acid ester by cellular carboxyesterases.[14] The resulting free carboxylate group then undergoes a rapid intramolecular cyclization, leading to the expulsion of the aryl group (e.g., phenol).[14] The final step is the cleavage of the P-N bond by a phosphoramidase enzyme like HINT1, which releases the active nucleoside 5'-monophosphate.[7]

Conclusion

The synthesis of nucleotide phosphoramidate prodrugs is a powerful strategy to enhance the therapeutic potential of nucleoside analogues. While complex, involving careful control of reactive intermediates and management of stereochemistry, the methodologies are well-established. The use of building blocks like propyl or phenyl dihydrogen phosphates provides a reliable foundation for constructing the critical phosphoramidate moiety. The protocols and principles outlined in this document serve as a guide for researchers in drug development aiming to leverage this transformative delivery technology.

References

  • Mehellou, Y., Rennie, A. G., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226. [Link]

  • McGuigan, C., et al. (2009). Aryloxy phosphoramidate triesters: a technology for delivering monophosphorylated nucleosides and sugars into cells. ChemMedChem, 4(11), 1779-91. [Link]

  • Serpi, M., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Warren, T. K., et al. (2016). A small molecule inhibitor of Ebola virus infection. Nature. Available at: [Link]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27516–27522. [Link]

  • Meier, C., et al. (2017). An overview of ProTide technology and its implications to drug discovery. Cardiff University. [Link]

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. [Link]

  • Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. Viruses, 14(3), 455. [Link]

  • Meppen, M. (2020). Synthesis of Antiviral Nucleoside Analogue Remdesivir. Organic Chemistry Portal. [Link]

  • Eisenberg, E. J., et al. (2001). Metabolism of GS-7340, a novel phenylmonophosphoramidate intracellular prodrug of PMPA, in dogs. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Erion, M. D., et al. (2004). Liver-Targeted Prodrugs for the Treatment of Hepatitis C Virus Infection. Journal of the American Chemical Society. Available at: [Link]

  • Sofia, M. J., et al. (2018). Evolution of the Synthesis of Remdesivir. Accounts of Chemical Research. Available at: [Link]

  • Cahard, D., et al. (2004). Aryloxy Phosphoramidate Triesters as Pro-Tides. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Perigaud, C., et al. (1992). Synthesis and anti-HIV activity of some novel phosphotriester derivatives of AZT. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Starrett, J. E., et al. (1994). Synthesis, oral bioavailability, and anti-HIV activity of 2'-deoxy-3'-thiacytidine (3TC) and its 5'-O-pivaloyloxymethyl phosphonate prodrug. Journal of Medicinal Chemistry, 37(12), 1857–1864.
  • Labet, G., et al. (2008). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Jones, R. J., et al. (2011). (N-Aryl)phosphoramidates of Pyrimidine Nucleoside Analogues and Their Synthesis, Selected Properties, and Anti-HIV Activity. Journal of Medicinal Chemistry, 54(17), 5939–5950. [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328–2345. [Link]

  • Chapman, H., et al. (2001). Practical synthesis, separation, and stereochemical assignment of the PMPA prodrug GS-7340. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Korhonen, A., & Lönnberg, H. (2006). Prodrug Approaches of Nucleotides and Oligonucleotides. Current Medicinal Chemistry, 13(23), 2747-2760. [Link]

  • Farquhar, D., et al. (1983). Biologically Reversible Protection of the Hydroxyl Groups of 5-Fluoro-2'-deoxyuridine by the Pivaloyloxymethyl Group: A New Prodrug Strategy. Journal of Medicinal Chemistry, 26(8), 1153–1158. [Link]

Sources

Propyl dihydrogen phosphate as a reagent for phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of propyl dihydrogen phosphate as a versatile phosphorylating agent.

Introduction: The Central Role of the Phosphate Group

Phosphorylation, the addition of a phosphoryl group (PO₃⁻) to a molecule, is a cornerstone of modern biology and synthetic chemistry.[1] In nature, this reversible post-translational modification, mediated by kinases and phosphatases, governs countless cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2][3][4][5] The addition of a highly charged phosphate group can induce significant conformational changes in proteins, altering their function and creating docking sites for other proteins.[4][6][7]

In the realms of medicinal chemistry and drug development, phosphorylation is a powerful strategic tool. It is frequently employed to create water-soluble prodrugs of parent molecules that have poor bioavailability.[8] This strategy enhances drug delivery, allowing endogenous phosphatases to cleave the phosphate ester in vivo and release the active therapeutic agent.[8] Furthermore, the precise installation of phosphate groups is essential for the chemical synthesis of oligonucleotides, the building blocks of DNA and RNA used in diagnostics and therapeutics.[9]

The choice of phosphorylating agent is critical to the success of any synthetic endeavor. Reagents must be selected based on their reactivity, stability, and compatibility with the substrate. This compound, a simple monoalkyl phosphate ester, serves as a valuable and versatile reagent in this context. Its straightforward structure provides a reliable platform for introducing the phosphate moiety, and it acts as a key intermediate in the synthesis of more complex molecules and prodrugs.[10] This guide provides a detailed exploration of its properties, mechanisms, and applications, complete with actionable protocols for the modern research laboratory.

This compound: Chemical Profile and Advantages

This compound is an organic compound belonging to the family of alkyl esters of phosphoric acid. Its utility stems from its relative simplicity and the predictable reactivity of its phosphate group.

Key Chemical Properties

A summary of the essential properties of this compound is presented below.

PropertyValueReference(s)
IUPAC Name This compound[10]
Synonyms Propyl phosphate, Monopropyl phosphate[11][12]
CAS Number 1623-06-9[11][13]
Molecular Formula C₃H₉O₄P[12]
Molecular Weight 140.08 g/mol [12]
Appearance Varies; often supplied as a liquid or solid
SMILES CCCOP(=O)(O)O[12][14]
InChI Key MHZDONKZSXBOGL-UHFFFAOYSA-N[10][12]
Advantages as a Reagent
  • Structural Simplicity: The n-propyl group is a non-complex, stable alkyl chain that does not typically introduce unwanted side reactions, making it a clean and predictable phosphate donor.

  • Versatile Intermediate: It is a crucial building block in multi-step syntheses. A primary application is in the development of alkoxyalkyl prodrugs for antiviral nucleoside phosphonates, such as Cidofovir and Adefovir.[10] In these applications, derivatives of this compound are used to create conjugates that improve the cellular uptake of the drug.[10]

  • Controlled Reactivity: As a monoalkyl phosphate, its reactivity can be readily modulated. The acidic protons can be deprotonated to increase nucleophilicity, or the hydroxyl groups on the phosphate can be converted into better leaving groups to create a more powerful electrophilic phosphorylating agent.

The Mechanism of Phosphorylation

The fundamental reaction of phosphorylation involves the nucleophilic attack of a hydroxyl group (from an alcohol, serine/threonine residue, etc.) on the electrophilic phosphorus atom of a phosphate donor.[2][3] In its native state, the hydroxyl groups of this compound make it a poor phosphorylating agent. Therefore, it must first be "activated."

Activation is typically achieved by treating the phosphate with a coupling agent (e.g., a carbodiimide) or converting it into a more reactive species, such as a phosphorodichloridate, using a chlorinating agent.[15] This process transforms one of the phosphate's hydroxyls into a good leaving group, rendering the phosphorus atom highly susceptible to nucleophilic attack. The reaction generally proceeds via an Sₙ2-type mechanism at the phosphorus center.[16]

G cluster_activation Activation Step cluster_phosphorylation Phosphorylation Step Propyl_P This compound (R-O-PO(OH)₂) Activated_P Activated Intermediate (e.g., R-O-PO(Cl)₂) Propyl_P->Activated_P Activation Activator Activating Agent (e.g., SOCl₂, Carbodiimide) Activator->Activated_P Product Phosphorylated Product (Sub-O-PO(OH)-O-R) Activated_P->Product Substrate Substrate with Hydroxyl Group (Sub-OH) Substrate->Product Nucleophilic Attack

Caption: General mechanism of phosphorylation using an activated intermediate.

Core Applications in Synthesis

The primary documented use of this compound in advanced synthesis is as a precursor for more complex therapeutic molecules.

Synthesis of Antiviral Prodrugs

A key application is in the synthesis of prodrugs for antiviral agents like Cidofovir.[10] Nucleoside phosphonates are potent antivirals, but their charged phosphonate group hinders their ability to cross cell membranes. To overcome this, they are often converted into alkoxyalkyl ester prodrugs. Derivatives of this compound are used to create these ester linkages, which mask the charge of the phosphonate. Once inside the cell, cellular enzymes cleave the ester, releasing the active drug and bypassing the rate-limiting initial phosphorylation step required for the drug's activation.[10] This strategy significantly enhances the intracellular concentration of the active metabolite and improves antiviral efficacy.[10]

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies based on established principles of phosphorylation chemistry. Researchers should optimize conditions for their specific substrates. Crucially, all reactions should be performed under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates. [10]

Protocol 1: General Phosphorylation of a Primary Alcohol

This protocol describes a common method for phosphorylating a primary alcohol using in situ activation of this compound with a carbodiimide coupling agent.

Objective: To introduce a propyl phosphate group onto a primary alcohol.

Materials:

  • This compound

  • Substrate (primary alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Pyridine or Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Reagents for purification (e.g., silica gel for column chromatography)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the primary alcohol substrate (1.0 eq) and this compound (1.2 eq) in anhydrous pyridine.

  • Activation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add DCC (1.5 eq) portion-wise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of pyridine.

    • Concentrate the filtrate under reduced pressure to remove the pyridine.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 5% citric acid solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure phosphorylated product.

Causality and Insights:

  • Why Anhydrous Conditions? Water will readily hydrolyze the highly reactive carbodiimide-activated phosphate intermediate, quenching the reaction and reducing the yield.

  • Why Pyridine? Pyridine serves as both a solvent and a base to neutralize the acidic protons of the phosphate, facilitating the reaction.

  • Why 0 °C? The initial activation step can be exothermic. Starting at a low temperature helps control the reaction rate and minimize potential side reactions.

Workflow for a General Phosphorylation Experiment

The logical flow of a phosphorylation reaction is critical for ensuring reproducibility and success.

G A Reagent Preparation (Substrate, this compound) Ensure anhydrous conditions B Reaction Setup (Dissolve in anhydrous solvent under N₂/Ar) A->B C Activation Step (Add coupling agent, e.g., DCC at 0 °C) B->C D Reaction Progression (Stir at room temperature for 12-24h) C->D E Reaction Monitoring (TLC / LC-MS) D->E E->D Continue if incomplete F Workup (Filter precipitate, solvent extraction) E->F If complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: Standard experimental workflow for a phosphorylation reaction.

Safety and Handling

Alkyl phosphates and related phosphorylating agents should be handled with care in a well-ventilated fume hood.[15] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. While this compound itself is not acutely toxic, many activating agents (e.g., phosphorus oxychloride, thionyl chloride) and solvents (e.g., pyridine) are hazardous and require specific handling protocols. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable, albeit simple, reagent in the synthetic chemist's toolkit. While not a "one-step" phosphorylating agent in its native form, its utility as a stable precursor that can be activated for controlled phosphorylation is significant. Its most prominent role is as a foundational building block in the synthesis of complex prodrugs designed to overcome biological barriers, a testament to the power of strategic phosphorylation in modern drug development. The principles and protocols outlined in this guide provide researchers with the foundational knowledge to effectively incorporate this versatile reagent into their synthetic workflows.

References

  • Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. (n.d.). PMC - NIH.
  • Alkyl phosphates – Knowledge and References. (n.d.). Taylor & Francis.
  • This compound|Supplier|. (n.d.). Benchchem.
  • Blackburn, G. M., Cohen, J. S., & Todd, L. (1966). Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C: Organic, 239-243.
  • Phosphorylation. (n.d.). Wikipedia.
  • The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemical Phosphorylation Reagent II (CPR II). (n.d.). Hongene.
  • Chemical Phosphorylation Reagent II. (n.d.). Metkinen Chemistry.
  • Application Notes and Protocols: Phosphorylation Reagents in Research and Development. (n.d.). Benchchem.
  • Hunter, T. (2012). Why nature chose phosphate to modify proteins. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1602), 2513-2516.
  • Phosphorylation. (n.d.). Thermo Fisher Scientific - US.
  • Gibard, C., et al. (2018). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions. Nature Chemistry, 10(2), 212-218.
  • A Convenient Method for Phosphorylation Using Triallyl Phosphite. (2015). ResearchGate.
  • Chemical Phosphorylation Reagents, Preparation, and Their Uses. (2024). Google Patents.
  • Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. (2023). PMC - NIH.
  • Chemical phosphorylation reagent. (n.d.). Lumiprobe.
  • Synthesis of Phosphopeptides. (n.d.). Thieme.
  • CAS 1623-06-9 this compound. (n.d.). Alfa Chemistry.
  • This compound. (n.d.). precisionFDA.
  • This compound. (n.d.). Stenutz.
  • This compound. (2024). ChemBK.
  • 22.06 Phosphorylation: Nomenclature and Mechanisms. (2019). YouTube.
  • Engel, R. (2016). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Molecules, 21(11), 1461.
  • Lu, K. P., & Zhou, X. Z. (1999). Phosphorylation-dependent prolyl isomerization: a novel signaling regulatory mechanism. Cellular and Molecular Life Sciences, 56(9-10), 816-826.
  • Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. (2013). NIH.
  • Nestler, E. J., & Greengard, P. (1999). Protein Phosphorylation is of Fundamental Importance in Biological Regulation. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
  • The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). (2018). Semantic Scholar.

Sources

Application of Propyl Dihydrogen Phosphate as a Potential Intracellular Phosphate Donor for Cellular Signaling Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Inorganic phosphate (Pi) is a fundamental molecule in cellular biology, acting not only as a building block for macromolecules and an energy currency shuttle but also as a critical signaling molecule that governs a multitude of cellular processes.[1][2] Alterations in extracellular and intracellular phosphate concentrations are known to trigger significant changes in signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, ultimately impacting cell proliferation, differentiation, and viability.[3][4] Traditional methods for studying these effects involve modulating extracellular phosphate levels, which primarily activates membrane transporter-associated signaling events.[2] This application note presents a novel, hypothetical framework for the use of Propyl Dihydrogen Phosphate (PDP), a simple organophosphate ester, as a tool to investigate the effects of direct intracellular phosphate release. We hypothesize that cell-permeable PDP is hydrolyzed by endogenous intracellular esterases, leading to a controlled increase in cytosolic phosphate concentration. This approach allows for the decoupling of intracellular phosphate signaling from membrane-initiated events. Detailed protocols are provided to validate this hypothesis and to explore the downstream consequences on key signaling pathways and cellular phenotypes.

Background: The Dual Role of Phosphate in Cellular Life

Phosphorus is indispensable for life, forming the backbone of DNA and RNA, constituting the phospholipids of cellular membranes, and driving metabolic reactions through adenosine triphosphate (ATP).[1][5] Beyond these canonical roles, the concentration of inorganic phosphate (Pi) itself is now recognized as a potent signaling cue.[6]

1.1. Phosphate as an Extracellular Signal: Mammalian cells have evolved sophisticated mechanisms to sense and respond to changes in extracellular Pi.[5] The type III sodium-phosphate (Na+/Pi) cotransporters, PiT-1 and PiT-2, are key players in this process. Beyond their transport function, they are believed to act as "transceptors," initiating intracellular signaling cascades upon Pi binding.[2] Elevated extracellular Pi has been demonstrated to activate the fibroblast growth factor receptor (FGFR) and downstream pathways like Raf/MEK/ERK and Akt, influencing gene expression and cellular behavior in various tissues.[1][3]

1.2. This compound: A Potential Tool for Intracellular Pi Delivery this compound (CAS 1623-06-9) is a simple phosphate ester.[7][8] Its small size and ester linkage suggest it may possess greater membrane permeability than inorganic phosphate. We propose that once inside the cell, PDP can be cleaved by non-specific intracellular esterases, releasing a propyl group and inorganic phosphate directly into the cytosol. This method offers a unique advantage: bypassing the Na+/Pi cotransporter-mediated signaling axis and allowing for a focused investigation of the direct effects of elevated intracellular Pi.

Hypothesized Mechanism of Action

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_pathways Downstream Signaling PDP_ext This compound (PDP) PDP_int Intracellular PDP PDP_ext->PDP_int Membrane Permeation membrane Esterases Intracellular Esterases PDP_int->Esterases Pi Inorganic Phosphate (Pi) ↑ Esterases->Pi Hydrolysis MAPK MAPK/ERK Pathway Pi->MAPK Modulates AKT PI3K/Akt Pathway Pi->AKT Modulates Apoptosis Apoptosis/Viability Pi->Apoptosis Impacts

Caption: Proposed mechanism for PDP-mediated intracellular phosphate release.

Applications & Methodologies

The primary application of PDP is to serve as a tool to study the direct consequences of increased intracellular phosphate concentration on cellular signaling and function.

Application 1: Validation of Intracellular Phosphate Release

Protocol 1: Quantification of Intracellular Phosphate Levels

This protocol uses a Malachite Green-based assay, which forms a colored complex with free phosphate, absorbable at ~650 nm.[9][10]

Materials:

  • This compound (PDP) solution (sterile-filtered)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., RIPA buffer, free of phosphate)

  • Malachite Green Phosphate Assay Kit (e.g., from R&D Systems, Promega, APExBIO)[9][10]

  • Cultured cells (e.g., HEK293, HeLa) in 6-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.

  • Treatment:

    • Aspirate the culture medium.

    • Wash cells once with 1 mL of PBS.

    • Add fresh culture medium containing various concentrations of PDP (e.g., 0, 1, 5, 10, 25 mM). Include a vehicle control (the solvent used for PDP).

    • Incubate for a desired time course (e.g., 1, 4, 12, 24 hours).

  • Cell Lysis:

    • Place the plate on ice. Aspirate the medium.

    • Wash cells twice with 2 mL of ice-cold PBS to remove all extracellular phosphate.

    • Add 100-200 µL of ice-cold, phosphate-free Cell Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Phosphate Quantification:

    • Carefully transfer the supernatant (lysate) to a new tube.

    • Determine the total protein concentration of each lysate (e.g., using a BCA assay) for normalization.

    • Perform the Malachite Green assay according to the manufacturer's instructions, using the cell lysate as the sample.

    • Prepare a standard curve using the provided phosphate standards.

  • Data Analysis:

    • Calculate the phosphate concentration in each sample using the standard curve.

    • Normalize the phosphate concentration to the total protein concentration (e.g., in nmol phosphate / mg protein).

    • Plot the normalized intracellular phosphate concentration against the PDP treatment concentration.

Treatment GroupPDP Conc. (mM)Incubation Time (h)Normalized [Pi] (nmol/mg protein)
Vehicle Control04Baseline Value
Low Dose54Expected Increase
High Dose254Expected Higher Increase
Time Course (5 mM)51Expected Value
Time Course (5 mM)512Expected Value
Caption: Example data table for intracellular phosphate quantification.
Application 2: Investigating Downstream Signaling Pathway Modulation

Rationale: Elevated intracellular phosphate is known to influence key signaling pathways that control cell fate.[4] For example, high Pi can activate MAPK pathways (ERK1/2, p38, JNK) while also modulating the pro-survival PI3K/Akt pathway.[4] Western blotting for the phosphorylated (active) forms of key kinases is a standard method to probe these effects.

Experimental Workflow

G A 1. Cell Culture & PDP Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Western Blot) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Band Densitometry) F->G

Caption: Workflow for analyzing signaling pathway activation via Western Blot.

Protocol 2: Analysis of Signaling Pathway Activation by Western Blot

Materials:

  • Cells treated with PDP as described in Protocol 1.

  • Lysis Buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH/β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Sample Preparation:

    • Treat cells with PDP at selected concentrations and time points based on results from Protocol 1.

    • Lyse cells in buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration for each sample.

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Image the resulting chemiluminescence using a digital imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) or a loading control (e.g., anti-GAPDH).

  • Data Analysis:

    • Quantify the band intensity for the phosphorylated protein and the total/loading control protein using software like ImageJ.

    • Calculate the ratio of phospho-protein to total protein for each condition.

Application 3: Assessment of Cellular Viability and Proliferation

Rationale: The balance of phosphate signaling is crucial for cell health. While moderate increases in Pi can be mitogenic for some cells, excessive levels can induce cytotoxicity and apoptosis.[4][11] A simple colorimetric assay like the MTT assay can provide quantitative data on the dose-dependent effects of PDP on cell viability.

Protocol 3: Cell Viability and Proliferation Assay (MTT-based)

Materials:

  • Cultured cells in a 96-well plate.

  • PDP solutions at various concentrations.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing a range of PDP concentrations (e.g., 0 to 50 mM). Include a positive control for cell death (e.g., staurosporine) and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a "no-cell" control well.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot cell viability (%) versus PDP concentration to determine the IC50 value, if applicable.

Data Interpretation & Troubleshooting

  • No Increase in Intracellular Pi: If Protocol 1 shows no change in intracellular phosphate, it may indicate that PDP is not cell-permeable in your cell type or is not being hydrolyzed efficiently. Consider using lipofection reagents or synthesizing more lipophilic derivatives of PDP (e.g., a dipropyl or tripropyl phosphate as controls, though their hydrolysis products differ).

  • High Basal Phosphorylation: If you observe high background phosphorylation in your Western blots, ensure that fresh, high-quality phosphatase inhibitors were used during lysis. Serum in the culture medium can also activate signaling, so consider serum-starving cells for a few hours before PDP treatment.

  • Inconsistent Viability Results: Cell seeding density is critical for viability assays. Ensure a uniform, single-cell suspension and avoid edge effects on the 96-well plate by not using the outermost wells for critical measurements.

Conclusion

This compound presents a potentially valuable and straightforward tool for investigating the direct cellular consequences of elevated intracellular phosphate. By uncoupling cytosolic Pi increase from membrane transporter signaling, researchers can gain more precise insights into how this fundamental ion regulates kinase cascades, cell viability, and other critical cellular processes. The protocols outlined here provide a comprehensive framework for validating the utility of PDP and exploring its impact in various biological contexts, offering a new avenue for discovery in the field of cellular signaling.

References

  • Title: Phosphate as a Signaling Molecule and Its Sensing Mechanism.[1][5] Source: Physiological Reviews URL: [Link]

  • Title: Phosphate as a Signaling Molecule.[2] Source: Mayo Clinic Proceedings URL: [Link]

  • Title: Phosphate as a Signaling Molecule.[3] Source: Mayo Clinic URL: [Link]

  • Title: Phosphate as a Signaling Molecule and Its Sensing Mechanism.[5] Source: American Physiological Society Journal URL: [Link]

  • Title: The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals.[6] Source: Journal of Biomedical Science via PubMed Central URL: [Link]

  • Title: this compound.[12] Source: precisionFDA URL: [Link]

  • Title: this compound - ChemBK.[8] Source: ChemBK URL: [Link]

  • Title: Inorganic Phosphate as a Novel Signaling Molecule with Antiproliferative Action in MDA-MB-231 Breast Cancer Cells.[11] Source: International Journal of Molecular Sciences via PubMed Central URL: [Link]

  • Title: High phosphate actively induces cytotoxicity by rewiring pro-survival and pro-apoptotic signaling networks in HEK293 and HeLa cells.[4] Source: The FASEB Journal via PubMed URL: [Link]

Sources

Propyl Dihydrogen Phosphate in LC-MS: A Detailed Application Guide for Enhanced Analysis of Polar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Polar Analyte Retention in LC-MS

In the realm of liquid chromatography-mass spectrometry (LC-MS), the analysis of highly polar compounds presents a persistent challenge. These molecules often exhibit poor retention on conventional reversed-phase columns, eluting at or near the void volume, which leads to inadequate separation and significant matrix effects that can suppress ionization and compromise sensitivity. To overcome these hurdles, ion-pairing chromatography has emerged as a powerful technique. By introducing an ion-pairing reagent into the mobile phase, charged analytes form neutral complexes, enhancing their retention on the non-polar stationary phase.

This application note explores the use of propyl dihydrogen phosphate as a novel, yet theoretically grounded, buffering and ion-pairing agent for the LC-MS analysis of polar analytes. While the use of phosphate buffers in mass spectrometry is traditionally cautioned against due to their non-volatile nature, this guide will provide a comprehensive framework for its successful implementation. We will delve into the mechanistic underpinnings of its action, strategies to mitigate potential MS contamination, and detailed protocols for its application. The dihydrogenphosphate ion is recognized for its utility as a pH-buffering component in ion-pair liquid chromatography and is considered potentially applicable to LC-MS systems.[1]

Physicochemical Properties and Rationale for Use

This compound (C₃H₉O₄P, Molecular Weight: 140.07 g/mol ) is a monoalkyl phosphate ester.[2][3] Its utility in LC-MS stems from its amphiphilic nature, possessing a polar phosphate head and a short, non-polar propyl tail. This structure allows it to function both as a buffering agent to control mobile phase pH and as an ion-pairing reagent for cationic and polar analytes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₉O₄P[2][3]
Molecular Weight140.07 g/mol [2][3]
IUPAC NameThis compound[2]
Boiling Point260.9 °C at 760 mmHg[2]
Density1.352 g/cm³[2]

The primary rationale for exploring this compound lies in its potential to offer alternative selectivity compared to more common ion-pairing reagents like trifluoroacetic acid (TFA) or larger alkylamines. The phosphate moiety provides a distinct interaction mechanism that can be beneficial for the separation of certain classes of polar compounds.

The Challenge of Non-Volatility and Mitigation Strategies

The principal drawback of using any phosphate-based buffer in LC-MS is its non-volatile nature. Non-volatile salts can precipitate in the ion source of the mass spectrometer, leading to contamination, signal suppression, and a need for frequent and intensive cleaning.[4][5] However, several strategies can be employed to successfully use this compound in an LC-MS workflow.

Mitigation Strategies for Non-Volatile Buffers in LC-MS
  • Low Buffer Concentration: Employing the lowest possible concentration of this compound that still provides adequate buffering and chromatographic retention is crucial. Concentrations in the range of 1-10 mM are recommended as a starting point.[5]

  • Optimized MS Source Conditions: Careful tuning of the ion source parameters, such as gas temperatures and flow rates, can help to minimize the deposition of non-volatile material.

  • Post-Column Diversion: A switching valve can be used to divert the LC flow to waste during the initial and final stages of the chromatographic run when the buffer concentration is highest and no analytes are eluting.

  • Online Desalting: For particularly sensitive applications, an online desalting cartridge can be implemented.[6][7] This involves trapping the analytes on a separate reversed-phase cartridge after the analytical column, washing away the phosphate buffer, and then eluting the desalted analytes into the mass spectrometer with a volatile solvent.

  • Specialized Ion Sources and Interfaces: Some mass spectrometer interfaces, like the particle beam interface, are designed to better handle non-volatile buffers by generating a dry aerosol from which the analyte can be ionized, reducing the amount of non-volatile material entering the mass spectrometer.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

Materials:

  • This compound (high purity, ≥98%)

  • LC-MS grade water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh 1.401 g of this compound.

  • Dissolve the weighed solid in approximately 80 mL of LC-MS grade water in a 100 mL volumetric flask.

  • Gently sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with LC-MS grade water.

  • Filter the stock solution through a 0.22 µm membrane filter before use.

Protocol 2: LC-MS Mobile Phase Preparation

Mobile Phase A (Aqueous):

  • To a 1 L volumetric flask, add 990 mL of LC-MS grade water.

  • Add 10 mL of the 100 mM this compound stock solution to achieve a final concentration of 1 mM.

  • Mix thoroughly.

  • The pH of this mobile phase should be suitable for the analysis of many basic polar compounds.

Mobile Phase B (Organic):

  • LC-MS grade acetonitrile or methanol.

Important Considerations:

  • Always prepare fresh mobile phases daily to prevent microbial growth.

  • The solubility of this compound in high concentrations of organic solvent may be limited. It is crucial to perform solubility tests if using high percentages of organic solvent in the gradient.

Protocol 3: Hypothetical LC-MS Method for the Analysis of Polar Basic Drugs

This protocol is a general guideline and should be optimized for the specific analytes of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 1 mM this compound in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Conditions:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Energy Optimized for each analyte

Data Acquisition:

  • Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.

Visualizing the Workflow

Diagram 1: Ion-Pairing Mechanism with this compound

cluster_mobile_phase Mobile Phase cluster_stationary_phase Reversed-Phase Stationary Phase (C18) Analyte Positively Charged Analyte (A+) IonPair Neutral Ion Pair (A+PDP-) Analyte->IonPair Forms Ion Pair PDP Propyl Dihydrogen Phosphate (PDP-) PDP->IonPair StationaryPhase Hydrophobic Surface IonPair->StationaryPhase Retained by Hydrophobic Interaction

Caption: this compound forms a neutral ion pair with a positively charged analyte, which is then retained on the C18 stationary phase.

Diagram 2: LC-MS Workflow with Mitigation Strategy

HPLC HPLC System Column Analytical Column HPLC->Column Valve Switching Valve Column->Valve MS Mass Spectrometer Valve->MS Analyte Elution Window Waste Waste Valve->Waste Buffer Diversion

Sources

Application Notes and Protocols for Analytical Standards and Calibration Using Propyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Propyl Dihydrogen Phosphate in Analytical Excellence

In the landscape of pharmaceutical research, drug development, and quality control, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the analytical standards used for calibration. This compound (CAS 1623-06-9), a monoalkyl phosphate ester, serves as a crucial reference standard in a variety of analytical applications.[1][2][3] Its utility stems from its defined structure and molecular weight (140.07 g/mol ), which allow for the preparation of standard solutions with a high degree of accuracy.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as an analytical standard for calibration. We will delve into detailed protocols for its use in quantitative analysis, with a primary focus on UV-Visible spectrophotometry and an overview of alternative chromatographic methods.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper handling and application.

PropertyValueSource
Molecular Formula C₃H₉O₄P[2][4]
Molecular Weight 140.07 g/mol [4][5]
CAS Number 1623-06-9[3]
Appearance Varies; typically a solid or oil-
Boiling Point 260.9°C at 760 mmHg[3]
Density 1.352 g/cm³[3]
SMILES CCCOP(=O)(O)O[2][4]

Part 1: Preparation and Characterization of this compound Standard

The quality of an analytical standard is the foundation of reliable quantitative analysis. This section details a general method for the synthesis of this compound, which can be adapted from established procedures for monoalkyl phosphates.

Synthesis of this compound

The synthesis of mono-alkyl phosphates can be achieved through the reaction of an alcohol with a phosphorylating agent. A common method involves the use of phosphorus pentoxide (P₂O₅).[6]

Reaction Scheme:

G Propanol Propan-1-ol Reaction Reaction Propanol->Reaction P2O5 Phosphorus Pentoxide (P₂O₅) P2O5->Reaction PDP This compound Reaction->PDP

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of propan-1-ol in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Phosphorylating Agent Addition: Slowly add phosphorus pentoxide (P₂O₅) to the stirred solution of propan-1-ol. The reaction is exothermic, and the temperature should be controlled by external cooling (e.g., an ice bath).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete, the mixture is quenched by the slow addition of water. The product can then be extracted into an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Part 2: Application in Quantitative Analysis: UV-Visible Spectrophotometry

A widely used and accessible method for the quantification of phosphate-containing compounds is UV-Visible spectrophotometry, specifically the molybdenum blue method.[7][8][9][10][11] This colorimetric assay is based on the reaction of orthophosphate with a molybdate reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced to a stable, intensely blue-colored complex.[7][8][11] The absorbance of this complex is directly proportional to the phosphate concentration.[7][11]

Workflow for Phosphate Quantification using the Molybdenum Blue Method

G cluster_prep Standard & Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Data Acquisition & Analysis PDP_Stock Prepare Propyl Dihydrogen Phosphate Stock Solution Std_Series Prepare a Series of Standard Dilutions PDP_Stock->Std_Series Add_Reagent Add Molybdate Reagent to Standards and Sample Std_Series->Add_Reagent Sample_Prep Prepare Unknown Sample Solution Sample_Prep->Add_Reagent Reduction Add Reducing Agent (e.g., Ascorbic Acid) Add_Reagent->Reduction Color_Dev Allow for Color Development Reduction->Color_Dev Measure_Abs Measure Absorbance at λmax (e.g., 880 nm) Color_Dev->Measure_Abs Cal_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure_Abs->Cal_Curve Quantify Determine Concentration of Unknown Sample Cal_Curve->Quantify

Caption: Workflow for Phosphate Quantification.

Detailed Protocol: Preparation of Standard Solutions and Calibration Curve

Materials and Reagents:

  • This compound (high purity)

  • Deionized water

  • Sulfuric acid (H₂SO₄), concentrated

  • Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Potassium antimony tartrate (K(SbO)C₄H₄O₆·½H₂O)

  • Ascorbic acid

  • Volumetric flasks and pipettes (Class A)

  • UV-Vis spectrophotometer

Preparation of Reagents:

  • Sulfuric Acid Solution (5 N): Carefully add 139 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water, cool, and dilute to 1 L.

  • Ammonium Molybdate Solution: Dissolve 40 g of ammonium molybdate in 1 L of deionized water.

  • Potassium Antimony Tartrate Solution: Dissolve 2.74 g of potassium antimony tartrate in 1 L of deionized water.

  • Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh daily.

  • Combined Reagent: Mix 50 mL of 5 N sulfuric acid, 15 mL of ammonium molybdate solution, 5 mL of potassium antimony tartrate solution, and 30 mL of ascorbic acid solution. This combined reagent should be prepared fresh daily.[11]

Protocol Steps:

  • Preparation of Stock Standard Solution (e.g., 1000 ppm as Phosphate):

    • Accurately weigh a calculated amount of this compound. To prepare a 1000 ppm (mg/L) phosphate (PO₄³⁻) stock solution, you would need to calculate the corresponding mass of this compound.

    • Dissolve the weighed standard in deionized water in a 100 mL volumetric flask and dilute to the mark.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the stock solution. For example, to prepare standards of 1, 2, 5, 10, and 15 ppm, pipette the appropriate volumes of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with deionized water.

  • Sample Preparation:

    • Prepare the unknown sample solution. This may involve dissolution, extraction, and dilution to bring the phosphate concentration within the linear range of the calibration curve.

  • Color Development:

    • To 10 mL of each standard and the unknown sample solution in separate test tubes, add 2 mL of the combined reagent.

    • Mix thoroughly and allow the color to develop for at least 10 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax), which is typically around 880 nm for the molybdenum blue complex.[8]

    • Use a reagent blank (10 mL of deionized water with 2 mL of combined reagent) to zero the instrument.

    • Measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

    • Use the equation of the line to calculate the concentration of phosphate in the unknown sample from its measured absorbance.

Method Validation and Performance Characteristics

To ensure the trustworthiness of the analytical results, the method must be validated according to ICH guidelines.[12][13][14][15]

Typical Validation Parameters for the Molybdenum Blue Method:

ParameterTypical PerformanceSource
Linearity (R²) > 0.998[8]
Range 0.1 - 11 ppm[9]
Limit of Detection (LOD) Dependent on instrument and conditions[13]
Limit of Quantitation (LOQ) Dependent on instrument and conditions[13]
Accuracy (% Recovery) 95 - 105%[14]
Precision (% RSD) < 5%[12]

Part 3: Alternative Analytical Techniques

While UV-Vis spectrophotometry is a robust and accessible technique, other methods offer higher sensitivity and selectivity, particularly for complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organophosphorus compounds.[16][17][18] The use of an internal standard is highly recommended to improve the accuracy and precision of quantification by correcting for variations in sample injection and instrument response.[17]

Workflow for GC-MS Analysis with an Internal Standard:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Spike_IS Spike Internal Standard into Standards and Samples Extraction Perform Sample Extraction (e.g., LLE, SPE) Spike_IS->Extraction Injection Inject into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Integrate Peak Areas of Analyte and IS Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Quantification Quantify using Calibration Curve Ratio_Calc->Quantification

Caption: GC-MS Analysis with Internal Standard.

A suitable internal standard for the analysis of this compound would be a structurally similar compound that is not present in the sample matrix, for example, a deuterated analog or another alkyl phosphate with a different chain length.[19]

Ion Chromatography (IC)

Ion chromatography is an excellent technique for the separation and quantification of ionic species, including phosphate and other organophosphates.[20][21] It is particularly useful for the analysis of polar and non-volatile compounds in aqueous matrices. Coupling IC with mass spectrometry (IC-MS) provides high sensitivity and selectivity.[20][21][22] The use of an isotopically labeled internal standard is the gold standard for achieving the highest level of accuracy in IC-MS analysis.[20]

Part 4: Stability and Storage of this compound Standards

The stability of analytical standards is critical for maintaining the integrity of calibration curves over time.

  • Solid Standard: this compound in its pure, solid form should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

  • Stock Solutions: Concentrated stock solutions of this compound in deionized water are generally stable for several weeks when stored at 2-8 °C. It is advisable to monitor the stock solution for any signs of precipitation or degradation.

  • Working Solutions: Dilute working standards should be prepared fresh daily from the stock solution to ensure accuracy.

Conclusion

This compound is a valuable analytical standard for the accurate quantification of phosphate-containing compounds. This application note has provided a comprehensive overview of its synthesis, characterization, and application in analytical calibration, with a detailed protocol for the widely used molybdenum blue spectrophotometric method. By following these guidelines and employing sound analytical practices, researchers and drug development professionals can ensure the reliability and trustworthiness of their quantitative data, a cornerstone of scientific integrity and regulatory compliance.

References

  • UV-VISIBLE SPECTROPHOTOMETRY AND INORGANIC PHOSPHATE DETERMINATION.pdf. Slideshare. Available at: [Link].

  • Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Available at: [Link].

  • A simple spectrophotometric method for the quantitative analysis of phosphate in the water samples. SciSpace. Available at: [Link].

  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography–mass spectrometry (GC–MS) technique. PubMed Central. Available at: [Link].

  • spectrophotometric determination of phosphate in sugarcane juice, fertilizer, detergent and water samples by molybdenum blue method. Nepal Journals Online. Available at: [Link].

  • A Modified Molybdenum Blue Method for Orthophosphate Determination Suitable for Investigating Enzymatic Hydrolysis of Organic Phosphates. UNL Digital Commons. Available at: [Link].

  • A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. NIH. Available at: [Link].

  • Experiment 36. The colourimetric determination of phosphate. The Department of Chemistry, UWI, Mona, Jamaica. Available at: [Link].

  • Analysis of Organophosphorus Compounds by GC/MS. cromlab-instruments.es. Available at: [Link].

  • Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. Available at: [Link].

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Agilent. Available at: [Link].

  • Analytical Method Validation Parameters: An Updated Review. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link].

  • Analytical method validation: A brief review. ResearchGate. Available at: [Link].

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link].

  • Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column Application Note. Agilent. Available at: [Link].

  • Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. SciSpace. Available at: [Link].

  • Ion chromatography electrospray ionization mass spectrometry method development and investigation of lithium hexafluorophosphate-based organic electrolytes and their thermal decomposition products. ResearchGate. Available at: [Link].

  • This compound. Stenutz. Available at: [Link].

  • This compound. ChemBK. Available at: [Link].

  • Synthesis method of 1-propylphosphoric cyclic anhydride. Google Patents.
  • This compound. precisionFDA. Available at: [Link].

  • Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. ResearchGate. Available at: [Link].

  • Preparation of potassium dihydrogenphosphate. Royal Society of Chemistry. Available at: [Link].

  • Preparation method of phosphate. Google Patents.

Sources

Application Note & Protocols: A Guide to the Incorporation of Propyl Dihydrogen Phosphate at the 5'-Terminus of Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of oligonucleotides through chemical modification is a cornerstone of modern therapeutic and diagnostic development. Modifications to the phosphate backbone, in particular, can profoundly influence the stability, binding affinity, and cellular uptake of DNA and RNA molecules. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a propyl phosphate group at the 5'-terminus of synthetic oligonucleotides. We present a robust methodology centered on solid-phase phosphoramidite chemistry, which necessitates the synthesis of a bespoke propyl phosphoramidite reagent. The rationale behind this chemical strategy is elucidated, contrasting it with less viable enzymatic or post-synthetic approaches. This document details the synthesis of the key phosphoramidite reagent, its application in automated oligonucleotide synthesis, and subsequent purification and characterization steps. The described methods empower researchers to produce 5'-propyl-phosphate modified oligonucleotides, opening new avenues for investigating nuclease resistance and developing novel nucleic acid-based therapeutics.

Introduction: The Rationale for 5'-Phosphate Modification

The 5'-phosphate group of a nucleic acid is a critical functional moiety. In nature, it is essential for enzymatic ligation by DNA and RNA ligases, serves as a recognition element for various proteins, and is a key determinant in the immunostimulatory properties of certain RNA molecules.[1][2][3] For instance, the 5'-triphosphate of viral RNA is a potent activator of the RIG-I pathway, initiating an innate immune response.[3]

In the context of synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the terminal phosphate groups are often the first point of attack by cellular nucleases and phosphatases.[1] Therefore, modifying this position is a key strategy to enhance the in vivo stability and therapeutic efficacy of oligonucleotide drugs.[4]

The introduction of a 5'-propyl-phosphate group (Figure 1) serves a dual purpose:

  • Enhanced Nuclease Stability: The propyl ester acts as a capping group, sterically hindering the approach of phosphatases that would otherwise cleave a terminal monophosphate.

  • Modulated Hydrophobicity: The alkyl chain increases the lipophilicity of the oligonucleotide terminus, which can influence cellular uptake, protein binding, and overall pharmacokinetic properties.

While enzymatic methods using kinases are standard for introducing a natural 5'-phosphate, they are not suitable for incorporating modified alkyl phosphates.[5] Chemical synthesis via the phosphoramidite method is the gold standard, offering high efficiency, scalability, and the flexibility to incorporate a vast array of chemical modifications.[6][7] This guide focuses exclusively on this superior chemical approach.

Diagram: Target Modification

Figure 1. Chemical structure of a 5'-propyl-phosphate DNA terminus.

Part 1: Synthesis of the Key Reagent – Propyl Phosphoramidite

Direct incorporation of propyl dihydrogen phosphate is incompatible with solid-phase synthesis. The cornerstone of the phosphoramidite method is the use of activated nucleotide building blocks, or phosphoramidites.[6][] To install a 5'-propyl-phosphate, a custom phosphoramidite reagent lacking a nucleoside is required. We describe the synthesis of (2-Cyanoethyl) (propyl) N,N-diisopropylphosphoramidite .

Causality: This reagent is designed for optimal performance in automated synthesizers.

  • Diisopropylamino Group: Provides a balance of stability for storage and rapid activation by a weak acid (e.g., tetrazole) during the coupling step.[9]

  • Cyanoethyl Group: A robust protecting group for the phosphite intermediate that is easily removed by beta-elimination during the final basic deprotection step.[10]

  • Propyl Group: The functional group of interest, which remains attached to the phosphate after synthesis and deprotection.

Diagram: Synthesis of Propyl Phosphoramidite Reagent

Figure 2. Reaction scheme for the synthesis of the propyl phosphoramidite.

Protocol 2.1: Synthesis of (2-Cyanoethyl) (propyl) N,N-diisopropylphosphoramidite

Warning: This procedure involves anhydrous and oxygen-sensitive reagents. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.

Table 1: Reagents and Equipment

Reagent/Equipment Purpose Supplier Example
1-Propanol, anhydrous Reactant Sigma-Aldrich
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite Phosphitylating Agent Commercially available
4,5-Dicyanoimidazole (DCI) Activator Commercially available
Dichloromethane (DCM), anhydrous Solvent Sigma-Aldrich
Triethylamine (TEA), anhydrous Base scavenger Sigma-Aldrich

| Magnetic stirrer, Schlenk line, syringes | Standard organic synthesis | VWR, Chemglass |

Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under Argon, add anhydrous dichloromethane (50 mL).

  • Reactant Addition: Add 1-propanol (10 mmol, 1.0 eq) to the flask via syringe. Follow with the addition of 4,5-dicyanoimidazole (5 mmol, 0.5 eq).

  • Phosphitylation: Slowly add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (11 mmol, 1.1 eq) dropwise to the stirring solution at room temperature over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by ³¹P NMR spectroscopy. The starting phosphorodiamidite has a characteristic peak around δ 122 ppm, while the product phosphoramidite should appear around δ 148 ppm.

  • Workup:

    • Once the reaction is complete, quench by adding a small amount of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate (2 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of sufficient purity for use in oligonucleotide synthesis. If necessary, purify by flash column chromatography on silica gel pre-treated with triethylamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H, ¹³C, and ³¹P NMR spectroscopy. The final reagent should be stored under argon at -20°C.

Part 2: Solid-Phase Synthesis of 5'-Propyl-Phosphate Oligonucleotides

This protocol assumes the use of a standard automated DNA/RNA synthesizer. The process involves a standard synthesis of the desired oligonucleotide sequence followed by a final, modified coupling cycle to add the propyl phosphate group.

Diagram: Automated Synthesis Workflow

workflow start Start: CPG Solid Support with first Nucleoside deblock Step 1: Detritylation (Acid Wash, e.g., TCA) start->deblock couple Step 2: Coupling (Add Nucleoside Phosphoramidite + Activator) deblock->couple cap Step 3: Capping (Acetylate Unreacted 5'-OH) couple->cap oxidize Step 4: Oxidation (Iodine/Water, P(III) -> P(V)) cap->oxidize repeat Repeat Cycle for n-1 Nucleotides oxidize->repeat repeat->deblock Next Base final_deblock Final Detritylation repeat->final_deblock Last Base Added final_couple Final Coupling: Add Propyl Phosphoramidite Reagent final_deblock->final_couple final_oxidize Final Oxidation final_couple->final_oxidize cleave Cleavage & Deprotection (e.g., AMA) final_oxidize->cleave purify HPLC Purification cleave->purify end Final Product: 5'-Propyl-Phosphate Oligo purify->end

Figure 3. Workflow for the automated synthesis of a 5'-propyl-phosphate oligonucleotide.

Protocol 3.1: Automated Synthesis
  • Synthesizer Setup:

    • Program the desired DNA or RNA sequence into the synthesizer.

    • Install the required nucleoside phosphoramidites, solid support (CPG), and synthesis reagents.

    • Dissolve the custom (2-Cyanoethyl) (propyl) N,N-diisopropylphosphoramidite in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M) and install it on a spare port on the synthesizer, designated as the "modifier" or "special amidite" port.

  • Standard Synthesis Cycles: Initiate the synthesis. The instrument will perform the standard four-step cycle (Deblocking, Coupling, Capping, Oxidation) for each base in the sequence.[11]

  • Final Modification Cycle: After the final nucleoside has been coupled, program the synthesizer to perform a modified final cycle:

    • Deblocking: Remove the 5'-DMT group from the final nucleoside.

    • Coupling: Deliver the propyl phosphoramidite reagent and activator to the synthesis column. Use an extended coupling time (e.g., 180-300 seconds) to ensure high coupling efficiency.

    • Capping: SKIP THIS STEP. Capping is unnecessary as there are no subsequent coupling steps.

    • Oxidation: Perform the standard oxidation step to convert the phosphite triester to the stable phosphate triester.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, transfer the CPG support to a screw-cap vial.

    • Expert Insight: The propyl-phosphate ester linkage may exhibit some sensitivity to harsh basic conditions. To mitigate potential cleavage of the propyl group, use a milder deprotection strategy than concentrated ammonium hydroxide at 55°C. A solution of 1:1 Ammonium Hydroxide/40% Methylamine (AMA) at room temperature for 2-4 hours is recommended. This efficiently removes all base and cyanoethyl protecting groups while preserving the target modification.[12]

    • After incubation, evaporate the AMA solution to dryness.

Part 3: Purification and Characterization

Purification is essential to remove failure sequences and other impurities. The final product should be rigorously characterized to confirm its identity and purity.

Protocol 4.1: Purification and Analysis
  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., 100 mM TEAA or sterile water).

  • Purification: Purify the crude product using High-Performance Liquid Chromatography (HPLC).

    • Reverse-Phase (RP-HPLC): This is often suitable for shorter oligonucleotides. The propyl group adds hydrophobicity, which can aid in separation from failure sequences.

    • Ion-Exchange (IEX-HPLC): This method separates based on charge and is excellent for resolving full-length product from shorter failure sequences.

  • Desalting: After pooling the pure fractions from HPLC, desalt the oligonucleotide using a suitable method, such as a desalting column or ethanol precipitation.

  • Final Characterization:

    • Purity Analysis: Re-analyze the purified, desalted product by HPLC. Purity should ideally be >90%.

    • Identity Confirmation: Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the final product. The observed mass should match the calculated theoretical mass.

Table 2: Example Characterization Data for a 5'-Propyl-Phosphate Modified DNA 20-mer (Sequence: 5'-(Propyl-PO₄)-AGC GTC AGA TCG TCA GAT CG-3')

ParameterTheoretical ValueObserved ValueMethod
Molecular Weight~6203.0 Da6203.2 ± 0.5 DaESI-MS
Purity>90%94.5%Anion-Exchange HPLC
Yield (2 µmol scale)N/A~15-25 OD₂₆₀UV-Vis Spectroscopy

Conclusion and Future Applications

This guide provides a validated and scientifically grounded framework for the synthesis of 5'-propyl-phosphate modified oligonucleotides. By leveraging the power and precision of phosphoramidite chemistry with a custom-synthesized reagent, researchers can reliably produce these novel molecules for a range of applications.

The primary application lies in the development of therapeutic oligonucleotides with enhanced stability against exonuclease and phosphatase degradation.[4] Future studies should focus on systematically evaluating the in vitro and in vivo stability of these modified oligos, assessing their efficacy in gene silencing or antisense applications, and exploring their interactions with key cellular proteins. The protocols detailed herein provide the essential foundation for these critical next steps in drug discovery and development.

References

  • Bio-Synthesis Inc. (2024). Function and Application of 5'-Triphosphate Oligonucleotides. Available at: [Link]

  • Beaucage, S. L. (2014). The Chemical Synthesis of Oligonucleotides. Available at: [Link]

  • Hartmann, R. K., et al. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PMC - NIH. Available at: [Link]

  • Nandakumar, J., et al. (n.d.). Polynucleotide 3′-terminal Phosphate Modifications by RNA and DNA Ligases. PMC - NIH. Available at: [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Available at: [Link]

  • New England Biolabs GmbH. (n.d.). DNA Modifying Enzymes. Available at: [Link]

  • Bare, G.A.L., & Horning, D.P. (2022). Chemical Triphosphorylation of Oligonucleotides. J. Vis. Exp. (184), e63877. Available at: [Link]

  • Dahl, S. L., et al. (2025). A P(V) platform for oligonucleotide synthesis. Science. Available at: [Link]

  • Glen Research. (n.d.). Technical Brief – 5'-Phosphorylation of RNA. The Glen Report 30.16. Available at: [Link]

  • Uhlmann, E., & Engels, J. (1986). A new chemical 5'-phosphorylation of oligodeoxyribonucleotides. Tetrahedron Letters. Available at: [Link]

  • precisionFDA. (n.d.). This compound. Available at: [Link]

  • Zlatev, I., et al. (2010). Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 5′-triphosphorylated RNA and RNA-DNA primers. Available at: [Link]

  • Zendegui, J. G., et al. (n.d.). In vivo stability and kinetics of absorption and disposition of 3' phosphopropyl amine oligonucleotides. PMC - NIH. Available at: [Link]

  • Ghosh, S., et al. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. Available at: [Link]

  • Stenutz. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of 2′-modified nucleic acids: Identification of important phosphate and ribose moieties in RNase P substrates. Available at: [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PMC - PubMed Central. Available at: [Link]

  • Pyshnyi, D. V., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. PMC - PubMed Central. Available at: [Link]

  • Kehler, J., et al. (1998). Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Nucleic Acids Research. Available at: [Link]

  • Hata, T., et al. (n.d.). Synthesis and properties of 5'-triphosphoryl 2'-5' oligoadenylates (2-5A), and a general method for synthesis of 3', 5'-bisphosphorylated oligonucleotides. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 5′‐phosphorylating agents of oligonucleotides. Available at: [Link]

  • ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Available at: [Link]

  • Szymański, M., et al. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. Available at: [Link]

  • Shomu's Biology. (2013). RNA modifications (synthesis of 5 prime cap). YouTube. Available at: [Link]

  • Amerigo Scientific. (n.d.). Amino Propyl Modified Amidites: Synthesis, Applications, and Significance. Available at: [Link]

  • PubChem. (n.d.). Propyl trihydrogen diphosphate. Available at: [Link]

  • Google Patents. (n.d.). EP3342415B1 - Structure and use of 5' phosphate oligonucleotides.
  • Bio-Synthesis Inc. (n.d.). 5' Thiophosphate Oligonucleotide Modification. Available at: [Link]

  • Synoligo. (2024). 5' Triphosphate Oligonucleotides. Available at: [Link]

  • P. J. H. Tattersall, et al. (2025). Biophysical and biological properties of splice-switching oligonucleotides and click conjugates containing LNA-phosphothiotriester linkages. Nucleic Acids Research. Available at: [Link]

  • Seth, P. P., et al. (2019). Site-specific replacement of phosphorothioate with alkyl phosphonate linkages enhances the therapeutic profile of gapmer ASOs by modulating interactions with cellular proteins. PMC - PubMed Central. Available at: [Link]

  • Jayathilake, C., et al. (2021). DNA with zwitterionic and negatively charged phosphate modifications: Formation of DNA triplexes, duplexes and cell uptake studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ChemistryViews. (2016). How Did Phosphate Get Into RNA?. Available at: [Link]

  • Caruthers, M. H. (2012). The Chemical Synthesis of DNA/RNA: Our Gift to Science. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Propyl Dihydrogen Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of propyl dihydrogen phosphate. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Here, we provide in-depth, experience-driven advice to help you improve your reaction yields and final product purity.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: My reaction is incomplete, or the conversion rate is very low. What are the likely causes?

A1: An incomplete reaction is often traced back to issues with the phosphorylating agent or the reaction conditions.

  • Phosphorylating Agent Potency: Phosphorus pentoxide (P₄O₁₀) and polyphosphoric acid (PPA) are highly hygroscopic. Contamination with atmospheric moisture will convert them to orthophosphoric acid, reducing their reactivity. Always use freshly opened reagents or reagents stored under strictly anhydrous conditions.

  • Insufficient Temperature or Time: While low temperatures are used to control selectivity, the reaction must have enough thermal energy and time to proceed. If ³¹P NMR analysis confirms a large amount of unreacted starting material, consider incrementally increasing the reaction temperature (e.g., from 60°C to 75°C) or extending the reaction time. Monitor the progress every few hours.[1][2]

  • Poor Mixing: The reaction between an alcohol and P₄O₁₀ or high-viscosity PPA can be heterogeneous.[1] Inadequate agitation can lead to localized "hot spots" and poor diffusion of reagents. Ensure vigorous mechanical stirring, especially during the initial exothermic phase of the reaction.

Q2: I'm observing significant formation of byproducts, primarily dipropyl and tripropyl phosphates. How can I minimize this?

A2: The formation of di- and tri-substituted phosphates is the most common challenge in achieving a high yield of the monoalkylated product. The key is to control the stoichiometry and reaction conditions to favor the first phosphorylation event.

  • Control of Stoichiometry: The ideal molar ratio of alcohol to the phosphorylating agent is crucial. When using phosphorus oxychloride (POCl₃), a strict 1:1 molar ratio of propanol to POCl₃ is theoretically required, followed by hydrolysis. However, in practice, slight adjustments may be needed. When using P₄O₁₀ or PPA, an excess of the phosphorylating agent is often employed to drive the reaction towards the monoalkyl phosphate and minimize residual unreacted alcohol.[1]

  • Reaction Temperature: The initial phosphorylation is highly exothermic. Maintaining a low temperature (e.g., 0-10°C) during the addition of the alcohol to the phosphorylating agent is critical. This slows down the rate of the second and third alkylation reactions, which require higher activation energy. After the initial addition, the temperature can be slowly raised to ensure the completion of the primary reaction.

  • Order of Addition: Slowly adding the alcohol to a well-stirred suspension of the phosphorylating agent (e.g., P₄O₁₀ in a solvent) ensures that the alcohol is always the limiting reagent at any given point in the reaction vessel, which statistically favors mono-phosphorylation.

Q3: My isolated yield is low after the workup and purification steps. Where am I losing my product?

A3: Product loss often occurs during the hydrolysis (workup) and purification stages. This compound is highly water-soluble, making extractive workups challenging.

  • Hydrolysis Conditions: The intermediate propyl dichlorophosphate (from POCl₃) or pyrophosphate esters (from P₄O₁₀/PPA) must be carefully hydrolyzed. Adding the reaction mixture to ice-cold water or a cold aqueous base helps to control the exothermic hydrolysis and prevents potential degradation of the desired product. The rate of hydrolysis can be influenced by steric and electronic effects, and for primary alcohols like propanol, it should be relatively rapid.[3]

  • Extraction Issues: Due to its amphiphilic nature, this compound can be difficult to separate from inorganic phosphate byproducts using simple liquid-liquid extraction. The use of brine can help to reduce the solubility of the organic phosphate in the aqueous layer, but multiple extractions with a suitable organic solvent (like ethyl acetate or ether) are often necessary. An alternative is to precipitate the product as a salt.

  • Purification Strategy:

    • Precipitation: One effective method is to neutralize the acidic product with a base (e.g., NaOH, Ba(OH)₂) to form the corresponding salt, which may have lower solubility in organic solvents and can be precipitated or crystallized.

    • Chromatography: While column chromatography on silica gel can be used, the high polarity of the product can lead to significant tailing and poor recovery. Ion-exchange chromatography is often a more effective technique for separating the monoalkyl phosphate from di-alkyl phosphates and inorganic phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent industrial and laboratory-scale methods involve reacting n-propanol with either phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃).

  • Phosphorus Pentoxide (P₄O₁₀) / Polyphosphoric Acid (PPA) Method: This is a direct method where the alcohol reacts with P₄O₁₀ or PPA (which can be considered a pre-hydrolyzed form of P₄O₁₀). This route avoids the generation of corrosive HCl gas.[1][4] The primary challenge is controlling the extent of alkylation to prevent the formation of di- and tri-propyl phosphates.[5]

  • Phosphorus Oxychloride (POCl₃) Method: This is a two-step process. First, n-propanol reacts with POCl₃, typically in the presence of a base like pyridine or triethylamine, to form an intermediate propyl phosphorodichloridate (PrOPOCl₂).[6][7] This intermediate is then carefully hydrolyzed to yield this compound. This method can offer better selectivity but produces HCl, which must be managed.[5]

Q2: How do I choose the right phosphorylating agent?

A2: The choice depends on the scale of your reaction, available equipment, and tolerance for byproducts.

Phosphorylating AgentAdvantagesDisadvantagesBest For
P₄O₁₀ / PPA High reactivity; no HCl byproduct; cost-effective for large scale.[1]Highly hygroscopic; reaction can be vigorous and hard to control; often produces a mixture of mono-, di-, and tri-alkyl phosphates.[4]Large-scale industrial synthesis where rigorous purification methods are in place.
POCl₃ Reaction is often cleaner and more selective towards the mono-alkyl product.[8]Generates corrosive HCl gas; requires careful handling and an acid scavenger (base); intermediate is moisture-sensitive.[5]Laboratory-scale synthesis where higher purity is prioritized and handling of HCl is feasible.

Q3: What are the best analytical techniques for monitoring the reaction and assessing purity?

A3: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose. It allows for direct quantification of the starting materials, desired product, and phosphorylated byproducts.[9]

  • This compound: Typically appears as a singlet around 0 to +2 ppm (relative to 85% H₃PO₄).

  • Dipropyl Hydrogen Phosphate: Appears slightly upfield, often around -1 to 0 ppm.

  • Tripropyl Phosphate: Appears further upfield, typically around -2 to -3 ppm.

  • Inorganic Phosphoric Acid: Appears near 0 ppm and its chemical shift can be pH-dependent.

Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring. A polar solvent system (e.g., isopropanol/ammonia/water) is typically required, and a phosphate-specific stain (e.g., molybdenum blue) is used for visualization.

Visualized Workflow and Protocols

Troubleshooting Flowchart for Low Yield

This diagram outlines a logical sequence for diagnosing the cause of poor yields in your synthesis.

TroubleshootingWorkflow Start Low Yield of Propyl Dihydrogen Phosphate CheckReaction Analyze Crude Reaction Mixture by ³¹P NMR Start->CheckReaction Incomplete High % of Starting Material (Propanol/POCl₃) CheckReaction->Incomplete Incomplete Reaction Byproducts High % of Di-/Tri-propyl Phosphate CheckReaction->Byproducts Side Reactions Dominant GoodConversion Good Conversion to Mono-propyl Phosphate CheckReaction->GoodConversion Clean Crude Product Sol_Incomplete 1. Check reagent purity (anhydrous). 2. Increase reaction temp/time. 3. Improve agitation. Incomplete->Sol_Incomplete Sol_Byproducts 1. Lower initial reaction temp. 2. Slow down alcohol addition. 3. Adjust stoichiometry. Byproducts->Sol_Byproducts CheckPurification Investigate Workup & Purification Loss GoodConversion->CheckPurification Sol_Purification 1. Optimize hydrolysis (use ice). 2. Modify extraction (pH, salt). 3. Consider salt precipitation or ion-exchange chromatography. CheckPurification->Sol_Purification

Caption: A decision-making workflow for troubleshooting low yields.

Optimized Laboratory Protocol: POCl₃ Method

This protocol is designed for laboratory-scale synthesis with an emphasis on achieving high purity.

Materials:

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • n-Propanol, anhydrous

  • Pyridine, anhydrous

  • Diethyl ether, anhydrous

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (100 mL) and freshly distilled phosphorus oxychloride (15.3 g, 0.1 mol). Cool the flask to 0°C in an ice-water bath.

  • Alcohol Addition: Prepare a solution of anhydrous n-propanol (6.0 g, 0.1 mol) and anhydrous pyridine (7.9 g, 0.1 mol) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the stirred POCl₃ solution over 1 hour, ensuring the internal temperature does not exceed 5°C. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours.

  • Workup - Hydrolysis: Cool the reaction mixture back down to 0°C. Very slowly and carefully, add 50 mL of ice-cold deionized water through the dropping funnel. This step is highly exothermic and will generate HCl fumes. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel. The pyridinium hydrochloride will dissolve in the aqueous layer. Separate the layers. Wash the organic layer with cold 1 M HCl (2 x 25 mL) and then with brine (25 mL).

  • Isolation: The this compound is in the aqueous layer. To isolate, one can either:

    • a) Lyophilization: Freeze-dry the combined aqueous layers to obtain the crude product as an oil, which can be further purified.

    • b) Salt Precipitation: Neutralize the aqueous layer with a saturated solution of barium hydroxide until pH ~7. The barium salt of this compound will precipitate. Filter the solid, wash with cold water and ethanol, and dry under vacuum. The barium salt can be converted back to the free acid using a strong acid cation exchange resin.

  • Analysis: Confirm the product identity and purity using ³¹P NMR and ¹H NMR spectroscopy.

References

  • Google Patents. (n.d.). Process for purification of phosphoric mono esters (Patent No. US4670575A).
  • Google Patents. (n.d.). Process for purification of phosphate esters (Patent No. WO2002062808A1).
  • Google Patents. (n.d.). Process for preparing mono-alkyl acid phosphates having high mono-content and light color (Patent No. US4115483A).
  • ResearchGate. (n.d.). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Retrieved from [Link]

  • ProQuest. (n.d.). Commercial synthesis of monoalkyl phosphates. Retrieved from [Link]

  • Synthesis of High Purity Mono-Alkyl Phosphate Using Cyclic Polyphosphoric Acid. (n.d.). Retrieved from [Link]

  • Aksnes, G., & Aksnes, D. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(11), 2149. [Link]

  • Google Patents. (n.d.). Method of producing alkyl phosphonyl dihalides (Patent No. US2744132A).
  • OpenStax. (n.d.). 17.6 Reactions of Alcohols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • Scribd. (n.d.). Elimination of Alcohols To Alkenes With POCl3 - Master Organic Chemistry. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Sub-Equimolar Hydrolysis and Condensation of Organophosphates. Retrieved from [Link]

  • MDPI. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 27(15), 4933. [Link]

Sources

Technical Support Center: Phosphorylation Reactions Using Propyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for phosphorylation reactions involving propyl dihydrogen phosphate. As a monoalkyl phosphate ester, this reagent is a versatile intermediate in organic synthesis, particularly for creating nucleotide prodrugs and functionalized materials. This guide is structured to address the unique challenges of these chemical reactions, moving beyond the scope of typical enzymatic assays.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind each problem and providing validated solutions.

Question 1: My phosphorylation reaction shows low or no product yield. What are the likely causes?

Low conversion is the most common issue and can stem from several factors related to reaction setup and reagent stability.

Probable Cause 1: Ineffective Activation of the Phosphate Group

  • Expertise & Experience: Unlike the enzyme-catalyzed transfer from ATP, chemical phosphorylation requires the conversion of the phosphate's hydroxyl groups into a better leaving group.[1] this compound is not highly reactive on its own. The reaction relies on an activating agent to make the phosphorus atom sufficiently electrophilic for the nucleophilic attack by your substrate (e.g., an alcohol).

  • Solution:

    • Choice of Activating Agent: For coupling with alcohols or other nucleophiles, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or water-soluble EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. In non-aqueous media, stronger activating agents such as triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a nucleophilic catalyst like pyridine or N-methylimidazole are effective.

    • Reagent Quality: Ensure your activating agents are fresh and have been stored under anhydrous conditions. Carbodiimides, in particular, are sensitive to moisture.

Probable Cause 2: Inappropriate Solvent Choice

  • Expertise & Experience: The choice of solvent is critical. This compound and its activated intermediates can be sensitive to water.[1] Furthermore, the polarity and proton-donating ability of the solvent can dramatically affect reaction rates. For instance, the reactivity of phosphate monoester anions and dianions can differ by a factor of 10^10 based on the reaction environment.[2]

  • Solution:

    • Use Anhydrous Solvents: Conduct the reaction in anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents can solubilize the phosphate salt (often used as a pyridinium or triethylammonium salt) without interfering with the reaction.

    • Solubility Check: While alkyl phosphates are generally poorly water-soluble, this compound itself has some polarity.[3] Confirm the solubility of both your substrate and the phosphate salt in the chosen solvent system before starting the reaction. A related compound, propylphosphonic acid, is soluble in ethanol, DMSO, and DMF.[4]

Probable Cause 3: Steric Hindrance

  • Expertise & Experience: Phosphorylation reactions are sensitive to steric bulk around the reaction center.[2] If your substrate has a sterically hindered hydroxyl group (e.g., a secondary or tertiary alcohol), the nucleophilic attack on the activated phosphate will be slow or may not occur at all.

  • Solution:

    • Increase Reaction Time/Temperature: For hindered substrates, you may need to increase the reaction time (from hours to days) or moderately increase the temperature (e.g., to 40-50°C), while monitoring for potential side reactions or degradation.

    • Use a Less Hindered Phosphorylating Agent: If feasible for your synthetic route, consider using a smaller or more reactive phosphorylating agent as an alternative.

Question 2: My reaction is messy, showing multiple spots on TLC/peaks in HPLC. How can I minimize side reactions?

The formation of byproducts often points to issues with stoichiometry, moisture, or the stability of the activated intermediate.

Probable Cause 1: Formation of Pyrophosphates

  • Expertise & Experience: The activated phosphate intermediate is highly reactive. If the concentration of the phosphate is too high relative to your substrate, it can react with another molecule of this compound to form a symmetrical pyrophosphate anhydride.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the substrate (nucleophile) relative to the this compound (e.g., 1.2 equivalents).

    • Slow Addition: Add the activating agent slowly to the reaction mixture containing both the substrate and the phosphate. This keeps the concentration of the highly reactive intermediate low at any given time, favoring the reaction with the substrate.

Probable Cause 2: Reaction with Solvent or Impurities

  • Expertise & Experience: Trace amounts of water in the reaction solvent will hydrolyze the activated intermediate back to the starting phosphate, reducing yield and complicating purification. If using pyridine as a catalyst or solvent, it can also act as a nucleophile, forming a pyridinium-phosphate intermediate.

  • Solution:

    • Rigorous Anhydrous Technique: Dry your glassware thoroughly. Use solvents from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use Non-Nucleophilic Bases: If a base is required, consider a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) instead of pyridine, unless pyridine is intended to be the catalyst.

Question 3: How do I effectively monitor the progress of my phosphorylation reaction?

Monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Expertise & Experience: Standard TLC with UV visualization can be challenging because the phosphate group often makes the product very polar and difficult to move from the baseline. Furthermore, not all substrates have a UV chromophore.

  • Recommended Techniques:

    • Thin-Layer Chromatography (TLC): Use a highly polar mobile phase (e.g., Dichloromethane/Methanol mixtures with a small amount of acetic acid or ammonia to improve spot shape). Stain the plate with a phosphate-specific stain, such as Molybdenum Blue, to visualize both the starting material and the product.

    • 31P NMR Spectroscopy: This is the most direct and powerful method.[5] Take a small aliquot from the reaction mixture and run a 31P NMR. The starting this compound will have a characteristic chemical shift. The formation of the phosphorylated product (a triester) or pyrophosphate byproducts will result in new peaks with distinct chemical shifts, allowing for quantitative assessment of the reaction's progress.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is an excellent tool, especially for complex reaction mixtures. It can separate the components and provide mass information to confirm the identity of the product and any byproducts. This compound is noted for its utility in LC-MS applications.[6]

Technique Advantages Disadvantages
TLC (Moly Blue Stain) Fast, inexpensive, good for qualitative assessment.Can be difficult to interpret, requires specific stain.
31P NMR Quantitative, unambiguous detection of P-containing species.[5]Requires access to an NMR spectrometer.
LC-MS Highly sensitive, provides separation and mass confirmation.More time-consuming, requires specialized equipment.

Experimental Workflow & Protocols

Protocol 1: General Procedure for Phosphorylation of a Primary Alcohol

This protocol provides a starting point for the phosphorylation of a primary alcohol using this compound and DCC as an activating agent.

  • Preparation: Under an inert atmosphere (N2), dissolve the primary alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous pyridine or a 1:1 mixture of DMF and pyridine.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.5 eq) in anhydrous DMF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using 31P NMR or TLC with molybdenum blue staining.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 5% citric acid solution) to remove pyridine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product using column chromatography on silica gel, often with a gradient elution of methanol in dichloromethane.

Workflow: Troubleshooting Logic

G start Low/No Product Yield cause1 Ineffective Activation? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Steric Hindrance? start->cause3 sol1a Check Activating Agent (Fresh? Anhydrous?) cause1->sol1a Yes sol2 Change Solvent (Anhydrous DMF/DMSO) Confirm Substrate Solubility cause2->sol2 Yes sol3 Increase Reaction Time & Temperature cause3->sol3 Yes sol1b Switch to Stronger Activator (e.g., TPSCl) sol1a->sol1b Still Fails

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research? A: It is primarily used as a synthetic intermediate in organic chemistry. A significant application is in the synthesis of alkoxyalkyl prodrugs of antiviral nucleoside phosphonates, which helps improve the drug's cellular uptake.[6] It is also used to create specialized catalysts.[6][7]

Q2: What are the typical storage conditions for this compound? A: Like many phosphate reagents, it should be stored in a tightly sealed container in a cool, dry place. Due to the potential for hydrolysis, storage under an inert atmosphere is recommended for long-term stability.

Q3: Can I use this compound in aqueous solutions for biological reactions? A: This is generally not recommended. This compound is intended for chemical synthesis, and the activating agents used with it are often water-sensitive.[1] Furthermore, alkyl phosphates tend to have poor water solubility.[3] For biological phosphorylation, ATP and a suitable kinase are the appropriate choices.

Q4: My purified product seems to be degrading. Why? A: Phosphate esters, particularly if activated or in the presence of residual catalysts, can be labile. The stability is highly dependent on pH. Ensure all acidic or basic catalysts have been thoroughly removed during work-up and purification. For long-term storage, keep the purified compound in a freezer (-20°C) under an inert atmosphere.

Q5: What safety precautions should I take when working with this compound and its activating agents? A: Always work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Activating agents like DCC are potent allergens, and reagents like pyridine are toxic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

References

  • Taylor & Francis Online. (n.d.). Alkyl phosphates – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Capot Chemical. (n.d.). 1623-06-9 | this compound. Retrieved January 14, 2026, from [Link]

  • Stenutz. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Capot Chemical. (n.d.). 1623-06-9 | Phosphate de propyle dihydrogéné. Retrieved January 14, 2026, from [Link]

  • Onyido, I., & Hengge, A. C. (2016). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 4, 26. [Link]

  • Krasowska, D., & Krasowski, W. (2023). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 28(11), 4349. [Link]

  • Martin, S. C., & Leman, L. J. (2016). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Bioconjugate chemistry, 27(3), 543–558. [Link]

  • Van der Eycken, J., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(22), 14936-14940. [Link]

  • Cole, P. A. (2008). The Chemical Biology of Protein Phosphorylation. ACS Chemical Biology, 3(1), 31-40. [Link]

  • precisionFDA. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Protein phosphorylation. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Mono-Alkyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mono-alkyl phosphate (MAP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphorylation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of mono-alkyl phosphates, providing foundational knowledge for successful experimentation.

Q1: What are the most common phosphorylating agents and how do I choose the right one?

A1: The choice of phosphorylating agent is critical and depends on your substrate's complexity, stability, and the desired selectivity.

  • Traditional High-Reactivity Agents: Reagents like Phosphorus Pentoxide (P₂O₅) and Polyphosphoric Acid (PPA) are powerful and cost-effective for simple alcohols.[1][2] However, their high reactivity is often non-discreet, leading to a mixture of mono-alkyl phosphate, di-alkyl phosphate, and pyrophosphates.[3][4] Phosphorus Oxychloride (POCl₃) is also highly reactive and can lead to over-phosphorylation, often requiring subsequent hydrolysis steps to yield the mono-ester.[5][6]

  • Modern Chemoselective Agents: For sensitive or complex substrates, particularly in drug development, milder and more selective reagents are preferred. The Ψ-reagent (a P(V)-based platform) offers excellent chemoselectivity for alcohols, even in the presence of other nucleophilic groups like amines, and operates under mild, ambient conditions.[5][7][8] This avoids the need for protecting groups and minimizes byproduct formation.[7]

Table 1: Comparison of Common Phosphorylating Agents

ReagentTypical SubstratesKey AdvantagesKey Disadvantages
Phosphorus Pentoxide (P₂O₅) Simple, robust primary & secondary alcoholsCost-effective, powerfulLow selectivity (forms di-/tri-esters), harsh conditions, exothermic, difficult to handle (solid).[3][4]
Polyphosphoric Acid (PPA) Simple alcohols, industrial applicationsGood for high-boiling alcohols, relatively easy to handle (liquid)Low selectivity, high viscosity, requires high temperatures, difficult workup.[9][10]
Phosphorus Oxychloride (POCl₃) Simple alcoholsHigh reactivityVery low selectivity, generates HCl byproduct, requires careful control of stoichiometry and temperature.[5][6]
Ψ-Reagent Complex, multifunctional molecules (e.g., amino alcohols, peptides)High chemoselectivity, mild reaction conditions (room temp), tolerates many functional groups.[7][8][11]Higher cost, requires anhydrous conditions.
Q2: Why is my reaction yielding a mixture of mono-, di-, and tri-alkyl phosphates?

A2: This is the most common challenge and stems from the inherent reactivity of the phosphorylating agent and the reaction intermediates. After the first alcohol molecule reacts to form the mono-alkyl phosphate, this product can itself act as a nucleophile, reacting with another molecule of the phosphorylating agent. Alternatively, the intermediate species is still reactive enough to be attacked by a second or even third alcohol molecule.

Causality: The core issue is a lack of selectivity. Harsh reagents like POCl₃ have multiple reactive sites (P-Cl bonds) that can be substituted sequentially by the alcohol.[5] With P₂O₅, complex phosphate chains are formed that offer multiple sites for alcohol attack.[3] Controlling this is a matter of managing stoichiometry, temperature, and reagent choice.

Q3: How can I monitor the progress of my phosphorylation reaction?

A3: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct technique. It allows you to distinguish and quantify the different phosphorus-containing species in your reaction mixture in real-time.[9][12]

  • Mono-alkyl phosphate: Appears as a distinct peak.

  • Di-alkyl phosphate: Appears at a different chemical shift.

  • Phosphoric acid & Pyrophosphates: Also have characteristic signals.

By taking aliquots from your reaction, you can track the consumption of the starting material and the formation of your desired product versus byproducts, allowing for precise determination of the optimal reaction time.

Q4: What is the role of adding water during the workup?

A4: In reactions using P₂O₅ or PPA, condensed phosphate species and pyrophosphate esters are often formed as intermediates or byproducts. Adding water at the end of the reaction hydrolyzes these unstable P-O-P bonds, converting them into the desired orthophosphates (your mono-alkyl phosphate product and phosphoric acid).[3][13] This step is crucial for maximizing the yield of the mono-ester product.[4]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of Mono-Alkyl Phosphate
Probable Cause Diagnostic Check Recommended Solution
Inactive Reagents Phosphorylating agent may be old or deactivated by moisture.Use a fresh bottle of the phosphorylating agent. For moisture-sensitive reagents like POCl₃ or the Ψ-reagent, ensure you are using strict anhydrous techniques (e.g., oven-dried glassware, argon/nitrogen atmosphere).
Insufficient Reaction Temperature For solid, high-melting-point alcohols, the reaction may be too slow or not initiated.For reactions with P₂O₅, ensure the temperature is maintained above the melting point of the alcohol to facilitate a homogenous reaction.[3] Be cautious, as excessive heat can promote side reactions.[3]
Incomplete Reaction ³¹P NMR of the crude mixture shows significant unreacted starting material or intermediates.Increase reaction time. If using PPA or P₂O₅, consider a modest increase in temperature (e.g., 10-15 °C) while monitoring byproduct formation. For P₂O₅ reactions, ensure efficient stirring to break up clumps.[9]
Product Lost During Workup Mono-alkyl phosphates can have some water solubility, especially shorter-chain variants.During aqueous extraction, ensure the pH is acidic to keep the phosphate protonated and more soluble in the organic phase. Use multiple, smaller volume extractions with a suitable solvent like diethyl ether.[13][14]
Troubleshooting Workflow: Low Product Yield

low_yield_troubleshooting start Low Yield Detected check_reagents Check Reagents: Fresh? Anhydrous? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions: Temp? Time? Stirring? conditions_ok Conditions OK check_conditions->conditions_ok check_workup Analyze Workup Procedure: Correct pH? Emulsions? workup_ok Workup OK check_workup->workup_ok reagents_ok->check_conditions Yes solution_reagents Solution: Use fresh reagents under inert atmosphere. reagents_ok->solution_reagents No conditions_ok->check_workup Yes solution_conditions Solution: Optimize temp/time. Improve mixing. conditions_ok->solution_conditions No solution_workup Solution: Adjust pH before extraction. Use multiple extractions. workup_ok->solution_workup No end_node Re-run Experiment workup_ok->end_node Yes solution_reagents->end_node solution_conditions->end_node solution_workup->end_node

Caption: Troubleshooting decision tree for low product yield.

Problem 2: High Proportion of Di-Alkyl Phosphate Byproduct
Probable Cause Diagnostic Check Recommended Solution
Incorrect Stoichiometry Review the molar ratio of alcohol to phosphorylating agent used in the protocol.The formation of di- and tri-esters is highly dependent on stoichiometry. For P₂O₅/PPA, an alcohol-to-phosphorus ratio of ~1.0 is often targeted to favor the mono-ester.[1][10] For POCl₃, using a large excess of the phosphorylating agent followed by hydrolysis is a common strategy.
Overly Aggressive Reagent The reaction is producing significant di-ester even with correct stoichiometry and at low temperatures.Switch to a milder, more chemoselective phosphorylating agent. The Ψ-reagent platform is designed specifically to prevent this type of over-reactivity and is the preferred choice for valuable substrates.[5][7]
High Reaction Temperature The reaction is known to be selective at lower temperatures but is being run hot.Lower the reaction temperature. While this may increase the required reaction time, it will significantly suppress the rate of the secondary phosphorylation reaction. For exothermic reactions (e.g., alcohol addition to POCl₃), ensure efficient cooling and slow, controlled addition.
Reaction Mechanism: Formation of Byproducts

phosphorylation_mechanism ROH R-OH (Alcohol) TAP (R-O)₃P=O (Tri-alkyl Phosphate) ROH->TAP mid1 ROH->mid1 mid2 ROH->mid2 P_Agent P(O)X₃ (e.g., POCl₃) P_Agent->mid1 MAP R-O-P(O)(OH)₂ (Mono-alkyl Phosphate) MAP->mid2 DAP (R-O)₂P(O)OH (Di-alkyl Phosphate) DAP->TAP 3rd Substitution (Byproduct Formation) mid1->MAP 1st Substitution (Desired Reaction) mid2->DAP 2nd Substitution (Byproduct Formation)

Caption: Competing reactions leading to mono-, di-, and tri-alkyl phosphates.

Problem 3: Product Purification is Difficult
Probable Cause Diagnostic Check Recommended Solution
Residual Phosphoric Acid The product is highly acidic; ³¹P NMR shows a peak for H₃PO₄.Phosphoric acid can be removed by extraction. A common method involves dissolving the crude product in an organic solvent (like diethyl ether) and washing it with a small amount of cold 0.1N HCl followed by distilled water.[13][14] The desired phosphate ester remains in the organic layer while the highly polar phosphoric acid partitions into the aqueous layer.[14]
Product is an Oil, Fails to Crystallize The product contains impurities (e.g., di-alkyl phosphate, unreacted alcohol) that inhibit crystallization.Further purification by column chromatography may be necessary. Alternatively, attempt to precipitate the product as a salt. Adding an amine (like cyclohexylamine) can form a crystalline salt of the mono-alkyl phosphate, which can be isolated and then converted back to the free acid using an ion-exchange resin.[15]
Product Degradation/Hydrolysis The product is unstable under the purification conditions (e.g., high heat, strong acid/base).Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature). Most alkyl phosphates are stable, but be aware that certain functional groups on the alkyl chain can affect stability.[16] Use mild conditions for purification wherever possible.

Section 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: General Synthesis of Mono-alkyl Phosphate using P₂O₅

This method is suitable for simple, robust alcohols.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, create a "heel" by adding a small amount of a previously synthesized batch of the desired alkyl phosphate mixture. This helps disperse the P₂O₅.[3]

  • Reagent Addition: Slowly add phosphorus pentoxide (P₂O₅) to the heel with vigorous stirring. The amount should correspond to a desired alcohol-to-phosphorus molar ratio of approximately 1.0 to 1.5.

  • Heating: Heat the suspension to a temperature just above the melting point of your starting alcohol (e.g., 60-80°C for long-chain fatty alcohols).[3]

  • Alcohol Addition: Add the molten alcohol dropwise to the P₂O₅ suspension over 1-2 hours. Monitor the temperature closely, as the reaction is exothermic. Maintain a consistent temperature throughout the addition.[3]

  • Reaction: Hold the reaction mixture at the target temperature for 4-8 hours, or until ³¹P NMR analysis indicates completion.

  • Hydrolysis: Cool the reaction mixture to ~65°C. Slowly and carefully add a stoichiometric amount of water to hydrolyze any pyrophosphate intermediates. Stir for an additional 1-2 hours.[1]

  • Workup: The crude product, a mixture of mono- and di-alkyl phosphates, can now be taken for purification.[3][4]

Protocol 2: Chemoselective Synthesis using the Ψ-Reagent

This protocol is adapted for sensitive substrates where selectivity is paramount.[7]

  • Preparation: To a vial equipped with a stir bar, add the alcohol (1.0 equiv.) and the Ψ⁰ reagent (1.5 equiv.).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent & Base Addition: Add anhydrous dichloromethane (DCM). With stirring, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) dropwise.

  • Reaction: Stir the resulting solution at ambient temperature for 1 hour, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Quench the reaction with water. The product can be isolated by standard extractive procedures. For amine-containing products, isolation as an ammonium salt may be convenient.[8]

General Workflow Diagram

synthesis_workflow start Start: Select Alcohol & Reagent prep Step 1: Reaction Setup (Dry Glassware, Inert Atmosphere) start->prep reaction Step 2: Controlled Reagent Addition & Temperature Management prep->reaction monitor Step 3: Monitor Reaction (e.g., ³¹P NMR, TLC) reaction->monitor monitor->reaction Incomplete workup Step 4: Quench & Hydrolysis (if applicable) monitor->workup Complete purify Step 5: Purification (Extraction, Crystallization, Chromatography) workup->purify analyze Step 6: Characterization (NMR, MS, Titration) purify->analyze finish Finish: Pure Mono-Alkyl Phosphate analyze->finish

Caption: A generalized experimental workflow for mono-alkyl phosphate synthesis.

References

  • Royal Society of Chemistry. (n.d.). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry. [Link]

  • Du, L., et al. (2017). Synthesis of High Purity Mono-Alkyl Phosphate Using Cyclic Polyphosphoric Acid. ResearchGate. [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. National Center for Biotechnology Information. [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Synfacts. [Link]

  • Lange, R. M. (1978). U.S. Patent No. 4,126,650.
  • Tracy, D. J. (2002). Commercial synthesis of monoalkyl phosphates. Journal of Surfactants and Detergents. [Link]

  • Prakash, T., et al. (2015). Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions. [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters. [Link]

  • Ren, T., et al. (2010). A study on synthesis and oxidation mechanism of mono-alkyl phosphate. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances. [Link]

  • Merekenova, A. K., et al. (2017). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. ResearchGate. [Link]

  • Lange, R. M. (1978). U.S. Patent No. 4,115,483.
  • Tret'yakov, S. Y., et al. (2021). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Proceedings of Universities. Applied Chemistry and Biotechnology. [Link]

  • Argyropoulos, J. N., & Fesman, G. (2002). WO Patent No. 2002062808A1.
  • Kurosaki, T., et al. (1987). U.S. Patent No. 4,670,575.
  • Todd, A. R., et al. (1968). Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C: Organic. [Link]

  • Tracy, D. J. (2002). Commercial synthesis of monoalkyl phosphates. ResearchGate. [Link]

  • Tracy, D. J. (2002). Commercial synthesis of monoalkyl phosphates. ProQuest. [Link]

  • Zorn, M., et al. (2012). Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. Langmuir. [Link]

  • De Luca, M., & Strazzulli, G. (2022). The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Facile Synthesis of Simple Mono-Alkyl Phosphates from Phosphoric Acid and Alcohols. [Link]

  • Liu, X., et al. (2015). Study of analytical methods of high fatty alcohol phosphate ester. ResearchGate. [Link]

  • Müller, N., & Eisenbrand, G. (1985). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. PubMed. [Link]

Sources

Technical Support Center: Propyl Dihydrogen Phosphate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude propyl dihydrogen phosphate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. As a key intermediate in various synthetic pathways, particularly in the development of nucleotide prodrugs, its purity is paramount to the success of subsequent reactions and the integrity of the final product.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Understanding the Challenge: Common Impurities

The first step in effective troubleshooting is to understand the potential impurities in your crude material. The synthesis of this compound, often through the esterification of propanol with a phosphorylating agent, can lead to a predictable set of byproducts.[1]

ImpurityTypeOrigin & RationaleTypical Removal Strategy
Phosphoric Acid Starting MaterialIncomplete reaction or use of excess phosphorylating agent that hydrolyzes.Precipitation/Crystallization, Ion-Exchange Chromatography
Propanol Starting MaterialUse of excess alcohol or incomplete removal post-reaction.Evaporation under reduced pressure, Aqueous Extraction
Dipropyl hydrogen phosphate Over-reaction byproductReaction of this compound with another molecule of propanol.Ion-Exchange Chromatography, Selective Precipitation
Tripropyl phosphate Over-reaction byproductComplete esterification of phosphoric acid. Less polar than mono- or di-substituted products.Solvent wash (e.g., diethyl ether), Extraction
Pyrophosphates Side-reaction byproductDimerization of phosphate species, particularly under harsh dehydrating conditions.[2]Ion-Exchange Chromatography
Residual Solvents Process ImpuritySolvents used during the reaction (e.g., pyridine, dichloromethane).High-vacuum drying, Recrystallization

Part 2: Troubleshooting Guide - A Problem/Solution Approach

This section addresses specific issues you may encounter during purification.

Q1: My final product yield is significantly lower than expected after purification. What are the common causes?

A1: Low yield is a frequent issue stemming from several potential causes:

  • Product Loss During Workup: this compound has appreciable water solubility. Aggressive or repeated aqueous washes can lead to significant loss of the desired product into the aqueous phase.

  • Inappropriate Crystallization Conditions: If using recrystallization, the chosen solvent system may be too good, preventing the product from precipitating effectively. Conversely, crashing the product out of solution too quickly by rapid cooling or excessive anti-solvent addition can trap impurities and reduce the isolated yield of pure material.

  • Product Degradation: Alkyl dihydrogen phosphates can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, or at elevated temperatures.[1] Prolonged purification steps should be avoided if possible.

  • Co-precipitation with Salts: If the product is isolated as a salt (e.g., cyclohexylammonium salt), ensuring the correct stoichiometry and pH is crucial to prevent the precipitation of other phosphate species.

Q2: My ³¹P NMR spectrum shows multiple peaks besides the desired product signal. How do I identify and remove them?

A2: A ³¹P NMR spectrum is the most powerful tool for assessing the purity of phosphate-containing compounds.[3] Multiple peaks indicate the presence of different phosphorus environments.

  • Peak Identification:

    • Phosphoric Acid: A broad peak, chemical shift is highly dependent on concentration and pH.

    • This compound (Monoester): The desired product.

    • Dipropyl Hydrogen Phosphate (Diester): A distinct peak, typically shifted from the monoester.

    • Tripropyl Phosphate (Triester): A further shifted peak.

    • Pyrophosphates: Can appear as a set of peaks, often downfield from the monophosphate region.

  • Removal Strategy Workflow: The choice of purification method depends directly on the nature of the impurity identified.

    G cluster_methods Purification Method Selection start Crude Product with Multiple ³¹P Signals impurity_id Identify Impurity Type (Diester, Acid, etc.) start->impurity_id chromatography Ion-Exchange Chromatography impurity_id->chromatography Diester or Pyrophosphate precipitation Selective Precipitation (e.g., as a salt) impurity_id->precipitation Unreacted Phosphoric Acid extraction Solvent Extraction or Wash impurity_id->extraction Triester or Non-polar organics verify Verify Purity (³¹P NMR, HPLC) chromatography->verify precipitation->verify extraction->verify end Pure Propyl Dihydrogen Phosphate verify->end Purity Confirmed

    Caption: Troubleshooting workflow for removing phosphorus-containing impurities.

Q3: I am struggling to induce crystallization of my this compound. What should I do?

A3: Alkyl dihydrogen phosphates can sometimes be challenging to crystallize, existing as oils or amorphous solids. Here are several techniques to try:

  • Form a Salt: This is a highly effective strategy. The free acid may be an oil, but its salt with an amine is often a well-behaved, crystalline solid. A common and effective method is to form the cyclohexylammonium salt.[2]

  • Solvent/Anti-Solvent System: Find a solvent that dissolves your product well (e.g., methanol, water, acetone) and an "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexane, ethyl acetate). Dissolve the crude product in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity persists. Allow it to stand, preferably at a reduced temperature.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.

Part 3: Detailed Purification Protocols

Protocol 1: Purification via Recrystallization as a Cyclohexylammonium Salt

This method is particularly effective for removing unreacted phosphoric acid and more substituted phosphate esters.[2]

Rationale: The monoalkyl dihydrogen phosphate is acidic and will readily form a salt with an amine like cyclohexylamine. This salt often has much better crystallization properties than the free acid. Di- and tri-esters are not acidic and will not form salts, remaining in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable solvent such as acetone or ethanol.

  • Salt Formation: Slowly add cyclohexylamine dropwise with stirring. Monitor the pH of the solution with a wetted pH strip, aiming for a pH of approximately 7-8.

  • Crystallization: Cool the solution in an ice bath or refrigerator (2-8 °C) to induce crystallization. If no crystals form, slowly add a non-polar anti-solvent like diethyl ether until the solution becomes cloudy.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or petroleum ether. This removes non-polar impurities like tripropyl phosphate.[2]

  • Drying: Dry the purified salt under high vacuum to remove all residual solvents. The purity can be checked by NMR. If desired, the free acid can be regenerated by an ion-exchange step.

Protocol 2: Purification by Anion-Exchange Chromatography

This technique separates molecules based on their charge and is highly effective for separating mono-, di-, and pyrophosphates.[4]

Rationale: At a neutral or slightly basic pH, the different phosphate species will carry different negative charges. Phosphoric acid and this compound will be more highly charged than dipropyl hydrogen phosphate. Tripropyl phosphate is neutral and will not bind to the anion-exchange resin. By eluting with a gradient of increasing salt concentration or decreasing pH, the compounds can be eluted sequentially.

Step-by-Step Methodology:

  • Resin Preparation: Select a suitable weak or strong anion-exchange resin (e.g., DEAE-Sephadex, Amberlite IRA-67).[5] Prepare a column and equilibrate it with a low ionic strength starting buffer (e.g., 25 mM Tris-HCl, pH 8.0).

  • Sample Loading: Dissolve the crude product in the starting buffer and adjust the pH if necessary. Apply the sample to the top of the column.

  • Washing: Wash the column with several column volumes of the starting buffer to elute any neutral or weakly-bound impurities (like tripropyl phosphate).

  • Elution: Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) or by a pH gradient elution.[4]

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product. Analytical HPLC or TLC can be used to identify the fractions containing pure this compound.

  • Desalting: Combine the pure fractions. The product will be in a solution with a high concentration of salt. Desalting can be achieved by methods such as reverse-phase chromatography (if the product is sufficiently hydrophobic), dialysis (for large quantities), or by converting the product to its free acid form using a strong cation-exchange resin in the H⁺ form.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the best analytical method to confirm the purity of my final product? A: A combination of techniques is ideal. ³¹P NMR is the most direct method to identify and quantify phosphorus-containing impurities.[3] ¹H NMR can confirm the propyl group structure and help identify organic impurities. HPLC coupled with a suitable detector (like ELSD or MS) can provide high-resolution separation and quantification of purity.[6] Mass spectrometry will confirm the molecular weight of the product.

Q: How should I store purified this compound? A: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to protect it from moisture, which can cause hydrolysis.[2] For long-term storage, keeping it in a freezer (-20 °C) is recommended.

Q: Can I use distillation to purify this compound? A: Distillation is generally not a suitable method. Alkyl dihydrogen phosphates have very low volatility and tend to decompose at the high temperatures required for distillation, often leading to the formation of pyrophosphates and other degradation products.

References

  • Pontis, H. G., & Blumson, N. L. (1958). The fractionation of phosphate esters on ion-exchange resin by a new system of pH-gradient elution. Biochimica et Biophysica Acta, 27(3), 618–624. Available from: [Link]

  • Kashemirov, B. A., Błażewska, K., Justyna, K., Lyu, J., & McKenna, C. E. (n.d.). Synthesis of Alkyl Dihydrogen Phosphates. Science of Synthesis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). REMOVAL OF PHOSPHATE BY ION EXCHANGE RESIN: KINETIC AND THERMODYNAMIC STUDY. Retrieved from [Link]

  • MDPI. (n.d.). Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]

Sources

Technical Support Center: Esterification of Phosphoric Acid with Propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of phosphoric acid with propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the synthesis of propyl phosphates. Each question is followed by a detailed explanation and actionable troubleshooting steps.

FAQ 1: My reaction yields a mixture of mono-, di-, and tripropyl phosphates, but I was targeting the mono-ester. How can I improve selectivity?

Answer: This is a classic issue of over-esterification. Phosphoric acid has three reactive hydroxyl groups, and propanol will continue to react sequentially if conditions permit, leading to a mixture of products.[1][2][3] The selectivity towards monopropyl phosphate is primarily controlled by stoichiometry and reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a significant excess of phosphoric acid relative to propanol. A molar ratio of 3:1 or greater (Phosphoric Acid : Propanol) will statistically favor the formation of the mono-ester, as a propanol molecule is more likely to encounter an unreacted phosphoric acid molecule.

  • Lower the Reaction Temperature: High temperatures provide the activation energy needed for the second and third esterification steps. Running the reaction at a lower temperature will slow down these subsequent reactions more significantly than the initial one.

  • Reduce Reaction Time: Monitor the reaction progress using techniques like ³¹P NMR or titration. Stop the reaction once the desired conversion to the mono-ester is achieved to prevent further esterification.

FAQ 2: My post-reaction analysis (GC-MS) shows a volatile impurity with a mass corresponding to C₃H₆. What is it and how do I prevent it?

Answer: The impurity is most likely propene, a product of the acid-catalyzed dehydration of propanol.[4][5][6] Phosphoric acid, especially when concentrated and heated, is an effective catalyst for eliminating water from alcohols to form alkenes.[4][5] This side reaction becomes significant at elevated temperatures, typically above 170°C, but can occur at lower temperatures as well.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature below the threshold for significant dehydration. For propanol with phosphoric acid, it is advisable to keep the temperature below 150°C.

  • Use a Milder Catalyst if Possible: While phosphoric acid is a reactant, its acidic nature also catalyzes the side reaction. Using a less concentrated acid or adding the propanol slowly to a cooled solution of the acid can help manage the initial exotherm and reduce dehydration.

  • Minimize Reaction Time: The longer the alcohol is exposed to hot, concentrated acid, the more dehydration will occur.

FAQ 3: I've isolated a water-insoluble, oily byproduct. What is it likely to be?

Answer: This byproduct is almost certainly di-n-propyl ether. Under acidic conditions, two molecules of propanol can undergo a condensation reaction (dehydration) to form an ether.[7][8][9] This process competes with the desired esterification.

Mechanism & Causality: The reaction can proceed via an SN2 or SN1 pathway. In the SN2 pathway, one molecule of propanol is protonated by the acid, turning the -OH group into a good leaving group (-OH₂⁺). A second molecule of propanol then acts as a nucleophile, attacking the protonated alcohol and displacing water.[8][9] This is more common for primary alcohols like propan-1-ol.

Troubleshooting Steps:

  • Avoid High Temperatures: Like alkene formation, ether formation is favored by higher temperatures which promote the dehydration step. Keeping the reaction temperature moderate is crucial.

  • Control Reactant Concentrations: Using a large excess of phosphoric acid can limit the availability of a second propanol molecule to act as a nucleophile, thereby suppressing the bimolecular ether formation pathway.

FAQ 4: My ³¹P NMR spectrum is complex, showing more signals than expected for simple propyl phosphates. What could be the cause?

Answer: A complex ³¹P NMR spectrum suggests the formation of phosphorus-containing byproducts, most notably pyrophosphates. When phosphoric acid is heated, it can dehydrate and condense with itself to form pyrophosphoric acid (H₄P₂O₇) and other polyphosphoric acids.[3][10] These species can also be esterified by propanol, leading to a complex mixture of propyl pyrophosphate esters.

Troubleshooting Steps:

  • Control Temperature: The self-condensation of phosphoric acid is highly temperature-dependent. Avoid excessively high temperatures (e.g., >200°C) during the reaction.[11]

  • Ensure Hydrated Phosphoric Acid: Using commercially available 85% phosphoric acid (which contains 15% water) can help suppress the initial formation of pyrophosphates compared to using 100% or polyphosphoric acid, unless the reaction specifically requires anhydrous conditions.

  • Reaction Monitoring: Use ³¹P NMR to monitor the reaction. The appearance of new signals downfield from the orthophosphate region may indicate the formation of pyrophosphates.

Section 2: Summary of Side Reactions & Mitigation Strategies

For quick reference, the primary side reactions are summarized in the table below.

Side Reaction Byproduct Favorable Conditions Mitigation Strategy
Over-esterification Dipropyl & Tripropyl PhosphateHigh propanol concentration, high temperature, long reaction timeUse excess phosphoric acid, lower temperature, monitor and shorten reaction time.
Alcohol Dehydration PropeneHigh temperature (>150-170°C), high acid concentrationMaintain lower reaction temperature, control acid concentration.[4][5]
Ether Formation Di-n-propyl EtherHigh temperature, high propanol concentrationLower reaction temperature, use excess phosphoric acid.[7][8]
Acid Condensation Pyrophosphate EstersHigh temperature (>200°C), anhydrous conditionsAvoid excessive heating, use 85% H₃PO₄ if possible.[10][11]

Section 3: Visualizing the Reaction Pathways

To better understand the relationship between the desired reaction and its side reactions, the following diagrams illustrate the key chemical transformations.

Main Esterification Pathway

Esterification H3PO4 Phosphoric Acid PrOH1 + Propanol H3PO4->PrOH1 Mono Monopropyl Phosphate PrOH1->Mono PrOH2 + Propanol Mono->PrOH2 Di Dipropyl Phosphate PrOH2->Di PrOH3 + Propanol Di->PrOH3 Tri Tripropyl Phosphate PrOH3->Tri

Caption: Sequential esterification of phosphoric acid with propanol.

Key Side Reaction Pathways

SideReactions cluster_main Starting Materials cluster_products Products & Byproducts Propanol Propanol PropylPhosphate Propyl Phosphate (Desired Product) Propanol->PropylPhosphate Propene Propene (Dehydration Byproduct) Propanol->Propene High Temp [H⁺] DipropylEther Dipropyl Ether (Condensation Byproduct) Propanol->DipropylEther High Temp [H⁺] H3PO4 Phosphoric Acid H3PO4->PropylPhosphate

Caption: Competing reactions in the esterification of propanol.

Section 4: Optimized Protocol for Selective Monopropyl Phosphate Synthesis

This protocol is designed to maximize the yield of monopropyl phosphate while minimizing the formation of the byproducts discussed above.

Materials:

  • 85% Phosphoric Acid (H₃PO₄)

  • n-Propanol

  • Toluene (for azeotropic water removal, optional)

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark trap or condenser.

Procedure:

  • Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. If removing water is desired, attach a Dean-Stark trap filled with toluene and a condenser.

  • Charge Reactants: In the flask, add 3 molar equivalents of 85% phosphoric acid. Begin stirring.

  • Controlled Addition of Alcohol: Slowly add 1 molar equivalent of n-propanol to the stirring phosphoric acid. The addition should be done dropwise to control the initial exothermic reaction.

  • Heating: Gently heat the reaction mixture to 110-120°C. Do not exceed 140°C to prevent significant formation of propene and dipropyl ether.

  • Water Removal (Optional): If using the Dean-Stark setup, water produced during the esterification will be removed azeotropically with toluene, helping to drive the equilibrium towards the products.

  • Reaction Monitoring: Monitor the reaction's progress every hour using a suitable analytical method (e.g., take a small aliquot, quench, and analyze by ³¹P NMR). The goal is to see the main signal for H₃PO₄ decrease and the signal for monopropyl phosphate appear and grow.

  • Quenching: Once the desired conversion is reached (typically 2-4 hours), cool the reaction mixture to room temperature. Quench the reaction by slowly pouring it into a beaker of ice-cold water with vigorous stirring.

  • Work-up and Purification: The aqueous solution will contain the desired monopropyl phosphate, unreacted phosphoric acid, and potentially some di- and tri-esters. Further purification can be achieved through ion-exchange chromatography or by precipitation of the phosphate ester as a salt (e.g., barium or calcium salt).

This guide provides a framework for understanding and controlling the side reactions in the esterification of phosphoric acid with propanol. By carefully managing stoichiometry, temperature, and reaction time, researchers can significantly improve the selectivity and yield of their desired phosphate ester.

References

  • D. The Dehydration of Propan-2-ol - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Ether formation in acidic conditions. (2021). YouTube. Retrieved from [Link]

  • Hayashi, H., et al. (2021). Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hayashi, H., et al. (2021). Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. ACS Publications. Retrieved from [Link]

  • Metre, A. V., & Nath, K. Super phosphoric acid catalyzed esterification of Palm Fatty Acid Distillate for biodiesel production: physicochemical parameter. SciSpace. Retrieved from [Link]

  • Elimination Reactions of Alcohols. (2024). Save My Exams. Retrieved from [Link]

  • The Dynamic Catalytic Activity of Phosphorus-containing Catalysts. ChemRxiv. Retrieved from [Link]

  • A kinetic study of 2-propanol dehydration on carbon acid catalysts. ResearchGate. Retrieved from [Link]

  • Dehydration of alcohols. a-levelchemistry.co.uk. Retrieved from [Link]

  • Esters of Phosphoric Acid. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • ether synthesis through acid-catalysis. (2018). YouTube. Retrieved from [Link]

  • Phosphate esters and anhydrides – recent strategies targeting nature's favoured modifications. (2014). RSC Publishing. Retrieved from [Link]

  • The Role of Pyrophosphoric Acid in Organic Phosphate Ester Synthesis. (2026). fengfan-us.com. Retrieved from [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Preparing Ethers. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Method of preparing phosphoric acid esters. Google Patents.
  • Esters of Phosphoric Acid. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). masterorganicchemistry.com. Retrieved from [Link]

  • Phosphoric acids and phosphates. Wikipedia. Retrieved from [Link]

  • Direct esterification of o-phosphoric acid. Google Patents.

Sources

Technical Support Center: Synthesis of High Mono-Content Alkyl Phosphates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of high mono-content alkyl phosphates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of alkyl phosphate synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to empower you with the expertise and practical insights needed to optimize your synthetic routes and achieve high-purity monoalkyl phosphates.

Navigating the Challenges of Selective Phosphorylation

The synthesis of alkyl phosphates, while conceptually straightforward, is often complicated by the formation of a mixture of mono-, di-, and trialkyl phosphates.[1] Controlling the reaction to favor the formation of the monoalkyl species is the primary challenge, influenced by factors such as the choice of phosphorylating agent, reaction stoichiometry, temperature, and the nature of the alcohol substrate. This guide will walk you through these challenges, offering solutions grounded in chemical principles and validated through experimental evidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of high mono-content alkyl phosphates, providing probable causes and actionable solutions.

Problem 1: Low Yield of Monoalkyl Phosphate and High Contamination with Dialkyl and Trialkyl Phosphates

Probable Cause: The inherent reactivity of the phosphorylating agent and the alcohol can lead to over-alkylation, especially when using highly reactive agents like phosphoryl chloride (POCl₃) or when the alcohol is in excess. Phosphorus pentoxide (P₂O₅) reactions are also known to produce a mixture of products.[1]

Solution:

  • Stoichiometric Control: Carefully control the molar ratio of the alcohol to the phosphorylating agent. For the P₂O₅ method, using a slight excess of P₂O₅ can favor mono-ester formation. However, this can also lead to unreacted P₂O₅ and the formation of phosphoric acid. A common approach is to use a "heel" of the product mixture from a previous reaction to help control the reaction.[1]

  • Reaction Temperature: Maintain a consistent and optimized reaction temperature. Higher temperatures can sometimes promote the formation of di- and triesters. For many alcohol phosphorylations with P₂O₅, a temperature range of 50-100°C is often preferred to minimize side reactions.[1]

  • Choice of Phosphorylating Agent:

    • Polyphosphoric Acid (PPA): PPA is often favored for producing high mono-content alkyl phosphates as it tends to minimize the formation of diesters.[2][3] The reaction of alcohols with PPA proceeds via the alcoholysis of the P-O-P bonds.

    • Phosphorus Pentoxide (P₂O₅): While a common reagent, it can be challenging to control the reaction to achieve high mono-ester selectivity. The reaction is highly exothermic and can lead to localized overheating. Dispersing the P₂O₅ in a solvent or the alcohol can help manage the reaction rate.[2]

    • Phosphoryl Chloride (POCl₃): This reagent is highly reactive and typically leads to a mixture of products, including trialkyl phosphates. To favor mono- and dialkyl phosphates, the reaction is often carried out in the presence of a base like triethylamine to neutralize the HCl byproduct.[4]

Experimental Protocol: Synthesis with Polyphosphoric Acid (PPA)

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add the desired alcohol.

  • Reagent Addition: Slowly add polyphosphoric acid to the alcohol with vigorous stirring. The addition should be controlled to maintain the desired reaction temperature (e.g., 70-120°C).[5]

  • Reaction: Continue stirring at the set temperature for a specified duration (e.g., 1-15 hours).[5] The reaction progress can be monitored by ³¹P NMR.

  • Work-up: After the reaction is complete, the mixture is typically hydrolyzed by the addition of water to break down any remaining polyphosphates into orthophosphoric acid.[6][7]

Problem 2: Difficulty in Purifying Monoalkyl Phosphate from the Reaction Mixture

Probable Cause: The similar polarities of mono- and dialkyl phosphates, along with the presence of unreacted alcohol and phosphoric acid, make purification challenging.

Solution:

  • Solvent Extraction: This technique can be used to separate the alkyl phosphates from the more polar phosphoric acid. The crude reaction mixture can be dissolved in an organic solvent (e.g., ether) and washed with water or a dilute acid solution to remove phosphoric acid.[8]

  • Recrystallization: For solid monoalkyl phosphates, recrystallization from a suitable solvent (e.g., hexane) can be an effective method for purification.[9][10]

  • Column Chromatography: Silica gel column chromatography can be used to separate mono- and dialkyl phosphates based on their polarity differences. The separation can be monitored by techniques like thin-layer chromatography (TLC) or by analyzing fractions using ³¹P NMR.[11]

  • Selective Precipitation: The different solubilities of the salts of mono- and dialkyl phosphates can be exploited for separation. For instance, converting the mixture to their sodium salts may allow for selective precipitation.[9]

Experimental Protocol: Purification by Column Chromatography

  • Sample Preparation: The crude reaction mixture is first treated to remove inorganic salts, for example, by using a cation exchange resin.[11] The resulting solid is then dissolved in a minimal amount of a suitable solvent (e.g., hot chloroform).[11]

  • Column Packing: A silica gel column is packed using an appropriate solvent system.

  • Loading and Elution: The dissolved sample is loaded onto the column. Elution is then carried out with a solvent gradient of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC or ³¹P NMR) to identify those containing the pure monoalkyl phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing high mono-content alkyl phosphates?

There is no single "best" method, as the optimal choice depends on the specific alcohol, the desired purity, and the scale of the reaction. However, the polyphosphoric acid (PPA) method is often cited as providing high selectivity for monoalkyl phosphates with minimal dialkyl phosphate formation.[2][3] The reaction of an alcohol with PPA leads to the cleavage of the polyphosphate chains, primarily yielding the monoalkyl phosphate and phosphoric acid.[12]

Q2: How can I accurately determine the ratio of mono-, di-, and trialkyl phosphates in my product?

Several analytical techniques can be used for this purpose:

  • ³¹P NMR Spectroscopy: This is a powerful and direct method for quantifying the different phosphate species.[13][14][15] Each type of phosphate (mono-, di-, tri-, and phosphoric acid) will have a distinct chemical shift in the ³¹P NMR spectrum, allowing for their relative quantification by integrating the corresponding peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Alkyl phosphates are not volatile enough for direct GC analysis. Therefore, derivatization is required, typically by converting them to more volatile esters (e.g., trimethylsilyl or pentafluorobenzyl esters).[16][17][18] This method provides excellent separation and identification.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or mixed-mode HPLC can be used to separate and quantify alkyl phosphates.[19][20][21] This method is particularly useful for non-volatile or thermally labile compounds.

Analytical TechniqueAdvantagesDisadvantages
³¹P NMR Direct, quantitative, non-destructiveLower sensitivity compared to MS techniques
GC-MS High sensitivity and resolutionRequires derivatization, not suitable for non-volatile compounds
HPLC Versatile, suitable for a wide range of compoundsMay require specific columns (e.g., mixed-mode) for good separation of highly polar analytes

Q3: What are the key safety precautions to consider during alkyl phosphate synthesis?

  • Phosphorylating Agents: Reagents like P₂O₅ and POCl₃ are corrosive and react violently with water.[22][23] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The reaction of alcohols with phosphorylating agents is often highly exothermic.[1] Use a well-controlled reaction setup with efficient stirring and a cooling bath to manage the reaction temperature.

  • Byproducts: The reaction with POCl₃ produces HCl gas, which is corrosive and toxic.[22][23] Ensure the reaction is conducted in a well-ventilated fume hood and consider using a base to neutralize the HCl.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Understanding the underlying chemical transformations is crucial for troubleshooting and optimizing your synthesis. Below are diagrams illustrating key processes.

Reaction of an Alcohol with Phosphorus Pentoxide

The reaction of an alcohol with P₂O₅ is complex and can lead to a mixture of products. The initial attack of the alcohol on the P=O bond of the P₄O₁₀ cage structure leads to the formation of phosphate esters.

G cluster_0 Phosphorylation with P₂O₅ P4O10 P₂O₅ Intermediate Reactive Intermediate P4O10->Intermediate + ROH ROH Alcohol (ROH) MAP Monoalkyl Phosphate (RO)PO(OH)₂ Intermediate->MAP + ROH, H₂O H3PO4 Phosphoric Acid H₃PO₄ Intermediate->H3PO4 + H₂O DAP Dialkyl Phosphate (RO)₂PO(OH) MAP->DAP + ROH TAP Trialkyl Phosphate (RO)₃PO DAP->TAP + ROH

Caption: Reaction pathway for alcohol phosphorylation using P₂O₅.

General Purification Workflow

A typical workflow for purifying monoalkyl phosphates from the crude reaction mixture involves several steps to remove byproducts and unreacted starting materials.

G Crude Crude Reaction Mixture (MAP, DAP, TAP, ROH, H₃PO₄) Extraction Solvent Extraction (e.g., Ether/Water) Crude->Extraction Organic Organic Phase (MAP, DAP, TAP, ROH) Extraction->Organic Separation Aqueous Aqueous Phase (H₃PO₄) Extraction->Aqueous Chromatography Column Chromatography Organic->Chromatography Pure_MAP Pure Monoalkyl Phosphate Chromatography->Pure_MAP Separation Other_Esters Di- and Trialkyl Phosphates Chromatography->Other_Esters

Caption: General workflow for the purification of monoalkyl phosphates.

References

Sources

Validation & Comparative

A Comparative Guide to Alkyl Phosphates in Phosphorylation: Profiling Propyl Dihydrogen Phosphate Against Common Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transfer of a phosphate group, or phosphorylation, is a cornerstone of biological regulation and synthetic chemistry, critical for everything from cellular signaling to the synthesis of oligonucleotides and active pharmaceutical ingredients.[1][2][3] The choice of phosphorylating agent is paramount to the success of these endeavors, dictating reaction efficiency, substrate specificity, and overall yield. This guide provides an in-depth comparison of propyl dihydrogen phosphate and other common alkyl phosphates (e.g., methyl, ethyl, tert-butyl) as phosphorylating agents. We will dissect the mechanistic principles governing their reactivity, explore the causal relationships between their molecular structure and experimental performance, and provide validated protocols to empower researchers in their selection and application.

Introduction: The Role of Alkyl Phosphates in Phosphorylation

Phosphorylation is the covalent addition of a phosphate group to a substrate, a modification that can dramatically alter a molecule's properties, from its conformation and charge to its stability and ability to interact with other molecules.[4][5] In biological systems, this process is meticulously controlled by kinases and phosphatases and is fundamental to signal transduction.[1][5] In synthetic applications, chemists aim to replicate this precise transfer using various phosphorylating agents.

Alkyl phosphates are esters of phosphoric acid and an alcohol, serving as donors of the phosphate moiety.[6] Their general structure, (RO)P(O)(OH)₂, allows them to participate in nucleophilic substitution reactions where a nucleophile (such as a hydroxyl group on a protein, sugar, or synthetic molecule) attacks the electrophilic phosphorus atom.[7][8] The efficacy of this reaction is governed by a delicate interplay of factors, including the nature of the alkyl ("R") group, the leaving group, and the reaction conditions.[9][10] Understanding these factors is crucial for optimizing phosphorylation protocols.

The Mechanism: A Nucleophilic Attack at the Phosphorus Center

The fundamental reaction mechanism for phosphorylation by an alkyl dihydrogen phosphate is a nucleophilic substitution at a tetrahedral phosphorus atom. A nucleophile (Nu-H), such as an alcohol or an amine, attacks the electrophilic phosphorus center. This process typically proceeds through a pentacoordinate transition state, culminating in the displacement of the alkoxy (RO⁻) leaving group and the formation of a new phosphoester bond.[10]

The rate and success of this reaction are determined by three primary factors:

  • The Electrophilicity of the Phosphorus Atom: This is influenced by the electron-donating or withdrawing properties of the substituents.

  • The Nucleophilicity of the Attacking Species: The strength of the incoming nucleophile.

  • The Leaving Group Ability: The ease with which the bond between the phosphorus and the leaving group can be broken. A better leaving group is the conjugate base of a stronger acid.[9][11]

Caption: General mechanism of phosphorylation via nucleophilic substitution.

Comparative Analysis of Alkyl Phosphates

The choice of the alkyl group (R) is a critical experimental parameter that directly impacts the phosphorylating agent's performance. The properties of the alkyl chain—its length, branching, and electronic nature—create a trade-off between reactivity, stability, and practicality.

Key Performance Metrics
  • Reactivity & Steric Hindrance: The size of the alkyl group presents a steric barrier to the incoming nucleophile. As the alkyl chain increases in length (methyl < ethyl < propyl) or branching (propyl < tert-butyl), the phosphorus center becomes more crowded. This steric hindrance can significantly slow down the rate of reaction, particularly with bulky substrates.[9][12] Consequently, smaller alkyl phosphates like methyl phosphate are generally more reactive than propyl or butyl phosphates.

  • Leaving Group Ability: The leaving group in these reactions is the corresponding alcohol (R-OH). The stability of the departing alkoxide (RO⁻) influences the reaction rate. However, for simple alkyl groups, the differences in the pKa of the corresponding alcohols are relatively small, making steric effects a more dominant factor in determining overall reactivity.[9]

  • Solubility: Practical application requires the phosphorylating agent to be soluble in the reaction medium. Dihydrogen phosphate salts are generally characterized by their high solubility in water.[13] The addition of an alkyl chain introduces hydrophobic character. While short-chain alkyl phosphates (like methyl, ethyl, and propyl) retain good solubility in polar organic solvents and aqueous mixtures, longer or bulkier chains can decrease aqueous solubility.[14] This property is critical when designing a reaction, as poor solubility can lead to precipitation and low yields.[15]

  • Stability of the Resulting Phosphate Ester: The stability of the product (the newly formed phosphate ester) is also a consideration. While phosphate esters are remarkably stable in aqueous solutions at neutral pH, their stability can be influenced by the nature of the attached group.[16] However, for simple alkyl esters, the differences in hydrolytic stability under typical workup conditions are often minimal.

Performance Summary Table

The following table summarizes the expected performance trade-offs between this compound and other common alkyl phosphates based on established chemical principles.

Alkyl PhosphateAlkyl GroupRelative ReactivitySteric HindranceKey Characteristics & Applications
Methyl Dihydrogen Phosphate -CH₃HighLowMost reactive due to minimal steric bulk. Useful for phosphorylating hindered substrates where speed is critical.
Ethyl Dihydrogen Phosphate -CH₂CH₃MediumMediumA balanced option offering good reactivity with slightly more steric bulk than methyl. Widely applicable.
This compound -CH₂CH₂CH₃Medium-LowMedium-HighOffers a moderate reaction rate. The increased hydrophobicity compared to methyl/ethyl can be advantageous for solubility in certain non-polar co-solvents.
tert-Butyl Dihydrogen Phosphate -C(CH₃)₃Very LowVery HighSignificantly less reactive due to the extreme steric bulk of the t-butyl group. Often used as a protecting group rather than a direct phosphorylating agent in this form.[4] Its slow reaction rate can sometimes be exploited for selective phosphorylations.

Experimental Protocols and Workflows

A trustworthy protocol should be a self-validating system. The following general protocol for the phosphorylation of a primary alcohol can be adapted for various substrates. The choice of solvent, base, and temperature is critical and should be optimized based on the specific substrate and the chosen alkyl phosphate.

General Protocol for Phosphorylation of a Primary Alcohol

Objective: To phosphorylate a generic primary alcohol (Substrate-OH) using an alkyl dihydrogen phosphate.

Materials:

  • This compound (or other selected alkyl phosphate)

  • Substrate-OH (the molecule to be phosphorylated)

  • Anhydrous Pyridine (or another suitable non-nucleophilic base/solvent)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as co-solvent

  • 5% Citric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

    • Dissolve the Substrate-OH (1.0 eq) and this compound (1.2 eq) in anhydrous pyridine (or a mixture of pyridine and DCM).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.5 eq) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.

    • Causality: The coupling agent (DCC) activates the phosphate by forming a highly reactive intermediate, making the phosphorus atom more susceptible to nucleophilic attack by the alcohol. Cooling the reaction controls the rate of this highly exothermic activation step.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Causality: The acidic wash removes residual pyridine, while the bicarbonate wash removes any unreacted acidic species.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the desired phosphorylated product.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P) and Mass Spectrometry.

Phosphorylation_Workflow Experimental Workflow for Phosphorylation prep 1. Preparation - Dry glassware - Dissolve Substrate-OH & Alkyl Phosphate in Pyridine init 2. Reaction Initiation - Cool to 0 °C - Add DCC solution slowly prep->init monitor 3. Monitoring - Stir at room temp (4-12h) - Track via TLC or LC-MS init->monitor workup 4. Workup - Filter precipitate - Aqueous washes (Acid, Base, Brine) monitor->workup purify 5. Purification - Dry organic layer - Concentrate - Silica Gel Chromatography workup->purify char 6. Characterization - NMR (¹H, ¹³C, ³¹P) - Mass Spectrometry purify->char

Caption: Step-by-step experimental workflow for a typical phosphorylation reaction.

Conclusion and Recommendations

The selection of an appropriate alkyl phosphate is a strategic decision based on the specific requirements of the phosphorylation reaction.

  • This compound represents a balanced, middle-ground option. Its reactivity is lower than that of methyl or ethyl phosphate, which can be advantageous in preventing side reactions with highly sensitive substrates. Its moderate hydrophobic character may also offer solubility benefits in specific solvent systems.

  • For reactions requiring high efficiency and speed, particularly with sterically hindered substrates, methyl dihydrogen phosphate is often the superior choice due to its minimal steric profile.

  • Conversely, when seeking to moderate reactivity or when using a phosphorylating agent as a temporary protecting group, bulkier alternatives like tert-butyl phosphate derivatives are more suitable.

Ultimately, the optimal choice depends on a careful analysis of the substrate's structure, the desired reaction kinetics, and practical considerations like solvent compatibility. This guide provides the foundational principles and a practical framework to assist researchers in making an informed decision, thereby enhancing the efficiency and success of their synthetic phosphorylation endeavors.

References

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). RSC Publishing.
  • Some Properties of the Phosphate Group (General Concepts). Bioorganicheskaya Khimiya.
  • Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. (2002). Journal of the American Chemical Society.
  • Nucleophilic substitution at di- and triphosphates: leaving group ability of phosphate versus diphosph
  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry.
  • Fundamentals of Phosphate Transfer. (2019). Accounts of Chemical Research.
  • Why nature chose phosphate to modify proteins. (2012). Philosophical Transactions of the Royal Society B: Biological Sciences.
  • Phosphates in Biochemical Systems. (2019). YouTube.
  • Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. (2020).
  • Alkyl phosphates – Knowledge and References. Taylor & Francis.
  • Alkyl phosph
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2020). Molecules.
  • Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells. (2021). STAR Protocols.
  • Phosphoryl
  • Protein phosphoryl
  • Dihydrogen phosphate - Solubility of Things. Solubility of Things.
  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chrom
  • Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. (2023). STAR Protocols.
  • CAS 1623-06-9 Propyl dihydrogen phosph
  • Application Notes and Protocols: Phosphorylation Reagents in Research and Development. Benchchem.
  • propyl dihydrogen phosph
  • propyl dihydrogen phosph
  • The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). (2018).

Sources

A Comparative Guide to the Validation of Propyl Dihydrogen Phosphate Purity by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical manufacturing, the absolute purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and regulatory compliance. For polar, small molecules like propyl dihydrogen phosphate (PDP), an unambiguous and robust analytical validation strategy is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive purity assessment of PDP.

This document moves beyond simple protocol recitation. It delves into the causality behind experimental choices and establishes a framework for using these powerful techniques synergistically. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4]

The Analyte: this compound (PDP)

Before delving into analytical techniques, understanding the analyte is crucial. PDP is a simple organophosphate ester with physicochemical properties that dictate the optimal analytical approach.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃H₉O₄P [5][6]
Molecular Weight 140.08 g/mol [6]
CAS Number 1623-06-9 [5][7]
Structure CCCOP(=O)(O)O [7]
Appearance Solid (Expected) Inferred

| Solubility | High in polar solvents (e.g., Water, Methanol, DMSO) | Inferred from structure |

Its high polarity and the presence of acidic protons make it an excellent candidate for both NMR and specific modes of mass spectrometry.

Nuclear Magnetic Resonance (NMR): The Quantitative Powerhouse

NMR spectroscopy is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for identical reference standards for each impurity.[8][9][10]

Theoretical Principle: Structure and Stoichiometry

For PDP, three key NMR experiments provide orthogonal information:

  • ¹H NMR (Proton NMR): Provides information on the propyl chain's structure. We expect to see distinct signals for the methyl (CH₃), methylene (CH₂), and terminal methylene (CH₂-O) protons. The integration of these signals should correspond to a 3:2:2 ratio.

  • ³¹P NMR (Phosphorus NMR): As a compound containing phosphorus, ³¹P NMR offers a highly specific and sensitive window.[11] PDP should exhibit a single resonance in a chemical shift region characteristic of phosphate monoesters.[12][13] This is particularly powerful for identifying other phosphorus-containing impurities.

  • ¹³C NMR (Carbon NMR): While less sensitive, ¹³C NMR confirms the carbon backbone, showing three distinct signals for the three unique carbon environments in the propyl chain.

Quantitative NMR (qNMR) relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[8][14]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of a PDP sample using an internal standard.

Scientist's Note: The choice of internal standard is the most critical step in qNMR.[15][16] It must be of high, certified purity, stable, soluble in the same solvent as the analyte, and possess at least one sharp resonance that is well-resolved from all analyte and impurity signals.[16][17] For the polar PDP, Maleic Acid or Dimethyl Sulfone are excellent candidates for use in D₂O or DMSO-d₆.[15][18]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the PDP sample into a clean NMR tube using a calibrated analytical balance (record weight to 0.01 mg).

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) and add it to the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) to the tube.

    • Secure the cap and vortex thoroughly until both the sample and standard are fully dissolved.

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and shim the probe to achieve excellent magnetic field homogeneity.

    • Set the acquisition parameters for quantitative analysis. This is crucial for ensuring the data is reliable.

    Table 2: Key Quantitative ¹H NMR Acquisition Parameters

    Parameter Recommended Setting Rationale
    Pulse Angle 90° Ensures maximum signal excitation for all protons.
    Relaxation Delay (d1) ≥ 5 x T₁ (longest) Critical for quantitation. Allows all protons to fully relax back to equilibrium before the next pulse. A typical starting value is 30-60 seconds.
    Number of Scans ≥ 16 Increases signal-to-noise ratio (S/N) for accurate integration.
    Acquisition Time ≥ 3 seconds Ensures high digital resolution for accurate peak picking and integration.

    | Proton Decoupling | Off for ¹H NMR | Not applicable for standard proton spectra. |

  • Data Processing and Purity Calculation:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from PDP (e.g., the methyl triplet around 0.9 ppm) and the singlet from the internal standard (Maleic Acid singlet ~6.3 ppm in D₂O).

    • Calculate the purity using the following formula[9]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal (PDP methyl = 3; Maleic Acid = 2)

    • MW : Molecular Weight

    • m : Mass

    • Purity_std : Purity of the internal standard (e.g., 99.5%)

Strengths and Limitations of NMR
  • Strengths:

    • Primary Quantitative Method: Highly accurate and precise for purity determination.[9]

    • Structural Information: Provides definitive structural confirmation of the main component and can help identify impurities.

    • Non-Destructive: The sample can be recovered after analysis.[8]

    • Robustness: Less susceptible to variations in matrix effects compared to MS.

  • Limitations:

    • Lower Sensitivity: Not suitable for detecting trace impurities (<0.1%).

    • Signal Overlap: In complex mixtures, signals can overlap, complicating quantification.

    • "NMR Silent" Impurities: Cannot detect impurities that lack the nucleus being observed (e.g., inorganic salts in ¹H NMR).

Mass Spectrometry: The Sensitivity Specialist

Mass spectrometry (MS) is an indispensable tool for identifying the analyte and detecting impurities at trace levels.[19] Its strength lies in its exceptional sensitivity and its ability to provide precise molecular weight information.

Theoretical Principle: Ionization and Mass-to-Charge Ratio

MS measures the mass-to-charge ratio (m/z) of ions. For a polar, acidic molecule like PDP, Electrospray Ionization (ESI) is the ideal "soft" ionization technique as it minimizes fragmentation.[20]

  • Negative Ion Mode (ESI-): PDP has two acidic phosphate protons. In a solution with slightly basic pH, it will readily lose a proton to form the [M-H]⁻ ion. This is the preferred mode for this analyte, as it is highly specific and often results in lower background noise.[21][22]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (<5 ppm error). This allows for the determination of the elemental formula of the parent ion and any detected impurities, providing a high degree of confidence in their identification.

Experimental Protocol: LC-MS Impurity Profiling

This protocol uses Liquid Chromatography (LC) to separate PDP from its potential impurities before MS detection.

Scientist's Note: The choice of mobile phase is critical for both chromatographic separation and ESI efficiency. For negative mode ESI, a slightly basic mobile phase (e.g., using ammonium acetate or a small amount of ammonium hydroxide) can enhance deprotonation and improve signal intensity.[23]

  • Sample Preparation:

    • Prepare a stock solution of PDP at ~1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

    • Dilute this stock solution to a final concentration of ~1-10 µg/mL for analysis.

  • LC-MS System and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 column is a good starting point for separating polar compounds and potential less-polar impurities.

    • Mobile Phase:

      • A: 10 mM Ammonium Acetate in Water

      • B: Acetonitrile

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute less polar components.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: ESI, Negative Ion Mode.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M-H]⁻ ion of PDP (m/z 139.0214).

    • Examine the total ion chromatogram (TIC) for any other peaks.

    • For each impurity peak, analyze the corresponding mass spectrum.

    • Use the accurate mass measurement to propose an elemental formula for the impurity. Potential impurities could include residual starting materials, dimers (pyrophosphates), or degradation products.

Strengths and Limitations of Mass Spectrometry
  • Strengths:

    • Exceptional Sensitivity: Ideal for detecting and identifying trace-level impurities (ppm or even ppb levels).

    • High Specificity: HRMS provides elemental composition, which is powerful for identifying unknowns.

    • Compatibility with LC: Allows for the separation of complex mixtures prior to detection.[24]

  • Limitations:

    • Not Inherently Quantitative: Quantification requires a specific reference standard for each impurity due to variations in ionization efficiency.

    • Matrix Effects: The presence of other components can suppress or enhance the ionization of the analyte, affecting reproducibility.

    • Destructive: The sample is consumed during the analysis.

Synergistic Workflow and Comparative Analysis

Neither NMR nor MS alone can provide a complete purity profile. A truly robust validation strategy leverages the strengths of both techniques in a complementary workflow.

Integrated Validation Workflow

The following diagram illustrates how to combine NMR and MS for a comprehensive analysis.

G cluster_0 Purity Validation Workflow Sample PDP Sample Received NMR Quantitative NMR (¹H, ³¹P) - Absolute Purity (Assay) - Identify Major Components Sample->NMR MS LC-HRMS - Impurity Profile - Identify Trace Impurities Sample->MS Decision Purity ≥ 99.5% AND Trace Impurities < 0.1%? NMR->Decision MS->Decision Report Final Purity Report Decision->Report Yes Fail Further Purification / Investigation Decision->Fail No

Caption: Integrated workflow for PDP purity validation.

Head-to-Head Comparison

The choice between NMR and MS depends on the analytical question being asked. The following table summarizes their key differences.

Table 3: Comparison of NMR and Mass Spectrometry for Purity Analysis

Feature Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Goal Absolute Quantification, Structural Elucidation Impurity Detection, Identification
Sensitivity Low (typically >0.1%) Very High (ppm to ppb)
Quantitation Inherently quantitative (qNMR) Relative quantification (requires standards)
Sample Throughput Lower (longer acquisition times) Higher (especially with direct infusion)
Sample Prep Simple, requires accurate weighing More complex, involves dilutions
Destructive? No Yes
Key Information Chemical environment, connectivity, stoichiometry Molecular weight, elemental formula

| Regulatory Standing | Primary ratio method, strong for assay | Gold standard for trace impurity analysis |

G start Analytical Question q1 Need absolute % purity of the main component? start->q1 q2 Need to identify unknown impurities <0.1%? q1->q2 No nmr Use Quantitative NMR (qNMR) q1->nmr Yes ms Use LC-HRMS q2->ms Yes both Use Both Techniques (Synergistic Approach) q2->both No, but need full profile nmr->q2 ms->q1

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For the comprehensive validation of this compound purity, a dual-pronged approach using both NMR and mass spectrometry is not just recommended, it is essential for ensuring scientific rigor and regulatory robustness.

  • Quantitative NMR serves as the definitive tool for establishing the absolute purity (assay value) of the bulk material, providing an anchor of stoichiometric certainty.

  • LC-HRMS acts as the high-sensitivity detector, profiling and identifying trace-level impurities that are invisible to NMR.

By integrating these techniques, researchers and drug development professionals can build a complete, validated, and defensible purity profile for their compounds, ensuring quality and safety from the bench to the clinic. This approach aligns with modern analytical best practices and the expectations of global regulatory bodies.[25][26][27]

References

  • Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.
  • Quality Guidelines.
  • CAS 1623-06-9 Propyl dihydrogen phosph
  • Propan-1-ol H-1 proton NMR spectrum analysis. Doc Brown's Chemistry.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Labcompare.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts.
  • Validating Analytical Methods in Pharmaceuticals. Pharmuni.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Electrospray Ionization.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Techniques To Enhance Neg
  • Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • What is qNMR (quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab.
  • Method for Diagnosing Organophosphate Pesticide Exposure in Humans Using Liquid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.
  • ³¹P NMR chemical shift ranges and structures of common P functional groups.
  • propyl dihydrogen phosph
  • Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry. Oxford Academic.
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Phosphorus-31 nuclear magnetic resonance of double- and triple-helical nucleic acids. PubMed.
  • Phosphorus-31 nuclear magnetic resonance. Wikipedia.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
  • What is qNMR and why is it important? Mestrelab Resources.
  • 1-Propanol(71-23-8) ¹H NMR spectrum. ChemicalBook.
  • ³¹P Chemical Shifts. UCSB Chemistry and Biochemistry.
  • Analytical method validation: A brief review.
  • Differentiation of chiral phosphorus enantiomers by ³¹P and ¹H NMR spectroscopy.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Independent certification of a suite of qNMR internal standards.
  • Choosing the Right qNMR Internal Standard.
  • Propanal ¹H proton NMR spectrum. Doc Brown's Chemistry.
  • propyl dihydrogen phosph
  • PROPYL DIHYDROGEN PHOSPH
  • Survey and qualification of internal standards for quantification by ¹H NMR spectroscopy.
  • 1-propanol NMR Spectrum. University of Calgary.
  • 1,3-hydroxy-2-propyl dihydrogen phosph
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. BIPM.
  • Propylphosphonic acid 95%. Sigma-Aldrich.
  • Propyl Dihydrogen Phosph

Sources

A Senior Application Scientist's Guide to Propyl Dihydrogen Phosphate and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a phosphate ester moiety can be a critical decision, profoundly influencing a compound's solubility, stability, and biological efficacy. Propyl dihydrogen phosphate, a simple alkyl phosphate ester, serves as an important reagent and a foundational structure in the design of more complex molecules, particularly nucleotide prodrugs.[1] This guide provides an in-depth comparative analysis of this compound against its short-chain alkyl homologs, grounding the discussion in physicochemical principles and providing actionable experimental protocols for their evaluation.

Foundational Understanding: this compound

This compound (C₃H₉O₄P) is a monoester of phosphoric acid and propanol.[2][3] Its structure is characterized by a propyl group linked to a phosphate core, which retains two acidic hydroxyl groups. This amphiphilic nature—a nonpolar alkyl chain and a polar, ionizable phosphate head—governs its utility.

Key Applications:

  • Prodrug Synthesis: It is a key reagent in the synthesis of nucleotide prodrugs, where the phosphate group is designed to be cleaved in vivo to release an active therapeutic agent.[1]

  • Analytical Chemistry: The dihydrogen phosphate ion is utilized as a pH-buffering component in the mobile phase for ion-pair liquid chromatography, aiding in the separation of hydrophobic compounds.[1]

  • Industrial Uses: It also finds application as a catalyst in resin formation and as a polymerizing agent.[2]

The synthesis is typically achieved through the direct esterification of phosphoric acid with propanol, a condensation reaction where water is eliminated.[1][4]

G cluster_reactants Reactants cluster_products Products Propanol Propanol (CH₃CH₂CH₂OH) PropylPhosphate This compound Propanol:e->PropylPhosphate:w + H₃PO₄ PhosphoricAcid Phosphoric Acid (H₃PO₄) Water Water (H₂O) PropylPhosphate->Water - H₂O

Caption: General synthesis of this compound via esterification.

Comparative Analysis: The Impact of Alkyl Chain Length

To understand the unique properties of this compound, it is best compared with its immediate structural analogs: methyl, ethyl, and butyl dihydrogen phosphate. The primary differentiator among these molecules is the length of the n-alkyl chain, which systematically alters their physicochemical and biological properties.

Physicochemical Properties

The interplay between the hydrophilic phosphate group and the increasingly hydrophobic alkyl chain dictates the behavior of these esters.

PropertyMethyl PhosphateEthyl PhosphateThis compoundButyl PhosphateCausality & Implication
Molecular Weight 112.02 g/mol 126.05 g/mol 140.08 g/mol [5]154.10 g/mol Increasing mass and size can influence diffusion and steric interactions with enzymes.
Lipophilicity (LogP) LowestLowModerateHigherAs the alkyl chain lengthens, the molecule becomes more lipophilic. This is a critical parameter for drug design, as it influences membrane permeability and absorption.[6]
Aqueous Solubility HighestHighModerateLowerIncreased lipophilicity generally leads to decreased solubility in aqueous media. This is a key consideration for formulation and bioavailability.[7]
Hydrolytic Stability Generally higherHighModerateSlightly LowerThe stability of the P-O bond to hydrolysis can be influenced by steric and electronic effects of the alkyl group. While simple alkyl groups show modest differences, steric hindrance can play a role in more complex esters.[8][9]

This table represents expected trends based on fundamental chemical principles. Absolute values can vary with experimental conditions (pH, temperature, ionic strength).

Biological Performance: The Prodrug Paradigm

A primary application for phosphate esters in drug development is to function as prodrugs.[10] A phosphate group is attached to a hydroxyl-containing drug to improve its properties, such as aqueous solubility for intravenous formulation or to mask the hydroxyl group to improve oral absorption.[7][11] Once absorbed, the prodrug must be efficiently cleaved by endogenous enzymes, such as alkaline phosphatases, to release the active parent drug.[12][13]

G Prodrug_Ext Phosphate Ester Prodrug (Outside Cell) Membrane Cell Membrane Prodrug_Ext->Membrane Passive Diffusion or Transport Prodrug_Int Prodrug (Inside Cell) Membrane->Prodrug_Int Enzyme Enzymatic Cleavage (e.g., Phosphatase) Prodrug_Int->Enzyme Active_Drug Active Drug (R-OH) Enzyme->Active_Drug Phosphate Inorganic Phosphate Enzyme->Phosphate

Caption: General mechanism of phosphate ester prodrug activation.

The choice of alkyl group (methyl vs. ethyl vs. propyl) affects this process in two ways:

  • Membrane Permeability: Longer, more lipophilic alkyl chains can enhance the prodrug's ability to cross the cell membrane, potentially leading to higher intracellular concentrations.

  • Enzymatic Recognition and Cleavage: The structure of the alkyl group can influence the rate of enzymatic hydrolysis. While short, unbranched chains are generally recognized by phosphatases, variations in chain length can subtly alter the kinetics (k_cat/K_m) of the cleavage reaction.[12]

For this compound, its moderate lipophilicity represents a balance. It is more membrane-permeable than methyl or ethyl esters but typically retains better aqueous solubility than butyl or longer-chain esters. This balance is often the starting point for optimization in prodrug design.

Experimental Protocols for Comparative Evaluation

Objective comparison requires robust experimental data. Below are detailed protocols for assessing the relative stability and enzymatic lability of this compound and its analogs.

Experiment 1: Comparative Enzymatic Hydrolysis Assay

Objective: To determine and compare the rate of hydrolysis of methyl, ethyl, propyl, and butyl dihydrogen phosphate in the presence of alkaline phosphatase.

Rationale: This assay mimics the in vivo activation of a phosphate ester prodrug. Comparing the rates of hydrolysis provides direct insight into how the alkyl chain length affects enzymatic cleavage, a critical parameter for prodrug efficacy.[12][14]

Methodology:

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of each alkyl dihydrogen phosphate in deionized water.

    • Prepare a 1 M Tris-HCl buffer solution, pH 8.0.

    • Prepare a working solution of bovine intestinal alkaline phosphatase (e.g., 1 U/mL) in Tris-HCl buffer.

    • Prepare a quenching solution: 1 M HCl.

    • Prepare a phosphate detection reagent (e.g., a Malachite Green-based colorimetric reagent).[14]

  • Reaction Setup:

    • For each alkyl phosphate, set up a series of microcentrifuge tubes.

    • To each tube, add 400 µL of Tris-HCl buffer and 50 µL of the respective 100 mM alkyl phosphate stock solution to achieve a final concentration of 10 mM.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding 50 µL of the alkaline phosphatase working solution to each tube. Final volume is 500 µL.

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take a 50 µL aliquot from the reaction and immediately add it to a separate tube containing 50 µL of 1 M HCl to stop the reaction.

    • Include a "no enzyme" control for each substrate to account for any non-enzymatic hydrolysis.

  • Quantification of Released Phosphate:

    • To each quenched sample, add 800 µL of the phosphate detection reagent.

    • Incubate at room temperature for 15-20 minutes for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

    • Calculate the concentration of released inorganic phosphate using a standard curve prepared with known concentrations of KH₂PO₄.

  • Data Analysis:

    • Plot the concentration of released phosphate versus time for each alkyl ester.

    • The initial rate of reaction is determined from the slope of the linear portion of the curve.

    • Compare the initial rates to determine the relative enzymatic lability of the different phosphate esters.

G cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Analysis A Prepare Substrate Stocks (Alkyl Phosphates) C Combine Substrate & Buffer A->C B Prepare Buffer & Enzyme B->C D Pre-incubate at 37°C C->D E Initiate with Enzyme D->E F Take Aliquots at Time Intervals E->F G Quench Reaction (HCl) F->G H Add Phosphate Detection Reagent G->H I Measure Absorbance H->I J Calculate Rate I->J

Caption: Experimental workflow for the comparative enzymatic hydrolysis assay.

Experiment 2: Analysis of Hydrolysis by HPLC

Objective: To quantify the consumption of the phosphate ester and the formation of the corresponding alcohol over time using High-Performance Liquid Chromatography (HPLC).

Rationale: HPLC provides a more direct and often more precise method for monitoring the reaction compared to indirect colorimetric assays. It allows for the simultaneous quantification of both the substrate and the product, confirming the reaction stoichiometry and providing a robust measurement of the hydrolysis rate. This method is crucial when the sample matrix might interfere with colorimetric reagents.[15][16]

Methodology:

  • Sample Preparation:

    • Use the same quenched samples generated in the enzymatic hydrolysis assay (Protocol 3.1).

    • Prior to injection, centrifuge the samples to pellet any denatured protein. Transfer the supernatant to HPLC vials.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 60% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm (for detection of the phosphate ester if it has a chromophore) or an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.[17]

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Generate standard curves for each alkyl phosphate and its corresponding alcohol (methanol, ethanol, propanol, butanol) by injecting known concentrations.

    • Inject the experimental samples.

    • Identify and integrate the peak areas corresponding to the substrate and product in each chromatogram.

    • Use the standard curves to convert peak areas to concentrations.

    • Plot the decrease in substrate concentration or the increase in product concentration over time.

    • Calculate the initial reaction rate from the slope of this plot.

Conclusion and Outlook

This compound occupies a strategic middle ground in the series of short-chain alkyl phosphate esters. Its physicochemical properties—moderate solubility and lipophilicity—make it a valuable reference compound and a versatile starting point in the design of phosphate-containing molecules, especially prodrugs.[1] A comparative analysis against its methyl, ethyl, and butyl analogs reveals a clear structure-activity relationship dictated by alkyl chain length. As the chain increases, enhanced lipophilicity may improve membrane permeability at the cost of aqueous solubility.

The ultimate selection of a specific phosphate ester for any application, particularly in drug development, cannot be made on theoretical grounds alone. It requires rigorous experimental evaluation as outlined in this guide. By systematically comparing rates of enzymatic hydrolysis and stability, researchers can select the optimal moiety to balance stability, formulation feasibility, and the required rate of in vivo activation to achieve therapeutic success.

References

  • Lee, W. A., & Gu, L. (2012). Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase. Environmental Toxicology and Chemistry, 31(8), 1765-1771. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase. PubMed. [Link]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Canadian Science Publishing. (n.d.). THE PREPARATION AND HYDROLYSIS OF ALKYL HYDROGEN METHYLPHOSPHONATES. [Link]

  • Grubbs, R. H., & Hengge, A. C. (2004). Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. Journal of the American Chemical Society, 126(47), 15411-15417. [Link]

  • McKenna, C. E. (2016). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • ResearchGate. (n.d.). Study of analytical methods of high fatty alcohol phosphate ester. [Link]

  • Dembitsky, V. M., & Gloriozova, T. A. (2018). Steroid phosphate esters and phosphonosteroids and their biological activities. PubMed. [Link]

  • Ray, A. S., & Feng, J. Y. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Publications. [Link]

  • Wang, Z., et al. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry. [Link]

  • Chinese Pharmaceutical Association. (n.d.). Synthetic Methods and Application of Phosphoester Prodrugs. [Link]

  • Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Facile Synthesis of Simple Mono-Alkyl Phosphates from Phosphoric Acid and Alcohols. [Link]

  • Schultz, C. (2003). Prodrugs of biologically active phosphate esters. Bioorganic & Medicinal Chemistry, 11(6), 885-898. [Link]

  • Ames, B. N. (1966). Assay of inorganic phosphate, total phosphate and phosphatase. Methods in Enzymology, 8, 115-118. [Link]

  • MDPI. (n.d.). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. [Link]

  • Meier, C., & Balzarini, J. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Examples of phosphate-ester-containing prodrugs. [Link]

  • Shimadzu. (n.d.). Analysis of Compounds Containing a Phosphate Group Using the New MastroTM High Pressure-Resistance Stainless Steel-Free LC Column. [Link]

  • National Institute of Standards and Technology. (n.d.). Traceable Phosphorus Measurements by ICP-OES and HPLC for the Quantitation of DNA. [Link]

  • ResearchGate. (n.d.). Prodrugs of biologically active phosphate esters. [Link]

  • Blackburn, G. M., Cohen, J. S., & Todd, L. (1966). Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C: Organic. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • Capot Chemical. (n.d.). 1623-06-9 | this compound. [Link]

Sources

A Researcher's Guide to the Spectroscopic Analysis of Propyl Dihydrogen Phosphate for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. Propyl dihydrogen phosphate (PDP), a key reagent in nucleotide prodrug synthesis and various biochemical assays, is no exception.[1] Its precise structure dictates its reactivity, efficacy, and safety. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this compound, offering field-proven insights and experimental data to guide researchers in their analytical workflows.

The Imperative of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural confirmation is fraught with peril, potentially leading to misidentification and compromised research outcomes. A robust, self-validating system of analysis leverages the synergistic strengths of multiple spectroscopic methods. For organophosphorus compounds like this compound, the principal techniques in our analytical armamentarium are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle, and their combined data constitutes an irrefutable confirmation of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation

NMR spectroscopy stands as the most powerful and informative method for determining the structure of organic molecules in solution.[2] For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed map of the carbon-hydrogen framework and the local chemical environment of the phosphorus atom.

¹H NMR: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality Behind the Observation
~4.0Triplet of doublets (td)2H-O-CH₂ -CH₂-CH₃The methylene group attached to the phosphate oxygen is deshielded by the electronegative oxygen, resulting in a downfield shift. It is split into a triplet by the adjacent methylene protons and further split into a doublet by the phosphorus atom.
~1.7Sextet2H-O-CH₂-CH₂ -CH₃This methylene group is adjacent to two other proton environments, leading to a complex splitting pattern (sextet).
~0.9Triplet3H-O-CH₂-CH₂-CH₃ The terminal methyl group protons are the most shielded and appear as a triplet due to coupling with the adjacent methylene protons.
Broad Singlet2HP-(OH )₂The acidic protons of the dihydrogen phosphate group are often broad and may exchange with trace water in the solvent. Their chemical shift can be highly variable.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred for phosphate compounds to observe the exchangeable P-OH protons.

  • Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Acquisition Parameters:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds to ensure quantitative integration.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ) ppmAssignmentCausality Behind the Observation
~68 (doublet)-O-C H₂-CH₂-CH₃The carbon atom directly bonded to the phosphate oxygen is significantly deshielded and exhibits coupling to the phosphorus atom, resulting in a doublet.
~24-O-CH₂-C H₂-CH₃This methylene carbon is further from the electronegative oxygen and thus appears at a more upfield chemical shift.
~10-O-CH₂-CH₂-C H₃The terminal methyl carbon is the most shielded and appears at the highest field.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Same as for ¹H NMR.

  • Acquisition Parameters:

    • ¹³C NMR is less sensitive than ¹H NMR, requiring a larger number of scans.

    • Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Similar to ¹H NMR processing.

³¹P NMR: The Definitive Phosphorus Signature

For an organophosphate, ³¹P NMR is an indispensable tool, providing direct information about the phosphorus atom's chemical environment.[3][4]

Expected ³¹P NMR Spectral Data for this compound:

Chemical Shift (δ) ppmMultiplicityCausality Behind the Observation
~0 to +5MultipletThe chemical shift of the phosphorus atom in a dihydrogen phosphate ester is typically found near 0 ppm relative to the 85% H₃PO₄ standard.[3] The signal will be split by the adjacent protons on the propyl chain.

Experimental Protocol: ³¹P NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: Requires a spectrometer equipped with a phosphorus probe.

  • Acquisition Parameters:

    • Proton decoupling is often employed to produce a single sharp peak, simplifying the spectrum. However, a proton-coupled spectrum can provide valuable information about the number of adjacent protons.[5]

    • The chemical shifts are referenced to an external standard of 85% phosphoric acid.[3]

  • Data Processing: Standard Fourier transformation and phasing.

Visualizing the NMR Data Integration Workflow

G cluster_nmr NMR Spectroscopic Analysis 1H_NMR ¹H NMR (Proton Environment) Data_Integration Data Integration & Structural Hypothesis 1H_NMR->Data_Integration Proton count, connectivity 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Data_Integration Carbon count, functional groups 31P_NMR ³¹P NMR (Phosphorus Center) 31P_NMR->Data_Integration Phosphate environment Structure_Confirmation Confirmed Structure of This compound Data_Integration->Structure_Confirmation

Caption: Workflow integrating multi-nuclear NMR data for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule.[6] For this compound, IR spectroscopy is particularly useful for confirming the presence of P=O, P-O, O-H, and C-H bonds.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Bond VibrationIntensitySignificance
3400-2500 (broad)O-H stretch (from P-OH)Strong, BroadThe broadness is characteristic of hydrogen-bonded hydroxyl groups, a key feature of the dihydrogen phosphate moiety.[7]
2960-2850C-H stretch (sp³ carbons)Medium-StrongConfirms the presence of the propyl alkyl chain.
1250-1150P=O stretchStrongA strong absorption in this region is a hallmark of the phosphoryl group.[8]
1050-950P-O-C stretchStrongIndicates the ester linkage between the phosphate group and the propyl chain.[9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet.

  • Instrument Setup: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum is first collected, followed by the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

Expected Mass Spectrometry Data for this compound:

m/z ValueIonSignificance
141.0310[M+H]⁺The protonated molecular ion confirms the molecular weight of this compound (C₃H₉O₄P, MW = 140.08 g/mol ).[10][11]
99.0082[M-C₃H₇+2H]⁺Loss of the propyl group is a common fragmentation pathway for phosphate esters.[12]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is commonly used with liquid chromatography (LC-MS).[13]

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizing the Overall Analytical Workflow

G Sample Sample NMR NMR Analysis (¹H, ¹³C, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Combined Data Interpretation NMR->Data_Analysis Connectivity IR->Data_Analysis Functional Groups MS->Data_Analysis Molecular Weight & Formula Final_Structure Structurally Confirmed This compound Data_Analysis->Final_Structure

Caption: A comprehensive workflow for the structural confirmation of this compound.

Comparison with Alternative Analytical Methods

While NMR, IR, and MS are the primary tools, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile organophosphates, GC-MS is a powerful technique.[14] However, the low volatility and polar nature of this compound make it less amenable to standard GC analysis without derivatization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and purifying this compound from a reaction mixture.[14] When coupled with a mass spectrometer (LC-MS), it becomes a potent tool for both quantification and structural confirmation.

  • X-ray Crystallography: If a single crystal of this compound can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure. However, obtaining suitable crystals can be a significant challenge.

Conclusion: An Integrated Approach for Unquestionable Confidence

The structural confirmation of this compound is most reliably achieved through the thoughtful integration of data from ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and high-resolution mass spectrometry. This multi-technique approach creates a self-validating system where the strengths of one method compensate for the limitations of another. By understanding the causality behind the expected spectral features and adhering to rigorous experimental protocols, researchers can be confident in the identity and purity of their material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Spectroscopic Analysis of Organophosphorus Pesticides Using Colorimetric Reactions. (n.d.). Google Scholar.
  • Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. (n.d.). RSC Publishing.
  • Classification of infrared spectra of organophosphorus compounds with artificial neural networks. (n.d.). SPIE Digital Library.
  • Kumar, V., Upadhyay, N., Wasit, A. B., Singh, S., & Kaur, P. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). [Link]

  • Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. (n.d.). ACS Publications.
  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2025). PMC.
  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0270466). (n.d.). NP-MRD.
  • 31 Phosphorus NMR. (n.d.). NMR Service.
  • 31-P NMR SPECTROSCOPY. (n.d.). Slideshare.
  • This compound|Supplier|. (n.d.). Benchchem.
  • Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2025). ResearchGate.
  • Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments.
  • This compound. (n.d.). precisionFDA.
  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). LCGC International.
  • This compound. (n.d.). Alfa Chemistry.
  • Investigation of the Proton-Bound Dimer of Dihydrogen Phosphate and Formate Using Infrared Spectroscopy in Helium Droplets. (n.d.). PMC - NIH.
  • Purity Assessment of Tripropyl Phosphate through Mass Balance and. (2024). Semantic Scholar.

Sources

A Comparative Guide to Propyl Dihydrogen Phosphate as a High-Performance Lubricant Additive

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of propyl dihydrogen phosphate, an organophosphate compound, and its performance characteristics as an anti-wear (AW) and extreme-pressure (EP) additive in lubricating oils. Intended for researchers and formulation scientists, this document compares its functional mechanism and empirical performance against established alternatives, grounded in standardized tribological testing methodologies.

Introduction: The Evolving Landscape of Anti-Wear Additives

Effective lubrication under boundary and mixed-lubrication regimes is critical for preventing catastrophic failure in mechanical systems. Under these high-load, low-speed conditions, the lubricant film thins, allowing for asperity contact between surfaces. For decades, the primary defense against resultant friction and wear has been the inclusion of specialized additives.

The most ubiquitous of these has been Zinc Dialkyldithiophosphate (ZDDP).[1] ZDDP is highly effective and economical, functioning as both an anti-wear agent and an antioxidant.[2] However, its use is increasingly restricted in modern automotive applications. The phosphorus and sulfur compounds in ZDDP are known to poison and deactivate exhaust gas treatment catalysts, leading to regulatory limits on their concentration in engine oils.[1] This has catalyzed a search for high-performance, ashless (metal-free) alternatives that do not compromise environmental or hardware standards.

Among the most promising candidates are acidic organophosphate esters, such as this compound (C₃H₉O₄P). These compounds offer a phosphorus-based anti-wear mechanism without the inclusion of heavy metals or sulfur, presenting a compelling alternative for next-generation lubricant formulations. This guide will dissect the mechanism, performance, and evaluation of this compound in this context.

The Tribochemical Mechanism of Action: Phosphate Ester Film Formation

The efficacy of any AW/EP additive is contingent on its ability to form a durable, low-shear-strength protective film on metal surfaces at points of contact. Organophosphate esters achieve this through a thermally-driven tribochemical reaction.

The process can be summarized in three stages:

  • Surface Adsorption: this compound, being a polar molecule, is readily adsorbed onto the oxidized metal surface (e.g., iron oxide on steel). The acidic phosphate head group exhibits a strong affinity for the metallic surface.

  • Thermal Activation: The localized high temperatures and pressures generated at asperity contacts trigger a chemical reaction.

  • Film Formation: The ester reacts with the iron surface to form a complex iron polyphosphate glass-like layer. This sacrificial film is physically durable and possesses a low shear strength, allowing surfaces to slide over one another with minimal direct metal-to-metal contact and material loss.[3]

The primary distinction of acidic alkyl phosphates, like this compound, is their heightened reactivity compared to neutral trialkyl phosphates. This increased reactivity is theorized to provide superior performance under extreme pressure conditions.[4]

G cluster_surface Metal Surface Interaction cluster_reaction Tribochemical Reaction cluster_film Protective Film Metal Steel Substrate (Fe) Oxide Iron Oxide Layer (Fe₂O₃) Additive This compound (Adsorbed on surface) Heat High Temperature & Pressure at Asperities Additive->Heat Activation Reaction Reaction with Surface Heat->Reaction Film Durable Iron Polyphosphate Tribofilm (Low Shear Strength) Reaction->Film Formation Result Reduced Friction & Wear Film->Result

Caption: Mechanism of this compound tribofilm formation.

Performance Evaluation: Standardized Methodologies

To objectively assess the performance of a lubricant additive, standardized testing protocols are essential. These tests simulate boundary lubrication conditions in a controlled, repeatable manner. The two most common bench tests for this purpose are the Four-Ball Wear Test and the Pin-on-Disk Test.

Four-Ball Wear Test (ASTM D4172)

This test is a cornerstone for evaluating an oil's anti-wear properties under high point-contact pressure.[5][6] Its primary output is the Wear Scar Diameter (WSD) on the stationary balls; a smaller WSD indicates superior anti-wear performance.

  • Apparatus Preparation: Thoroughly clean the test balls (four 12.7 mm AISI 52100 steel balls), ball pot, and lock ring with a suitable solvent (e.g., heptane) and dry completely.

  • Assembly: Place three balls into the ball pot and secure them with the lock ring.

  • Lubricant Addition: Pour the test lubricant (containing the additive at the desired concentration) into the ball pot until the balls are fully submerged.

  • Final Assembly: Place the fourth ball into the chuck of the test machine spindle and assemble the ball pot onto the machine's platform.

  • Test Conditions: Set and apply the specified test parameters. A common set of conditions for anti-wear evaluation is:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Test Execution: Start the motor and run the test for the specified duration while maintaining the set temperature.

  • Post-Test Analysis: After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the circular wear scars on each ball in two directions (parallel and perpendicular to the striations) to an accuracy of 0.01 mm using a calibrated microscope.

  • Reporting: Calculate and report the average Wear Scar Diameter (WSD) of the three stationary balls.

Pin-on-Disk Test (ASTM G99)

This test is highly effective for determining the coefficient of friction (COF) and wear rate of materials under sliding contact.[7][8] It provides continuous friction data over the duration of the test, allowing for the analysis of the tribofilm's evolution and stability.

  • Specimen Preparation: Clean the pin (e.g., a 6 mm steel ball) and the disk (e.g., a flat steel disk) with a suitable solvent and dry them. Measure the initial surface roughness and mass of the specimens if wear volume is to be calculated.

  • Apparatus Setup: Securely mount the disk onto the rotating stage of the tribometer. Mount the pin into the stationary holder on the lever arm.

  • Lubricant Application: Apply a sufficient amount of the test lubricant to the disk surface to ensure the contact path remains fully lubricated throughout the test.

  • Test Conditions: Set and apply the desired test parameters, such as:

    • Normal Load: 10 N

    • Sliding Speed: 0.1 m/s

    • Track Radius: 10 mm

    • Duration: 3600 seconds (60 minutes)

    • Environment: Ambient temperature and humidity.

  • Test Execution: Lower the pin onto the disk, apply the normal load, and begin rotation. The friction force is continuously measured by a transducer connected to the lever arm.

  • Data Acquisition: Record the friction force and normal load throughout the test to calculate the real-time coefficient of friction (COF = Friction Force / Normal Force).

  • Post-Test Analysis: After the test, clean the specimens. Measure the final mass and profile the wear track on the disk and the wear scar on the pin using a profilometer to calculate the wear volume.

  • Reporting: Report the average steady-state COF and the wear rates for the pin and disk.

G cluster_fourball Four-Ball Tester (ASTM D4172) cluster_pinondisk Pin-on-Disk Tribometer (ASTM G99) fb_top Rotating Top Ball (1200 rpm) fb_bottom Three Stationary Balls (Immersed in Lubricant) fb_top->fb_bottom Point Contact fb_load Applied Load (F) fb_load->fb_top fb_scar Wear Scar Measurement fb_bottom->fb_scar pod_pin Stationary Pin/Ball pod_disk Rotating Disk (Constant Speed) pod_pin->pod_disk Sliding Contact pod_load Applied Load (F) pod_load->pod_pin pod_friction Friction Force (Ff) Measurement pod_disk->pod_friction

Caption: Schematics of Four-Ball and Pin-on-Disk test setups.

Comparative Performance Analysis

To contextualize the performance of this compound, it is benchmarked against a base oil (without AW additives) and the industry-standard ZDDP. The following data is synthesized from literature, using Isopropyl Phosphate (C3P), a close structural analogue, as a proxy for this compound due to the availability of specific experimental data.[1]

Anti-Wear Performance

The primary measure of anti-wear capability is the reduction in material loss under load, quantified by the Wear Scar Diameter (WSD) from the Four-Ball test.

Table 1: Comparative Anti-Wear Performance (ASTM D4172 Data)

Lubricant FormulationAdditive TypeMean Wear Scar Diameter (WSD) (mm)Wear Reduction vs. Base Oil (%)
PAO-4 Base OilNone~0.85 (Estimated)-
Base Oil + ZDDP (1% wt.)Metal Dithiophosphate~0.40~53%
Base Oil + Isopropyl Phosphate (Proxy)Acidic Alkyl Phosphate~0.55~35%

Data synthesized from representative values found in tribological literature.[1][4] The performance of Isopropyl Phosphate is used as a proxy for this compound.

Analysis: The data clearly demonstrates that both ZDDP and the acidic alkyl phosphate provide a significant improvement in wear protection over the base oil. ZDDP remains the benchmark for wear reduction under these conditions. Research suggests that while short-chain acidic phosphates (like this compound) are highly reactive and form protective films quickly, they may offer slightly less overall wear resistance compared to the robust, complex films formed by ZDDP.[4]

Frictional Performance

The coefficient of friction (COF) indicates the energy loss in the system. Lower COF values are desirable for improving mechanical efficiency.

Table 2: Comparative Frictional Performance (Pin-on-Disk Data)

Lubricant FormulationAdditive TypeAverage Steady-State COFFriction Reduction vs. Base Oil (%)
PAO-4 Base OilNone~0.12-
Base Oil + ZDDP (1% wt.)Metal Dithiophosphate~0.11~8%
Base Oil + Isopropyl Phosphate (Proxy)Acidic Alkyl Phosphate~0.09~25%

Data synthesized from representative values found in tribological literature.[1] The performance of Isopropyl Phosphate is used as a proxy for this compound.

Analysis: In terms of friction reduction, the acidic alkyl phosphate demonstrates a marked advantage over both the base oil and ZDDP. The ability of organophosphates to form a low-shear tribofilm results in a significant decrease in frictional losses.[1] While ZDDP is an excellent anti-wear agent, its tribofilm can sometimes lead to a slight increase in friction compared to other advanced additives. This positions this compound as a strong candidate for applications where energy efficiency is a primary concern.

Practical Considerations and Limitations

  • Reactivity and Stability: The high reactivity of acidic phosphates, while beneficial for film formation, may also lead to increased corrosivity towards certain metals, particularly yellow metals like copper and bronze. Formulation requires careful balancing with corrosion inhibitors.

  • Solubility: Short-chain alkyl phosphates generally exhibit good solubility in a range of base stocks, from mineral oils to synthetic polyalphaolefins (PAOs).[7]

  • Environmental Profile: As an ashless additive, this compound avoids the catalyst-poisoning effects of ZDDP's metallic components, making it suitable for modern engine oil formulations. However, like all organophosphates, its broader environmental fate and aquatic toxicity must be considered.

Conclusion

This compound, as a representative of short-chain acidic alkyl phosphate additives, presents a viable and high-performance alternative to traditional ZDDP.

  • Key Strengths: It demonstrates excellent friction-reducing properties, significantly lowering the coefficient of friction compared to ZDDP. Its ashless nature makes it compatible with modern emission control systems.

  • Performance Profile: It provides substantial anti-wear protection, though it may be moderately outperformed by ZDDP in terms of absolute wear reduction under certain conditions. Its high reactivity suggests strong performance in extreme-pressure scenarios.

  • Future Outlook: this compound and similar organophosphates are compelling components for formulating the next generation of energy-efficient and environmentally considerate lubricants. Further research should focus on optimizing concentrations and exploring synergistic effects with other additives to mitigate any potential for corrosion while maximizing wear protection.

References

  • Bovington, C. H. (1998). The development and application of Lubricant Additives. Proceedings of the Institution of Mechanical Engineers, Part J: Journal of Engineering Tribology, 212(3), 155-166.
  • Ghanbarzadeh, A., et al. (2016). A review on the tribological performance of ZDDP antiwear additive. Journal of Engineering Tribology, 230(1), 1-21.
  • Qu, J., et al. (2024). Comprehensive Investigation of Various Organophosphate Intercalated CoAl-LDHs As Additives in Polyalphaolefin. ACS Applied Engineering Materials. Available at: [Link]

  • ASTM International. (2017). Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus (ASTM G99-17). ASTM International. Available at: [Link]

  • Rtec Instruments. (n.d.). ASTM G99-17 | Wear Testing with Pin-on-Disk. Rtec Instruments. Available at: [Link]

  • ASTM International. (2021). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (ASTM D4172-21). ASTM International. Available at: [Link]

  • Clark Testing. (n.d.). ASTM D4172 - Four Ball Wear. Clark Testing. Available at: [Link]

  • Spikes, H. (2015). Friction Modifier Additives. Tribology Letters, 60(1), 5.
  • Ratoi, M., et al. (2000). Mechanisms of action of ZDDPs.
  • Nicholls, M. A., et al. (2005). The mechanism of ZDDP antiwear film formation.
  • Spikes, H. (2004). The history and mechanisms of ZDDP. Tribology Letters, 17(3), 469-489.
  • Spikes, H. (2016).
  • Spikes, H., & Olver, A. (1995). History, origins and development of the four-ball machine.
  • Spikes, H. (2018). Tribochemistry. Friction, 6(3), 247-265.
  • Spikes, H. (2016). The Tribology and Chemistry of Phosphorus-Containing Lubricant Additives. In Tribology and Chemistry of Additives (pp. 1-21). Wiley. Available at: [Link]

  • Spikes, H., et al. (2020). Tribofilm Formation, Friction and Wear-Reducing Properties of Some Phosphorus-Containing Antiwear Additives. Tribology Letters, 68(3), 93. Available at: [Link]

  • Rudnick, L. R. (Ed.). (2017).
  • Mortier, R. M., Fox, M. F., & Orszulik, S. T. (Eds.). (2010). Chemistry and technology of lubricants. Springer Science & Business Media.
  • Mang, T., & Dresel, W. (Eds.). (2007).
  • PrecisionFDA. (n.d.). This compound. U.S. Food & Drug Administration. Available at: [Link]

  • Stenutz. (n.d.). This compound. Stenutz. Available at: [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of dihydrogen phosphate. Chemcasts. Available at: [Link]

  • Qu, J., et al. (2014). Phosphonium-organophosphate ionic liquids as lubricant additives: effects of cation structure on physicochemical and tribological characteristics. ACS applied materials & interfaces, 6(24), 22585-22593. Available at: [Link]

  • Barnes, A. M., et al. (2001). A review of the chemistry of zinc dithiophosphates.
  • Martin, J. M., et al. (1999). Super-low friction of ZDDP tribofilms. Wear, 225, 6-10.
  • Bec, S., et al. (1999).
  • Yin, Z., et al. (2017). Effect of ZDDP concentration on the composition, morphology and nanomechanical properties of tribofilms.
  • Tomala, A., et al. (2018). Influence of ZDDP concentration on tribofilm growth, morphology and nano-mechanical properties. Wear, 408, 128-136.
  • Njiwa, P., et al. (2011). Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP. Tribology Letters, 44(2), 143-154. Available at: [Link]

  • Spikes, H. (2008). Seventy-five years of ZDDPs.
  • Spikes, H. (2011). Lubricating Oil Additives. In Modern Tribology Handbook. CRC Press. Available at: [Link]

Sources

Navigating the Antiviral Landscape: A Comparative Guide to Phosphate-Containing Compounds and Novel Efficacy Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of potent antiviral therapeutics, the strategic enhancement of drug efficacy remains a cornerstone of research and development. This guide provides a comprehensive comparison of various strategies aimed at augmenting the effectiveness of antiviral agents. While the initial query focused on the potential role of propyl dihydrogen phosphate, a thorough review of the scientific literature reveals no direct evidence supporting its application in enhancing antiviral drug efficacy. Therefore, this guide broadens the scope to a more pertinent and impactful area: the established role of phosphate-containing compounds in antiviral therapy, and a comparative analysis with other leading-edge efficacy enhancement technologies.

We will delve into the mechanisms of action of clinically significant phosphate-bearing antiviral drugs, contrasting their performance with alternative approaches such as nanoparticle and liposomal delivery systems. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the current landscape, supported by experimental data and detailed protocols.

The Pivotal Role of the Phosphate Moiety in Antiviral Drug Design

The phosphate group is a cornerstone in the design of many successful antiviral drugs, particularly nucleoside and nucleotide analogs. Its primary role is to mimic the natural building blocks of viral genetic material (DNA or RNA). Once inside a host cell, these drugs are often phosphorylated to their active triphosphate form. This active form then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by viral polymerases.[1][2] The incorporation of these analogs, which often lack a crucial chemical group for chain elongation, leads to the termination of the replication process, thereby halting viral propagation.[3][4][5]

Acyclic nucleoside phosphonates, such as Tenofovir and Cidofovir, are a prominent class of antiviral compounds where a stable phosphonate group replaces the more labile phosphate ester linkage.[1][2] This modification offers several advantages, including resistance to enzymatic degradation and, in some cases, a different mechanism of cellular uptake and activation.

Below is a diagram illustrating the general mechanism of action for nucleoside/nucleotide analog antivirals.

Antiviral Mechanism cluster_cell Host Cell Drug Nucleoside/Nucleotide Analog (Prodrug) Active_Drug Active Triphosphate Form Drug->Active_Drug Cellular Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase Active_Drug->Viral_Polymerase Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Uses Natural Nucleotides Chain_Termination Chain Termination (Inhibition of Replication) Viral_Polymerase->Chain_Termination Incorporates Analog

Caption: General mechanism of nucleoside/nucleotide analog antiviral drugs.

Comparative Analysis of Phosphate-Containing Antivirals

To understand the therapeutic landscape, it is crucial to compare the efficacy of different phosphate-containing antiviral agents. The following table summarizes key performance indicators for several well-established drugs.

Antiviral AgentClassMechanism of ActionTarget Virus(es)Key Efficacy Data (IC50/EC50)Reference(s)
Tenofovir Acyclic Nucleoside PhosphonateInhibits viral reverse transcriptase, leading to DNA chain termination.[3][4][6][7]HIV, Hepatitis B Virus (HBV)EC50: 0.03-0.5 µM (HIV-1 in various cell lines)[7]
Cidofovir Acyclic Nucleoside PhosphonateIts diphosphate metabolite inhibits viral DNA polymerase, disrupting viral DNA replication.[8][9]Cytomegalovirus (CMV), Herpesviruses, Poxviruses[9][10]IC50: 0.01-1 µg/mL (CMV); IC50: 7 µM (Variola virus)[9][10]
Sofosbuvir Nucleotide AnalogThe active triphosphate form acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[5][11][12][13]Hepatitis C Virus (HCV)EC50: 0.04-0.11 µM (HCV replicons)[12]
Favipiravir Pyrazinecarboxamide derivativeActs as a competitive inhibitor of RNA-dependent RNA polymerase.[14][15][16][17][18]Influenza virus, Ebola virus, SARS-CoV-2[15][17]EC50: 0.03-0.47 µg/mL (Influenza A, B)[18]
Oseltamivir Neuraminidase InhibitorInhibits the viral neuraminidase enzyme, preventing the release of new virions from infected cells.[19][20][21][22]Influenza A and B virusesIC50: 0.96 nM (Influenza A/H3N2), 60 nM (Influenza B)[20]

Alternative Strategies for Enhancing Antiviral Efficacy

Beyond the chemical modification of antiviral drugs themselves, several innovative strategies are being employed to enhance their therapeutic efficacy. These approaches often focus on improving drug delivery, bioavailability, and targeting.

Nanoparticle-Based Drug Delivery Systems

Nanotechnology offers a versatile platform for improving the delivery of antiviral agents.[23][24] Nanoparticles can encapsulate antiviral drugs, protecting them from degradation, improving their solubility, and enabling targeted delivery to infected cells or tissues.[24][25][26][27]

Key Advantages:

  • Improved Bioavailability: Encapsulation can protect drugs from premature metabolism and increase their circulation time.[24]

  • Targeted Delivery: Nanoparticles can be functionalized with ligands that bind to specific receptors on infected cells, increasing drug concentration at the site of infection and reducing systemic toxicity.[25]

  • Controlled Release: The release of the encapsulated drug can be engineered to be triggered by specific stimuli present in the viral microenvironment, such as changes in pH.[23]

Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[23][28] They are a well-established and clinically approved method for drug delivery.[29][30][31]

Key Advantages:

  • Biocompatibility: Liposomes are composed of naturally occurring lipids, making them generally safe and well-tolerated.[28]

  • Versatility: They can carry a wide range of antiviral drugs.[23]

  • Enhanced Cellular Uptake: Liposomes can fuse with cell membranes, facilitating the delivery of the encapsulated drug directly into the cytoplasm.[29]

The following diagram illustrates the concept of nanoparticle and liposomal drug delivery for antiviral agents.

Antiviral Delivery Systems cluster_delivery Enhanced Antiviral Delivery Nanoparticle Nanoparticle (with encapsulated drug) Targeted_Delivery Targeted Delivery & Enhanced Uptake Nanoparticle->Targeted_Delivery Liposome Liposome (with encapsulated drug) Liposome->Targeted_Delivery Infected_Cell Infected Host Cell Targeted_Delivery->Infected_Cell

Caption: Nanoparticle and liposome-based antiviral drug delivery.

Experimental Protocols for Evaluating Antiviral Efficacy and Synergy

The robust evaluation of antiviral compounds and their formulations is critical for drug development. The following are standardized protocols for determining the efficacy and potential synergistic effects of antiviral agents in vitro.

Protocol for Determining 50% Effective Concentration (EC50) and 50% Cytotoxic Concentration (CC50)

This protocol outlines a common method for assessing the antiviral activity and cytotoxicity of a test compound.[32][33][34][35]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Test compound and a known positive control antiviral

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, neutral red)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of the test compound and the positive control in cell culture medium.

  • Cytotoxicity Assay (CC50):

    • To a set of wells with uninfected cells, add the different concentrations of the test compound.

    • Incubate for the same duration as the antiviral assay (typically 48-72 hours).

    • Assess cell viability using a suitable reagent and a microplate reader.

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

  • Antiviral Assay (EC50):

    • In a separate set of wells, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Add the various dilutions of the test compound to the infected cells.

    • Include untreated infected (virus control) and untreated uninfected (cell control) wells.

    • Incubate until the virus control wells show significant cytopathic effect (CPE).

    • Assess the inhibition of CPE or quantify viral replication (e.g., by qPCR).

    • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication or CPE by 50%.

  • Selectivity Index (SI) Calculation: The SI is calculated as CC50 / EC50. A higher SI value indicates a more promising therapeutic window for the compound.

Protocol for Evaluating Antiviral Drug Synergy

Combination therapy is a key strategy to combat drug resistance and enhance antiviral efficacy. This protocol describes a method to assess the synergistic, additive, or antagonistic effects of two antiviral drugs.[36][37][38][39][40]

Procedure:

  • Checkerboard Assay Setup:

    • Prepare serial dilutions of Drug A and Drug B.

    • In a 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of all possible concentration combinations.

  • Infection and Incubation:

    • Seed the plate with host cells and infect with the virus as described in the EC50 protocol.

    • Incubate the plate until significant CPE is observed in the virus control wells.

  • Data Analysis:

    • Measure the antiviral effect (e.g., inhibition of CPE) for each combination.

    • Use synergy models such as the Bliss independence model or the Loewe additivity model to analyze the data. Software packages like MacSynergyII or CalcuSyn can be used for this analysis.[39] A synergy score is calculated to determine if the combination is synergistic, additive, or antagonistic.

The following diagram illustrates the workflow for evaluating antiviral drug synergy.

Synergy Assay Workflow cluster_workflow Antiviral Synergy Evaluation Setup Checkerboard Assay Setup (Drug A vs. Drug B) Infection Cell Seeding & Virus Infection Setup->Infection Incubation Incubation Infection->Incubation Measurement Measure Antiviral Effect (e.g., CPE inhibition) Incubation->Measurement Analysis Synergy Analysis (e.g., Bliss, Loewe models) Measurement->Analysis Result Determine Synergy, Additivity, or Antagonism Analysis->Result

Sources

A Senior Application Scientist's Guide to the Characterization of Phosphoramidate-Modified Nucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Backbone Modification in Nucleic Acid Therapeutics

The therapeutic landscape is being reshaped by oligonucleotide-based drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The efficacy of these molecules hinges on their stability, binding affinity, and interaction with cellular machinery.[1] The native phosphodiester backbone of DNA and RNA, however, is susceptible to rapid degradation by cellular nucleases. To overcome this, chemical modifications are introduced, with alterations to the phosphate backbone being a cornerstone of modern oligonucleotide design.[2][3]

One of the most significant and widely adopted modifications is the phosphoramidate linkage, where a non-bridging oxygen atom on the phosphate group is replaced by a nitrogen-containing functional group.[4] This substitution confers remarkable resistance to nuclease activity and can modulate the lipophilicity of the oligonucleotide, potentially enhancing cellular uptake.[5][6] While various reagents can be used to achieve this, the underlying synthetic route often relies on the robust and versatile phosphoramidite chemistry paradigm.[7][8][9]

However, introducing this modification creates a new set of analytical challenges. The synthesis can result in a mixture of diastereomers at the newly chiral phosphorus center, and impurities can arise. Therefore, a multi-faceted characterization strategy is not just recommended; it is essential for ensuring the purity, identity, structural integrity, and functional performance of these high-value molecules. This guide provides an in-depth comparison of the core analytical techniques required to comprehensively characterize phosphoramidate-modified nucleotides, explaining the causality behind each experimental choice and providing actionable protocols for researchers in the field.

The Synthetic Context: Phosphoramidite Chemistry as the Foundation

The automated solid-phase synthesis of oligonucleotides is predominantly achieved using nucleoside phosphoramidites as the monomer building blocks.[] In this process, a protected nucleoside phosphoramidite is activated and coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support.[] The resulting phosphite triester linkage is then oxidized to a more stable phosphate triester. By using a phosphitylating agent that contains an amino group, this framework can be adapted to generate phosphoramidate linkages.

The successful synthesis of a modified oligonucleotide is only the first step. The crucial subsequent phase is rigorous characterization to validate its structure and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization A Protected Nucleoside Phosphoramidite Monomer B Automated Solid-Phase Synthesis Cycle A->B Coupling C Cleavage from Support & Deprotection B->C Final Product D Crude Modified Oligonucleotide C->D E HPLC (Purity & Quantification) D->E Analysis F Mass Spectrometry (Identity & Sequence) D->F Analysis G NMR Spectroscopy (Structure & Chirality) D->G Analysis H Enzymatic Assays (Function & Stability) D->H Analysis

Caption: Overall workflow from synthesis to multi-modal characterization of modified oligonucleotides.

Comparative Analysis of Core Characterization Techniques

No single technique can provide a complete picture of a modified nucleotide. A truly self-validating characterization relies on the orthogonal insights provided by a combination of chromatography, mass spectrometry, spectroscopy, and functional assays.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the cornerstone for determining the purity of a synthetic oligonucleotide sample. It excels at separating the full-length product from shorter synthesis failures (n-1, n-2, etc.) and other impurities.[11][12] For oligonucleotides, two primary methods are employed: Anion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP) HPLC.[13]

  • Anion-Exchange (AEX) HPLC: Separates molecules based on their net negative charge. Since oligonucleotides have a repeating negative charge from their phosphate backbone, AEX provides excellent resolution based on length. The negatively charged oligonucleotide binds to a positively charged stationary phase and is eluted by increasing the salt concentration of the mobile phase.[13]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique offers higher resolution and is often coupled with mass spectrometry. It uses a hydrophobic stationary phase (like C18). An ion-pairing agent (e.g., triethylammonium acetate, TEAA) is added to the mobile phase to neutralize the negative charges on the oligonucleotide backbone, allowing it to be retained and separated based on hydrophobicity.[14] Phosphoramidate modifications often increase hydrophobicity, leading to longer retention times compared to their unmodified counterparts.[5]

Expert Insight: The choice between AEX and IP-RP depends on the goal. AEX is excellent for resolving length-based impurities. IP-RP is superior for resolving diastereomers of phosphoramidate-modified oligonucleotides and is directly compatible with mass spectrometry, making it a highly versatile choice for identity and purity analysis in a single run.

Technique Primary Information Advantages Limitations
AEX-HPLC Purity (by length), QuantificationExcellent resolution of different length oligomers.[13]Not easily coupled with MS; sensitive to secondary structure.
IP-RP-HPLC Purity, Quantification, HydrophobicityHigh resolution, MS-compatible, can separate some diastereomers.[14]Requires removal of ion-pairing agents for downstream applications.
Mass Spectrometry (MS): Unambiguous Identity and Sequence Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight and, by extension, the identity and sequence of a synthetic oligonucleotide.[15] Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard approach, where the separation power of HPLC is combined with the detection specificity of MS.[14][16]

  • Principle of Operation: The oligonucleotide, typically separated by IP-RP-HPLC, is ionized (usually by electrospray ionization, ESI) and enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecule. Because oligonucleotides are large and carry multiple negative charges, ESI produces a series of peaks corresponding to the molecule with different numbers of charges. Deconvolution software is then used to calculate the exact molecular mass of the parent compound.

  • Tandem MS (MS/MS): For definitive sequence confirmation, tandem mass spectrometry can be employed. The parent ion of the oligonucleotide is isolated and fragmented, and the masses of the resulting fragments are measured. This creates a "mass ladder" that can be used to read the sequence and confirm the location of any modifications.[17]

Experimental Causality: Why is MS essential? While HPLC can show a single peak, suggesting high purity, it cannot definitively confirm that the peak corresponds to the correct molecule. Co-elution of an impurity with the same retention time is always possible. MS provides the orthogonal data point of molecular mass, providing absolute confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While HPLC and MS confirm purity and identity, NMR spectroscopy provides unparalleled detail about the three-dimensional structure and chemical environment of the atoms within the molecule.[18] For phosphoramidate-modified nucleotides, ³¹P NMR is particularly powerful.

  • Principle of ³¹P NMR: The phosphorus nucleus has a nuclear spin that can be detected by NMR. The exact resonance frequency (chemical shift) of a phosphorus atom is highly sensitive to its local chemical environment.[19]

  • Application to Phosphoramidates: The native phosphodiester linkage in DNA/RNA gives a characteristic signal in the ³¹P NMR spectrum. When a phosphoramidate modification is introduced, the phosphorus atom is in a different chemical environment, resulting in a distinct signal at a different chemical shift. Crucially, the synthesis of a phosphoramidate linkage creates a chiral center at the phosphorus atom, leading to two diastereomers (Rp and Sp). These two diastereomers are in slightly different chemical environments and will often appear as two separate, closely spaced peaks in the ³¹P NMR spectrum, allowing for their detection and even quantification.[19]

Expert Insight: The biological activity of two phosphoramidate diastereomers can differ significantly. Therefore, knowing the ratio of these stereoisomers can be critical for structure-activity relationship (SAR) studies in drug development. ³¹P NMR is the most direct and reliable method to obtain this information.

G cluster_input Analytical Question cluster_output Primary Technique A Is the sample pure? E HPLC A->E Provides B Is it the correct molecule? F Mass Spectrometry B->F Provides C What is the exact structure and stereochemistry? G NMR Spectroscopy C->G Provides D Is it stable and functional? H Enzymatic Assays D->H Provides

Sources

A Comparative Guide to Buffering Capacity in Chromatography: An In-Depth Evaluation of Propyl Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of an appropriate buffering agent for chromatographic separations is a critical decision that profoundly impacts analytical method robustness, reproducibility, and accuracy. While traditional inorganic phosphate buffers have long been the workhorses of High-Performance Liquid Chromatography (HPLC), their limitations, particularly in solubility with high organic mobile phase compositions and incompatibility with mass spectrometry (MS), have paved the way for alternative buffering agents. This guide provides an objective, in-depth comparison of propyl dihydrogen phosphate with other commonly used chromatography buffers, supported by theoretical insights and a detailed experimental protocol for evaluating buffering capacity.

The Critical Role of Buffering in Chromatographic Separations

The retention of ionizable compounds in reversed-phase chromatography is exquisitely sensitive to the mobile phase pH. A stable pH is paramount for achieving reproducible retention times and consistent peak shapes.[1] Buffers are aqueous solutions containing a weak acid and its conjugate base (or a weak base and its conjugate acid) that resist changes in pH upon the addition of small amounts of acid or base.[2] The effectiveness of a buffer is dictated by its pKa—the pH at which the acid and its conjugate base are in equal concentrations—and its concentration. A buffer demonstrates its maximum buffering capacity at a pH equal to its pKa and is generally effective within a range of ±1 pH unit of its pKa.[3]

This compound: A Contender for Modern Chromatography

This compound emerges as a compelling alternative to traditional inorganic phosphate buffers. As a phosphate ester, it offers the potential for improved solubility in organic-containing mobile phases and, crucially, enhanced volatility, making it compatible with LC-MS applications. This volatility is a significant advantage, as involatile buffers like sodium and potassium phosphate can precipitate in the ion source of a mass spectrometer, leading to signal suppression and instrument contamination.

Physicochemical Properties and Estimated pKa

The replacement of a hydroxyl proton with a propyl group to form the ester will have a modest electron-donating effect, which is expected to slightly decrease the acidity of the remaining protons. Therefore, the first pKa of this compound is likely to be slightly higher than that of phosphoric acid's pKa₁. A reasonable estimate would place the pKa₁ of this compound in the range of 2.2 to 2.5 . This positions it as an effective buffer for maintaining a stable pH in the acidic range of approximately 1.2 to 3.5, a critical window for the analysis of many pharmaceutical compounds. It is imperative to note that this is an estimation, and experimental determination is recommended for precise method development.

Comparative Analysis of Common Chromatography Buffers

The selection of an appropriate buffer extends beyond its pKa and buffering capacity. Factors such as solubility, UV cutoff, and compatibility with the detection method are all critical considerations.

Buffer SystemEstimated/Actual pKa(s)Effective pH RangeUV Cutoff (approx.)MS CompatibilityKey AdvantagesKey Disadvantages
This compound ~2.2 - 2.5 (estimated pKa₁)~1.2 - 3.5< 210 nmYes Good volatility, potential for improved solubility in organic solvents.[7]Limited commercial availability, experimentally determined pKa not widely published.
Sodium/Potassium Phosphate 2.15, 7.21, 12.33[5][6]1.1-3.1, 6.2-8.2, 11.3-13.3[8]< 210 nmNo Well-characterized, widely available, good buffering capacity in multiple ranges.[9]Poor solubility in high organic content mobile phases, involatile.[8]
Ammonium Acetate 4.76 (acetic acid), 9.25 (ammonium)3.8-5.8, 8.2-10.2~205 nmYes Volatile, good for LC-MS applications.[10]Can be less effective at low pH compared to phosphate buffers.
Ammonium Formate 3.75 (formic acid), 9.25 (ammonium)2.8-4.8, 8.2-10.2~210 nmYes Volatile, provides good buffering at low pH.[10]Can exhibit ion-pairing effects.
Triethylammonium Acetate (TEAA) 4.76 (acetic acid), 10.7 (triethylamine)3.8-5.8, 9.7-11.7~230 nmYes Volatile, often used as an ion-pairing agent for oligonucleotides.[11]Higher UV cutoff, can cause ion suppression in MS.
Citrate 3.13, 4.76, 6.40[8]2.1-7.4~230 nmNo Wide buffering range due to multiple pKa values.[8]Can corrode stainless steel components of HPLC systems, higher UV cutoff.[1]

Experimental Protocol: Determining Buffering Capacity by Potentiometric Titration

To empirically evaluate and compare the buffering capacity of this compound or any other buffering agent, a potentiometric titration is the gold standard.[12] This method involves the incremental addition of a strong acid or base to the buffer solution while monitoring the pH.

Materials and Equipment
  • pH meter with a suitable electrode, calibrated with standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)[12]

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Volumetric flasks and pipettes

  • Beakers

  • Buffer solutions to be tested (e.g., 50 mM this compound, 50 mM Sodium Phosphate, 50 mM Ammonium Acetate), pH adjusted to the desired setpoint.

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM solution of the buffer to be tested (e.g., this compound) in HPLC-grade water. Adjust the pH to the center of its expected buffering range (e.g., pH 2.3 for this compound) using a small amount of strong acid or base.

  • System Setup: Place 100 mL of the prepared buffer solution into a 250 mL beaker with a magnetic stir bar. Position the calibrated pH electrode and the tip of the burette filled with 0.1 M NaOH in the beaker, ensuring they do not touch the stir bar.

  • Titration with Base: Begin stirring the solution at a constant, moderate speed. Record the initial pH of the buffer solution. Add the 0.1 M NaOH in 0.5 mL increments, recording the pH after each addition. Continue the titration until the pH has risen by at least 2 pH units.

  • Titration with Acid: Repeat the process with a fresh 100 mL aliquot of the buffer solution, this time titrating with 0.1 M HCl. Add the acid in 0.5 mL increments and record the pH after each addition until the pH has dropped by at least 2 pH units.

  • Data Analysis: Plot the pH versus the volume of titrant (NaOH and HCl) added. The buffering capacity (β) can be calculated from the titration curve as the amount of strong acid or base required to change the pH of one liter of the buffer by one unit.[2] A flatter region in the titration curve indicates a higher buffering capacity.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare Buffer Solution T1 Measure 100mL Buffer P1->T1 P2 Calibrate pH Meter P2->T1 P3 Prepare Titrants (0.1M HCl, 0.1M NaOH) T2 Titrate with 0.1M NaOH in 0.5mL increments P3->T2 T4 Repeat with 0.1M HCl P3->T4 T1->T2 Continue until ΔpH ≥ 2 T1->T4 T3 Record pH after each addition T2->T3 Continue until ΔpH ≥ 2 T3->T2 Continue until ΔpH ≥ 2 A1 Plot pH vs. Volume of Titrant T3->A1 T4->T3 A2 Identify Buffering Region A1->A2 A3 Calculate Buffering Capacity (β) A2->A3

Caption: Experimental workflow for determining buffering capacity.

Interpreting the Results: A Comparative Perspective

When evaluating the buffering capacity of this compound against its counterparts, several key performance indicators should be considered:

  • Buffering Range: The experimental titration curve will reveal the effective pH range over which this compound provides significant buffering. This can be compared to the known buffering ranges of other agents to determine its suitability for specific applications.

  • Maximum Buffering Capacity: The flattest portion of the titration curve corresponds to the pKa and the point of maximum buffering capacity. The steepness of the curve outside of the optimal buffering range indicates a loss of buffering efficacy.

  • Solubility in Mixed Solvents: A crucial advantage of this compound is its anticipated improved solubility in mobile phases with high organic content. This can be experimentally verified by preparing the buffer in various acetonitrile/water or methanol/water mixtures and observing for any precipitation. In contrast, potassium and sodium phosphate buffers are known to precipitate in high concentrations of acetonitrile.[8]

G H3PO4 H₃PO₄ H2PO4_minus H₂PO₄⁻ H3PO4->H2PO4_minus pKa₁ ≈ 2.15 HPO4_2minus HPO₄²⁻ H2PO4_minus->HPO4_2minus pKa₂ ≈ 7.21 PO4_3minus PO₄³⁻ HPO4_2minus->PO4_3minus pKa₃ ≈ 12.33

Caption: Dissociation equilibria of phosphoric acid.

Conclusion and Future Outlook

This compound presents a promising alternative to traditional inorganic phosphate buffers in chromatography, particularly for applications requiring LC-MS compatibility and the use of mobile phases with high organic solvent content. Its estimated pKa suggests it is well-suited for buffering in the low pH range critical for many pharmaceutical analyses.

While this guide provides a theoretical framework and a robust experimental protocol for its evaluation, further studies are warranted to definitively establish its pKa and to generate comprehensive comparative data on its buffering capacity under a wide range of chromatographic conditions. As the demand for more sensitive and versatile analytical methods continues to grow, the exploration and validation of novel buffering agents like this compound will be essential for advancing the frontiers of chromatography in drug development and beyond.

References

  • Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer. (n.d.). Retrieved from [Link]

  • Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. Retrieved from [Link]

  • 2.5: Buffer Titration/buffering Capacity. (2023, February 6). Medicine LibreTexts. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Experiment (6) Potentiometric titration of strong acid with strong base. (n.d.). Retrieved from [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). Retrieved from [Link]

  • Exploring Phosphate Buffers Introduction Reactions or procedures that have rates or equilibria that are pH dependent must be per. (2015, February 21). Retrieved from [Link]

  • evaluation of two different ion-pairing reagents for signal intensity and retention time for. (n.d.). MSACL. Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Understanding Buffers in Liquid Chromatography. (2024, April 10). Mason Technology. Retrieved from [Link]

  • Phosphate Buffer Issues. (n.d.). Retrieved from [Link]

  • Potentiometric titration. (2018, September 8). protocols.io. Retrieved from [Link]

  • Stoll, D. R., & Lauer, T. J. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Retrieved from [Link]

  • Sun, D. D., et al. (2012). Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers. PMC - NIH. Retrieved from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved from [Link]

  • BUFFERS AND BUFFER CAPACITY. (n.d.). Retrieved from [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. Retrieved from [Link]

  • calculated pka values: Topics. (n.d.). Science.gov. Retrieved from [Link]

  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved from [Link]

    • Preparation of Mobile Phase for HPLC. (n.d.). Retrieved from [Link]

  • Mobile phases compatible for LCMS. (n.d.). Shimadzu Schweiz GmbH. Retrieved from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved from [Link]

  • 4.1.3. BUFFER SOLUTIONS. (n.d.). ResearchGate. Retrieved from [Link]

  • E1: Acid Dissociation Constants at 25°C. (2023, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • How to calculate pKa of phosphate buffer?. (2016, April 28). InfoBiochem | Informational Biochemistry. Retrieved from [Link]

  • The pKa values for various precipitants[13]. (n.d.). ResearchGate. Retrieved from [Link]

  • Partanen, J. I., & Minkkinen, P. (1990). Redetermination of the Second Dissociation Constant of Phosphoric Acid and Calculation of the pH Values of the pH Standards Based on Solutions of Dihydrogen and Hydrogen Phosphate Ions at 298.15 K. ResearchGate. Retrieved from [Link]

  • Kutt, A., et al. (2008). Acid dissociation constants in selected dipolar non-hydrogen-bond-donor solvents (IUPAC Technical Report). ResearchGate. Retrieved from [Link]

  • Dynamic approach to predict pH profiles of biologically relevant buffers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Henderson equation pH & pKa calculation for phosphate buffer solutions applications. (2024, August 20). YouTube. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Propyl Dihydrogen Phosphate: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Standard Operating Procedure for the Safe Handling of Propyl Dihydrogen Phosphate (CAS 1623-06-9)

Greetings colleagues. This guide provides essential safety and operational protocols for handling this compound. As scientists, our primary responsibility is to mitigate risk, and that begins with a thorough understanding of the materials we work with.

A critical note on this compound: there is conflicting information in publicly available safety literature. While some sources may classify this compound as non-hazardous, this assessment is often based on inappropriate toxicological analogues like simple inorganic phosphate salts. The organophosphate ester functional group, however, is historically associated with a range of toxicities, most notably cholinesterase inhibition.[1] Therefore, this guide adopts a precautionary principle. We will operate under the assumption that this compound presents potential hazards consistent with the broader organophosphate class until comprehensive, validated toxicological data becomes available. This conservative approach ensures the highest level of safety for all laboratory personnel.

Part 1: Hazard Assessment and Risk Mitigation

Before any handling operation, a thorough risk assessment is mandatory. The core principle is to minimize exposure through all potential routes: dermal (skin), inhalation, and ingestion.[2]

Known & Potential Hazards
PropertyValue/InformationSource
Chemical Name This compound[3]
CAS Number 1623-06-9[4]
Molecular Formula C3H9O4P[4]
Molecular Weight 140.07 g/mol [4]
Class Organophosphate Ester[5]
Potential Hazards Cholinesterase inhibition, skin/eye irritation, unknown long-term effects. (Assumed based on chemical class)[1]
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agents (may form phosphine gas).[1][6]
Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier. Your primary protection comes from robust engineering controls.

  • Fume Hood: All weighing, transferring, and reaction setups involving this compound must be conducted within a certified chemical fume hood.[7][8] This is non-negotiable and serves to control potential inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Designated Area: If possible, designate a specific area within the fume hood for working with this compound to prevent cross-contamination.

Part 2: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. This protocol is designed to prevent dermal, ocular, and respiratory exposure.

Core PPE Ensemble
PPE CategorySpecification and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is required. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. Rationale: Organophosphates can be absorbed dermally.[9] Double-gloving provides an extra layer of protection against potential tears or rapid permeation. Nitrile and PVC gloves are recommended for handling organophosphates.[2][7]
Eye & Face Protection Chemical safety goggles with side shields are the minimum requirement. When there is a significant risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to safety goggles.[7] Rationale: Protects mucous membranes from splashes and potential aerosols.
Body Protection A long-sleeved, cuffed laboratory coat is mandatory. For operations with a higher risk of splashing, consider a chemically resistant apron over the lab coat.[2] Rationale: Prevents contamination of personal clothing and minimizes skin contact.
Footwear Fully enclosed, non-perforated shoes are required in the laboratory at all times. Rationale: Protects feet from spills.
Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency use.[7]

Glove Selection and Usage Workflow

The selection and use of gloves is a critical control point.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_decon Doffing & Disposal start Start: Enter Lab inspect Inspect outer gloves for - Tears - Punctures - Discoloration start->inspect Before handling don_inner Don inner nitrile glove inspect->don_inner don_coat Don lab coat don_inner->don_coat don_outer Don outer nitrile/neoprene glove (over lab coat cuff) don_coat->don_outer handle Perform work in fume hood don_outer->handle check Periodically inspect outer glove for signs of contamination or degradation handle->check remove_outer Remove outer glove using proper technique handle->remove_outer After handling check->handle If clean check->remove_outer If contaminated/ degraded dispose_outer Dispose of outer glove in hazardous waste remove_outer->dispose_outer remove_coat Remove lab coat dispose_outer->remove_coat remove_inner Remove inner glove remove_coat->remove_inner dispose_inner Dispose of inner glove in hazardous waste remove_inner->dispose_inner wash Wash hands thoroughly with soap and water dispose_inner->wash end End: Exit Lab wash->end

Caption: Workflow for donning, using, and doffing dual-layer gloves.

Part 3: Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Assemble all necessary equipment (glassware, reagents, stir bars, etc.) and place them inside the chemical fume hood.

  • Don PPE: Follow the PPE protocol outlined in Part 2, including the dual-gloving procedure.

  • Weighing/Transfer: Carefully weigh or measure the required amount of this compound in the fume hood. Use a disposable weighing boat or container to minimize cleaning of contaminated equipment.

  • Reaction: Add the compound to the reaction vessel slowly. Ensure the reaction is monitored and controlled.

  • Post-Reaction: Quench any reactive materials safely according to your specific experimental protocol before disassembly.

  • Decontamination: Decontaminate any non-disposable equipment that came into contact with the compound. A suitable decontamination solution should be determined based on the compound's reactivity (e.g., a basic solution like sodium bicarbonate, if compatible, can help hydrolyze phosphates).

  • Doff PPE: Remove PPE in the correct order (outer gloves first) to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain: If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill. Do NOT use combustible materials like paper towels.

  • Neutralize (If applicable): If a validated neutralization procedure is available, apply the neutralizing agent.

  • Clean-up: Wearing your full PPE ensemble, carefully collect the absorbent material and any contaminated debris.

  • Dispose: Place all contaminated materials into a dedicated, sealed, and clearly labeled hazardous waste container.[10]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, pipette tips, and weighing boats must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams.[8]

  • Disposal: All waste must be disposed of through your institution's official EHS hazardous waste management program. Never dispose of this material down the drain.

By adhering to these precautionary measures, we can ensure a safe research environment while responsibly handling compounds with uncertain toxicological profiles. Always prioritize safety through rigorous planning and execution.

References

  • Capot Chemical. (n.d.). 1623-06-9 | this compound. Retrieved from [Link]

  • Holden, C., & Macarthur, G. J. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 27-35. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Johnson, W., Jr., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International Journal of Toxicology, 33(2_suppl), 23S-46S. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Health.vic. (2024). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants - Chapter 4: Chemical and Physical Information. Retrieved from [Link]

  • Johnstone, K., Capra, M., & Newman, B. (2011). Organophosphate pesticide exposure in agricultural workers: Human exposure and risk assessment. ResearchGate. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]

  • University of Nebraska–Lincoln Extension. (2011, January 12). Gloves for Pesticide Application [Video]. YouTube. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • UC Agriculture and Natural Resources. (2016). Pesticide Protective Gloves & Respirators. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Cal Poly. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals. Retrieved from [Link]

  • Stubbings, W. A., Ceballos, D. M., Clausen, P. A., Frederiksen, M., & Thomsen, C. (2023). Organophosphate ester (OPE) exposure among waste recycling and administrative workers in Denmark using silicone wristbands. Environment International, 180, 108226. Retrieved from [Link]

  • Wang, Y., He, R., Li, Y., Wu, C., Xue, M., & Ma, Y. (2020). Organophosphate Esters in Indoor Environment and Metabolites in Human Urine Collected from a Shanghai University. International Journal of Environmental Research and Public Health, 17(1), 282. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.